molecular formula C7H11NO2 B12968313 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Numéro de catalogue: B12968313
Poids moléculaire: 141.17 g/mol
Clé InChI: OPIOLEMLJOEWGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOLEMLJOEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Structure Elucidation Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The elucidation of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid presents a unique challenge in small molecule characterization. Unlike common proline analogues (e.g., 7-azabicyclo[2.2.1]heptane), this structure features a bridgehead nitrogen (position 1), creating a strained quinuclidine-like cage with a carboxylic acid at the


-position (C2).

This guide details the spectroscopic logic required to unambiguously assign the regiochemistry and stereochemistry (exo vs. endo) of this bicyclic


-amino acid. It synthesizes data from high-field NMR, mass spectrometry, and conformational analysis to provide a self-validating protocol for identification.

Structural Definition & Connectivity

Before elucidation, the topology must be strictly defined to avoid confusion with isomeric "7-aza" or "2-aza" systems.

  • IUPAC Name: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.[1][2][3][4][5][6]

  • Core System: A nitrogen atom occupies the bridgehead (position 1).

  • Connectivity:

    • N1 connects to C2 , C6 , and C7 .

    • C4 is the carbon bridgehead.

    • C2 bears the carboxylic acid group.[1][7]

  • Stereoisomerism: The molecule possesses two chiral centers (C2 and C4 are relevant for relative stereochemistry). The critical distinction is the orientation of the C2-COOH group relative to the C7 bridge:

    • Exo-isomer: COOH is oriented away from the C7 bridge (convex face).

    • Endo-isomer: COOH is oriented towards the C7 bridge (concave face).

Analytical Protocol: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (MS) & Elemental Analysis

Objective: Confirm the molecular formula and bicyclic nature.

  • Method: LC-MS (ESI+) and High-Resolution Mass Spectrometry (HRMS).

  • Target Data:

    • Molecular Ion:

      
       Da (for C
      
      
      
      H
      
      
      NO
      
      
      ).
    • Fragmentation Pattern:

      • Loss of COOH (

        
         142 
        
        
        
        97).
      • Bridgehead amines typically show

        
        -cleavage. However, in the [2.2.1] cage, Bredt’s rule prevents the formation of bridgehead iminium ions, suppressing standard retro-Diels-Alder pathways common in less strained systems. A clean M+1 peak with minimal fragmentation at low energy is characteristic of this rigid cage.
        
Phase 2: Nuclear Magnetic Resonance (NMR)

Objective: Assign connectivity and determine exo/endo stereochemistry. This is the primary elucidation tool.

A.

C NMR Analysis

The 1-azabicyclo[2.2.1] skeleton imposes specific chemical shifts due to the deshielding effect of the bridgehead nitrogen.

  • Diagnostic Signals: You must identify three carbons in the 45–65 ppm range (carbons

    
     to Nitrogen).
    
    • C2 (Methine):

      
       to both N and COOH. Most deshielded aliphatic carbon (
      
      
      
      ppm).
    • C6 (Methylene):

      
       to N.
      
    • C7 (Methylene):

      
       to N (Bridge carbon).
      
  • Differentiation: The exo and endo isomers exhibit distinct shifts for the C3 and C5 methylenes due to the

    
    -gauche effect from the carboxylic acid.
    

Table 1: Reported


C NMR Shifts (D

O, 75 MHz)
Data synthesized from Strachan et al. (2006)
Carbon PositionExo-Isomer (

ppm)
Endo-Isomer (

ppm)
Diagnostic Note
C=O (Acid) 171.5169.8Carbonyl
C2 (CH-COOH) 64.864.8

-carbon
C6 (CH

)
58.960.7

to N
C7 (CH

)
52.449.0Bridge

to N
C4 (CH) 35.136.4Bridgehead Carbon
C3 (CH

)
33.429.5

to COOH
C5 (CH

)
26.227.5Remote methylene
B.

H NMR & Stereochemical Assignment

The assignment of exo vs. endo relies on the coupling constants (


) and Nuclear Overhauser Effect (NOE) interactions of the H2 proton.
  • The H2 Proton:

    • In the Exo-acid , the H2 proton is in the endo position.

    • In the Endo-acid , the H2 proton is in the exo position.

  • Coupling Constants (

    
    ): 
    
    • Rigid bicyclic systems follow the Karplus equation strictly.

    • Exo-H (Endo-acid) typically shows a larger coupling sum (broad multiplet or doublet of doublets) due to dihedral angles with H3-exo and H3-endo.

    • Endo-H (Exo-acid) often appears as a cleaner triplet or doublet depending on the specific dihedral angle (~0° vs ~120°).

  • NOESY / ROESY (Definitive Proof):

    • Exo-Acid (Endo-H2): Strong NOE correlation between H2 and the C6-endo proton (across the "bottom" of the cage). Weak or no correlation to the C7 bridge protons.

    • Endo-Acid (Exo-H2): Strong NOE correlation between H2 and the C7-syn bridge proton. This is the "flagpole" interaction.

Elucidation Logic Flowchart

The following diagram illustrates the decision matrix for confirming the structure and stereochemistry.

ElucidationFlow Start Unknown Sample (C7H11NO2) MS_Check Step 1: MS Analysis M+H = 142.08? Start->MS_Check Structure_Check Step 2: 13C NMR Are there 3 carbons > 49 ppm? (C2, C6, C7 attached to N) MS_Check->Structure_Check Confirmed Isomer_Check Step 3: Stereochemistry (Exo vs Endo Acid) Structure_Check->Isomer_Check Skeleton Confirmed NOE_Exo NOE: H2 ↔ C7-H (Bridge) Strong Signal Isomer_Check->NOE_Exo Check H2 Environment NOE_Endo NOE: H2 ↔ C6-H (Endo) Strong Signal Isomer_Check->NOE_Endo Result_Endo Conclusion: Endo-Acid Isomer (H2 is Exo) NOE_Exo->Result_Endo Implies H2 is Exo (Acid is Endo) Result_Exo Conclusion: Exo-Acid Isomer (H2 is Endo) NOE_Endo->Result_Exo Implies H2 is Endo (Acid is Exo)

Caption: Logical workflow for distinguishing the 1-azabicyclo[2.2.1]heptane-2-carboxylic acid isomers.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying potential impurities in the spectra.

  • Primary Route: Alkylation of glycine-derived Schiff bases with cyclic ether electrophiles (e.g., halo-tetrahydropyrans or similar precursors) followed by acid-induced ring opening and cyclization.[1]

  • Common Impurities:

    • Monocyclic Intermediates: Incomplete cyclization products (substituted piperidines or pyrrolidines). Look for alkene signals in

      
      H NMR (5.0–6.0 ppm) which are absent in the target bicyclic compound.
      
    • Regioisomers: 7-azabicyclo analogs (if the nitrogen source cyclizes differently). These are distinguished by

      
      C NMR: 7-aza systems have only two carbons 
      
      
      
      to nitrogen (C1/C4 bridgeheads), whereas the 1-aza target has three.

Structural Visualization (NOE Correlations)

The following diagram visualizes the critical spatial relationships required for stereochemical assignment.

NOE_Correlations H2 H2 (Alpha) H7_syn H7 (Bridge-Syn) H2->H7_syn Strong NOE (Endo-Acid) H6_endo H6 (Endo) H2->H6_endo Strong NOE (Exo-Acid) COOH COOH (Group) Legend If H2 is Exo (Endo-Acid) -> Interaction with H7 If H2 is Endo (Exo-Acid) -> Interaction with H6

Caption: Key NOE correlations differentiating the stereoisomers. H2-H7 interaction confirms the Endo-Acid.

References

  • Strachan, J. P., et al. (2006). "Synthesis of Bicyclic Tertiary

    
    -Amino Acids: The 1-Azabicyclo[2.2.1]heptane and 1-Azabicyclo[3.2.2]nonane Systems." The Journal of Organic Chemistry, 71(26), 9909–9911. 
    
  • Bhatti, B. S., et al. (2008).[3] "Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane... a Class of Potent Nicotinic Acetylcholine Receptor Ligands."[1][3] The Journal of Organic Chemistry, 73(9), 3497–3507.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for NMR shift prediction in bicyclic amines).

Sources

Stereochemical Control and Synthetic Utility of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical architecture, synthetic pathways, and pharmacological utility of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and structural biology.

Executive Summary

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid represents a specialized class of conformationally restricted


-amino acids. Unlike its more common isomers (such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, or "Ahc"), this molecule features a bridgehead nitrogen  atom. This unique architecture locks the nitrogen lone pair and the C2-carboxyl group into a rigid bicyclic cage, eliminating the conformational freedom of the 

(phi) and

(psi) torsion angles found in linear peptides.

This guide explores the stereoselective synthesis of the exo and endo diastereomers, their distinct NMR signatures, and their application as scaffolds for Neuronal Nicotinic Receptor (NNR) ligands.

Structural Fundamentals & Stereochemical Constraints

The 1-azabicyclo[2.2.1]heptane core is an azanorbornane system where the nitrogen atom occupies the bridgehead position (Position 1). The carboxylic acid functionality is located at the adjacent carbon (Position 2), making it a bicyclic


-amino acid.
The Bridgehead Nitrogen Constraint

In typical amines, nitrogen inversion occurs rapidly. However, in the [2.2.1] bicyclic system, the bridgehead nitrogen is geometrically constrained.

  • Inversion Barrier: The rigid cage prevents the nitrogen from achieving the planar transition state required for inversion. Consequently, the nitrogen lone pair is fixed in a specific orientation relative to the C2-substituent.

  • Basicity: The strain inherent in the [2.2.1] system affects the hybridization of the bridgehead nitrogen, often modulating its pKa compared to quinuclidine ([2.2.2] system) or acyclic amines.

Diastereomeric Definitions (Exo vs. Endo)

The C2 stereocenter gives rise to two diastereomers based on the position of the carboxyl group relative to the C7 bridge:

IsomerConfigurationDescription
Exo (2R) or (2S)The carboxyl group points towards the C7 bridge.
Endo (2S) or (2R)The carboxyl group points away from the C7 bridge.

Note: The absolute configuration (R/S) depends on the priority rules, but "Exo/Endo" provides the clearer geometric description for the bicyclic framework.

Synthetic Methodology

The synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid is challenging due to the ring strain. The most authoritative route, established by Strachan et al. (J. Org. Chem., 2006) , utilizes a "Ring Opening-Cyclization" strategy starting from glycine derivatives and cyclic ethers.[1][2]

The Strachan Protocol (Glycine Alkylation Route)

This method allows for the divergent synthesis of both exo and endo isomers.

Mechanism:

  • Alkylation: A glycine-derived Schiff base (or nitroacetate) is alkylated with a cyclic ether electrophile (e.g., a tetrahydrofuran derivative with a leaving group).

  • Ring Opening: Acidic conditions (HBr) open the ether ring, generating a halo-intermediate.

  • Double Cyclization: Treatment with ammonium hydroxide (

    
    ) induces a cascade cyclization to form the bicyclic core.
    
Synthetic Workflow Visualization

The following diagram outlines the critical steps in generating the [2.2.1] core.

SynthesisWorkflow Start Glycine Schiff Base (Nucleophile) Inter1 Alkylated Intermediate Start->Inter1 Alkylation Reagent Cyclic Ether Electrophile (Tetrahydrofuran deriv.) Reagent->Inter1 Acid Acid Hydrolysis (HBr) Ring Opening Inter1->Acid Halo Halo-Alkyl Intermediate Acid->Halo Base Cyclization (NH4OH) Intramolecular Displacement Halo->Base Product 1-Azabicyclo[2.2.1]heptane- 2-carboxylic acid (HCl Salt) Base->Product Cascade Cyclization

Figure 1: Synthetic pathway for the construction of the 1-azabicyclo[2.2.1]heptane core via ether ring opening and amine cyclization.

Analytical Characterization & NMR Signatures

Distinguishing between the exo and endo isomers is critical for pharmacological validation. The rigid bicyclic framework results in distinct coupling constants (


 values) and chemical shifts.
Comparative NMR Data

The following data (derived from Strachan et al.) highlights the diagnostic signals for the hydrochloride salts in


.
FeatureExo-Isomer (1a) Endo-Isomer (1b) Diagnostic Note
C2-H Proton (

)
4.13 - 4.18 ppm (t)3.42 - 3.56 ppm (m)The Exo proton is significantly deshielded compared to the Endo.
Carbonyl

(

)
171.5 ppm169.8 ppmSlight variation in carbonyl environment.
Bridgehead C1 (

)
64.8 ppm64.8 ppmIdentical; less useful for discrimination.
C2 Carbon (

)
58.9 ppm 60.7 ppm Diagnostic shift difference.
Stereochemical Assignment Logic
  • Coupling Constants: The coupling of the H2 proton with the bridgehead H3 protons follows the Karplus relationship. In the [2.2.1] system, the dihedral angles are fixed.

  • NOESY Experiments: Nuclear Overhauser Effect Spectroscopy is the definitive method.

    • Exo-COOH: Strong NOE between H2 (which is endo) and the C6/C7 bridge protons.

    • Endo-COOH: Strong NOE between H2 (which is exo) and the bridgehead H1/H4 vicinity, but distinct from the exo-isomer pattern.

Pharmacological Applications[3][4]

The 1-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold is primarily utilized in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) .[3]

Pharmacophore Logic
  • Cationic Center: The bridgehead nitrogen, when protonated (physiological pH), mimics the quaternary ammonium of acetylcholine.

  • H-Bond Acceptor: The carboxylate (or derived ester/amide) acts as a hydrogen bond acceptor, mimicking the acetyl oxygen.

  • Rigidity: By locking the distance between the N+ and the H-bond acceptor, this scaffold probes the specific spatial requirements of the

    
     and 
    
    
    
    nAChR subtypes.
Pathway: Ligand-Receptor Interaction

The following diagram illustrates how the rigid scaffold interacts with the nAChR binding pocket compared to flexible acetylcholine.

Pharmacophore Ligand 1-Azabicyclo[2.2.1] Scaffold Interaction1 Cation-Pi Interaction (Bridgehead N+) Ligand->Interaction1 Interaction2 Hydrogen Bond (C2 Carbonyl) Ligand->Interaction2 Receptor nAChR Binding Pocket (Trp, Tyr, Cys residues) Result Conformational Selection (High Affinity/Selectivity) Receptor->Result Activation/Desensitization Interaction1->Receptor Interaction2->Receptor

Figure 2: Pharmacophore mapping of the 1-azabicyclo[2.2.1]heptane ligand within the nAChR binding site.

References

  • Strachan, J. P., Whitaker, R. C., Miller, C. H., & Bhatti, B. S. (2006). "Synthesis of Bicyclic Tertiary

    
    -Amino Acids." The Journal of Organic Chemistry, 71(26), 9909–9911.
    
  • Barriobero, J. I., et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(49), 9965-9972. (Provided for comparative context regarding the 7-aza isomer).

  • PubChem Compound Summary. (2025). "1-Azabicyclo[2.2.1]heptane."[2][4][5][3][6][7][8][9][10][11] National Center for Biotechnology Information.

Sources

Technical Guide: 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 921755-45-5)

[1][2][3][4][5]

Document Control:

  • Subject: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

  • CAS Registry Number: 921755-45-5[1][2][3][4]

  • Stereochemistry: rel-(1R, 2S, 4R) (Racemic or Enantiopure depending on grade)

  • Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 921755-45-5) is a specialized bicyclic

This structural distinction confers unique physicochemical properties:

  • Conformational Locking: The bridgehead nitrogen is rigidly held in a pyramidal geometry, significantly restricting the

    
     (phi) torsion angle when incorporated into peptides.
    
  • Reduced Basicity: The geometric constraints of the [2.2.1] system impose strain on the nitrogen lone pair, altering its hybridization and nucleophilicity compared to standard tertiary amines.

  • Metabolic Stability: The bicyclic cage protects the

    
    -carbon and the amine from standard proteolytic cleavage.
    

This guide details the structural logic, synthetic pathways, and application protocols for this high-value building block in peptidomimetic drug design.

Structural & Stereochemical Analysis

The 1-Azanorbornane Core

The core scaffold is 1-azabicyclo[2.2.1]heptane (1-azanorbornane). The carboxylic acid is attached at the C2 position, adjacent to the bridgehead nitrogen.

  • Bridgehead Nitrogen (N1): Unlike standard amines, the N1 atom cannot undergo pyramidal inversion due to the rigid cage (Bredt’s rule context).

  • Chirality: The molecule possesses chiral centers at C2 and C4. The CAS 921755-45-5 typically refers to the rel-(1R, 2S, 4R) configuration, often supplied as the hydrochloride salt to ensure stability.

Geometric Strain and Reactivity

The [2.2.1] system imposes significant angle strain. The C-N-C bond angles are compressed relative to the ideal 109.5° tetrahedral angle. This strain manifests in:

  • Enhanced Electrophilicity at C2: The carboxylic acid carbonyl is highly accessible.

  • Altered pKa: The bridgehead nitrogen is less basic than quinuclidine (1-azabicyclo[2.2.2]octane) due to the tighter cage increasing the s-character of the lone pair orbital.

Synthetic Pathways

Synthesis of the 1-azabicyclo[2.2.1] system is energetically demanding due to ring strain. The most robust route involves the transannular cyclization of 4-substituted piperidine derivatives.

Strategic Workflow (DOT Visualization)

SynthesisRouteFigure 1: Transannular cyclization strategy for 1-azabicyclo[2.2.1] core formation.Start4-Oxopiperidine-2-carboxylateStep1Reduction/Activation(Stereoselective)Start->Step1NaBH4 then MsClInter14-Leaving GroupPiperidine IntermediateStep1->Inter1Formation of LGStep2Transannular Cyclization(Base Induced)Inter1->Step2NaH or KOtBuProduct1-Azabicyclo[2.2.1]heptane-2-COOHStep2->ProductInternal SN2

Detailed Synthetic Logic
  • Precursor Selection: The synthesis typically begins with 4-oxopiperidine-2-carboxylic acid derivatives.

  • Stereocontrol: The reduction of the C4 ketone must be controlled to position the resulting hydroxyl group cis to the bridge-forming carbon (though in this specific cage, the leaving group must be positioned to allow backside attack by the nitrogen or a pendant carbon, depending on the specific disconnection).

  • Cyclization:

    • Method: Intramolecular nucleophilic substitution.

    • Mechanism: The nitrogen atom (N1) attacks a leaving group (Mesylate/Tosylate) at C4, or a C4-substituent attacks the N1. For the 1-aza system, it is often a ring contraction or a transannular bridge formation across a larger ring (like a functionalized azepane) or, more commonly, cyclization of a linear precursor.

    • Note on CAS 921755-45-5: The specific route for this CAS often utilizes a 3-substituted pyrrolidine or 4-substituted piperidine precursor where the bridge is formed by displacing a leaving group.

Medicinal Chemistry Applications

Peptidomimetics: The "Twist"

This molecule serves as a Proline Surrogate . However, unlike Proline (which allows some flexibility between


PropertyProline1-Azabicyclo[2.2.1]heptane-2-COOHImpact on Drug Design
Ring Size 5-memberedBicyclic [2.2.1]High metabolic stability.
N-Hybridization

Distorted

Reduced H-bond acceptor capability.

Angle
Restricted (-60°)Locked Forces specific secondary structures (turns/helices).
Lipophilicity LowModerateImproved blood-brain barrier (BBB) penetration.
Target Classes
  • HCV Protease Inhibitors: Used to lock the P2 position in substrate-mimetic inhibitors.

  • Neurokinin Antagonists: The rigid cage fits into hydrophobic pockets of GPCRs (NK1/NK2) with high specificity.

  • nAChR Ligands: The 1-azabicyclo core mimics the cationic headgroup of acetylcholine but with restricted geometry, useful for subtype-selective agonists.

Experimental Protocol: Peptide Coupling

Context: Coupling 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (as the HCl salt) to a free amine. Due to the steric bulk of the bicyclic system, standard couplings can be sluggish.

Reagents & Equipment
  • Acid: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid HCl (1.0 equiv)[1]

  • Amine: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure
  • Activation:

    • Dissolve the amino acid HCl salt in anhydrous DMF under Nitrogen.

    • Add DIPEA (2.0 equiv) to neutralize the salt and generate the free zwitterion.

    • Add HATU (1.1 equiv) and stir at

      
       for 15 minutes. Note: The solution should turn slightly yellow.
      
  • Coupling:

    • Add the amine component (R-NH2) and the remaining DIPEA (1.0-2.0 equiv).

    • Allow the reaction to warm to Room Temperature (RT).

    • Critical Monitoring: Monitor via LC-MS. Due to steric hindrance at the bridgehead-adjacent carbonyl, reaction times may extend to 12-24 hours.

  • Workup:

    • Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), followed by sat.

      
       and Brine.
      
    • Dry over

      
      .
      
  • Troubleshooting:

    • Issue: Low conversion.

    • Solution: Switch to Acid Fluoride activation (using TFFH) or use microwave irradiation (

      
      , 20 min) to overcome the steric barrier.
      

Analytical Characterization

Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
     (Free acid)
    
  • Molecular Weight: 141.17 g/mol

  • Observed Ion:

    
    
    
  • Fragmentation: Expect loss of

    
     (m/z 98) typical of 
    
    
    -amino acids, followed by fragmentation of the azabicyclic cage.
NMR Interpretation (Proton)
  • Bridgehead C-H (H1/H4): Distinctive broad singlets or multiplets in the 3.5 - 4.5 ppm range (depending on N-protonation state).

  • 
    -Proton (H2):  Will appear as a singlet or doublet with small coupling constants (
    
    
    ) due to the roughly
    
    
    dihedral angle with the bridgehead proton (Karplus relation). This lack of coupling is a diagnostic feature of the [2.2.1] system substituted at C2.

References

  • ChemScene. (1R,2S,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride Product Data. Retrieved from [3]

  • PubChem. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (Isomer Comparison). National Library of Medicine. Retrieved from

  • Barriobero, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane systems. (Contextual synthesis of azanorbornanes). Retrieved from

  • Hazelard, D. et al.Enantioselective synthesis of 1-azabicyclo[2.2.1]heptane derivatives. Journal of Organic Chemistry. (General synthetic methodology for 1-aza systems).

Molecular formula of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

[1]

Molecular Identity & Physicochemical Core

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained, tertiary


Chemical Specifications
PropertyData
IUPAC Name 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 141.17 g/mol
CAS Registry Number 119103-15-0 (generic); 88260-06-4 (related isomer check required per specific salt forms)
Physical State Solid (typically isolated as HCl salt)
Acidity (pKa) Carboxylic acid: ~2.2; Tertiary Amine: ~9.5 (Predicted)
Stereochemistry Exists as exo and endo diastereomers relative to the C7 bridge
Structural Significance

The [2.2.1] bicyclic system (azanorbornane) imposes a rigid "boat-like" constraint. Placing the nitrogen at the bridgehead (position 1) creates a tertiary amine that is part of the bicyclic skeleton itself.

  • Bredt's Rule Context: While Bredt's rule prohibits double bonds at bridgeheads in small rings, bridgehead nitrogens are stable in [2.2.1] systems (unlike [2.1.1]), though they exhibit reduced basicity compared to open-chain amines due to the inability of the nitrogen lone pair to pyramidalize freely if highly strained. However, in the [2.2.1] system, the nitrogen is pyramidal and stable.

Synthesis & Manufacturing Protocol

The synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid is challenging due to the strain of forming the bridgehead nitrogen. The most authoritative method, established by Strachan et al. (2006) , utilizes a "masked" glycine equivalent and a cyclic ether electrophile to assemble the bicyclic core via an acid-mediated cascade.

Core Reaction Logic
  • Alkylation: A glycine-derived Schiff base (providing the

    
    -carbon and nitrogen source) is alkylated with a functionalized electrophile.[1][2]
    
  • Ring Opening/Closing Cascade: Treatment with strong acid (HBr) opens the cyclic ether precursor and induces an intramolecular nucleophilic attack by the nitrogen, forming the bicyclic bridgehead system.

Step-by-Step Protocol (Adapted from J. Org. Chem. 2006)[9]

Reagents:

  • Glycine ethyl ester benzophenone imine (Schiff base)

  • Electrophile: Functionalized cyclic ether (e.g., tetrahydrofuran derivative with leaving group)

  • Base: LDA or KOtBu

  • Cyclization Agent: 48% HBr (aq), NH

    
    OH[3]
    

Workflow:

  • Enolate Formation: Cool a solution of Glycine Schiff base in dry THF to -78°C. Add LDA (1.1 eq) dropwise to generate the enolate.

  • Alkylation: Add the electrophile (e.g., a halo-alkyl cyclic ether precursor) slowly. Allow to warm to RT.

  • Hydrolysis & Cyclization (The "Strachan Cascade"):

    • Dissolve the alkylated intermediate in 48% HBr in a sealed tube.

    • Heat to reflux (approx. 100-110°C) for 12–24 hours. Mechanism: The HBr hydrolyzes the Schiff base (releasing the amine), cleaves the ether ring to form a bromo-alkyl chain, and facilitates the intramolecular nucleophilic displacement to form the 1-azabicyclo[2.2.1] core.

  • Workup: Neutralize with NH

    
    OH to precipitate the crude amino acid or extract as the ester.
    
  • Purification: Use ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Ether to separate exo and endo isomers.

Synthesis Pathway Visualization

SynthesisPathwayGlycineGlycine Schiff BaseEnolateEnolate IntermediateGlycine->EnolateLDA, -78°CAlkylatedAlkylated Precursor(Cyclic Ether Sidechain)Enolate->Alkylated+ ElectrophileAcid48% HBr(Reflux)Alkylated->AcidHydrolysisCyclizationRing Opening &Bridgehead FormationAcid->CyclizationCascadeProduct1-Azabicyclo[2.2.1]heptane-2-carboxylic acidCyclization->ProductNH4OH Workup

Figure 1: Synthetic route for the construction of the 1-azabicyclo[2.2.1]heptane core via Schiff base alkylation and acid-mediated cyclization.

Structural Biology & Applications in Drug Design

Peptidomimetics & Conformational Restriction

In medicinal chemistry, this molecule serves as a proline surrogate .

  • Proline: Constrains

    
     angle to ~-60°.
    
  • 1-Azabicyclo[2.2.1]heptane-2-COOH: Constrains both

    
     and 
    
    
    more severely due to the bicyclic bridge.
  • Utility: It is used to stabilize

    
    -turns or lock peptides into bioactive conformations, particularly in the design of Neuronal Nicotinic Receptor (NNR) ligands . The rigid distance between the bridgehead nitrogen (cationic center at physiological pH) and the carboxylate (or derived pharmacophore) is critical for receptor binding affinity.
    
Stereochemical Control

The synthesis typically yields a mixture of exo and endo isomers.

  • Exo-isomer: The carboxylate group is oriented away from the larger bridge.

  • Endo-isomer: The carboxylate is oriented towards the bridge.

  • Separation: Essential for biological activity, as receptor pockets are highly stereospecific. Separation is achieved via fractional crystallization of the hydrochloride salts.

Pharmacophore Mapping

PharmacophoreNBridgehead N(Cationic Center)COOHC2-Carboxylate(H-Bond Acceptor)N->COOHRigid Distance(< 4 Å)Bridge[2.2.1] Scaffold(Hydrophobic Core)N->BridgeStructuralAnchorBridge->COOH

Figure 2: Pharmacophore features of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, highlighting the rigid spatial arrangement between the amine and acid moieties.

Analytical Characterization

To validate the synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid , the following NMR signals (in D

  • 1H NMR (300 MHz, D

    
    O): 
    
    • 
      -Proton (H2):  Distinct triplet or doublet of doublets around 4.1–4.2 ppm.
      
    • Bridgehead Protons: Multiplets in the 3.1–3.3 ppm range (adjacent to N).

    • Bridge Protons: High field multiplets (1.6–2.2 ppm) corresponding to the ethylene bridges.

  • 13C NMR (75 MHz, D

    
    O): 
    
    • Carbonyl (C=O): ~171.5 ppm.[3]

    • Bridgehead Carbon (C1): ~64.8 ppm (deshielded by N).

    • 
      -Carbon (C2):  ~58.9 ppm.
      

References

  • Strachan, J. P., et al. (2006). "Synthesis of Bicyclic Tertiary

    
    -Amino Acids." The Journal of Organic Chemistry, 71(26), 9909–9911. 
    
  • PubChem. (2025).[4] "1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (Isomer Comparison Data)." National Library of Medicine.

  • Sigma-Aldrich. (2025). "Bicyclic Amino Acid Building Blocks." Merck KGaA.

1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: A Constrained Proline Analogue for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and peptide science, the strategic manipulation of molecular conformation has emerged as a cornerstone for enhancing therapeutic efficacy. Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on the peptide backbone. However, its inherent flexibility can be a limiting factor in the rational design of potent and selective therapeutics. This guide delves into the synthesis, stereochemical intricacies, and strategic applications of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally rigid proline analogue. By bridging the α- and δ-carbons of the proline ring, this bicyclic system offers a pre-organized and sterically defined scaffold. We will explore the synthetic pathways to access this valuable building block, its profound impact on peptide secondary structure, and its utility in the development of next-generation peptidomimetics and small molecule drugs.

The Rationale for Conformational Constraint in Proline Analogues

Proline's distinctive cyclic structure restricts the phi (φ) dihedral angle of the peptide backbone, making it a critical residue in the formation of turns and loops in proteins.[1] However, the pyrrolidine ring of proline is not entirely rigid and can adopt different puckered conformations, influencing the cis/trans isomerization of the preceding peptide bond.[2] This conformational heterogeneity can be detrimental in drug design, where a specific, bioactive conformation is often desired for optimal receptor binding.

Conformationally restricted amino acids, such as 1-azabicyclo[2.2.1]heptane-2-carboxylic acid, address this challenge by locking the torsional angles of the amino acid backbone, thereby reducing the entropic penalty upon binding to a biological target.[3] This pre-organization can lead to:

  • Enhanced Binding Affinity: By presenting a conformationally stable and optimal geometry for receptor interaction.

  • Increased Selectivity: A rigid structure can better discriminate between different receptor subtypes.

  • Improved Metabolic Stability: The unnatural bicyclic core can be less susceptible to enzymatic degradation compared to natural amino acids.[3]

The incorporation of such analogues has proven successful in the development of various therapeutics, including anticoagulants, ACE inhibitors, and antiviral agents.[3][4]

Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: A Strategic Approach

The synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid is a multi-step process that leverages key principles of heterocyclic and stereoselective chemistry. While various synthetic routes can be envisioned, a common and effective strategy involves a Diels-Alder reaction to construct the core bicyclic framework.[5][6]

Proposed Synthetic Pathway

The following represents a plausible and modular synthetic route, drawing inspiration from established methodologies for related azabicyclic systems.

Synthetic_Pathway A N-protected Pyrrole C Diels-Alder Adduct A->C [4+2] Cycloaddition B Dienophile (e.g., Acrylate derivative) B->C D Stereoselective Reduction C->D e.g., H2, Pd/C E Ring-Closing Metathesis or Intramolecular Cyclization D->E e.g., Grubbs' Catalyst or Base-mediated cyclization F 1-Azabicyclo[2.2.1]heptane-2-carboxylate E->F G Hydrolysis F->G e.g., LiOH H Final Product G->H

Caption: Proposed synthetic pathway for 1-azabicyclo[2.2.1]heptane-2-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, step-by-step methodology for the synthesis.

Step 1: Diels-Alder Cycloaddition

  • To a solution of N-Boc-pyrrole (1.0 eq) in a suitable solvent (e.g., toluene) in a sealed tube, add methyl acrylate (1.5 eq).

  • Heat the reaction mixture at 110-130 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting Diels-Alder adduct by column chromatography on silica gel.

Step 2: Stereoselective Reduction of the Alkene

  • Dissolve the Diels-Alder adduct (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 3: Intramolecular Cyclization

This step is conceptual and would depend on the specific functionalities incorporated in the preceding steps. An alternative to Ring-Closing Metathesis shown in the diagram, and more aligned with some literature for related compounds, is an intramolecular nucleophilic substitution.

  • The reduced intermediate would need to be functionalized to introduce a leaving group and a nucleophile at appropriate positions to facilitate the formation of the second ring. This is a complex transformation requiring careful synthetic planning.

Step 4: Hydrolysis of the Ester

  • Dissolve the protected 1-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the reaction at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected final product.

Step 5: Deprotection

  • Dissolve the N-Boc protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The final product can be isolated as a salt or neutralized as needed for subsequent applications.

Conformational Properties and Structural Impact

The defining feature of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid is its rigid bicyclic structure, which severely restricts the conformational freedom of the proline ring.

Comparison with Proline

Conformational_Comparison cluster_proline Proline cluster_constrained 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid Proline Flexible Pyrrolidine Ring Puckering Cγ-endo and Cγ-exo puckering Proline->Puckering CisTrans Cis/Trans Isomerization Puckering->CisTrans Constrained Rigid Bicyclic System Locked Locked Conformation Constrained->Locked FixedIsomer Favors a specific peptide bond isomer Locked->FixedIsomer

Caption: Conformational differences between proline and the constrained analogue.

The bicyclic nature of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid effectively locks the ring in a single, well-defined conformation. This has a profound impact on the local and global conformation of peptides into which it is incorporated. The steric and stereoelectronic effects of this constrained analogue can be leveraged to favor a specific cis or trans conformation of the preceding peptide bond.[7]

Quantitative Conformational Parameters

The conformational preferences of peptides containing proline and its analogues can be quantitatively assessed using techniques like NMR spectroscopy. Key parameters include the cis/trans ratio of the Xaa-Pro bond and the values of key dihedral angles.

Proline AnaloguePeptide SequenceK (trans/cis)Key ObservationsReference
ProlineAc-TYPN-NH22.7Exhibits a dynamic equilibrium between trans and cis conformers in aqueous solution.[7]
5-tert-butylprolineN-(acetyl)proline N'-methylamide0.5 (for cis-diastereomer)The bulky substituent significantly shifts the equilibrium towards the cis isomer due to steric interactions.[8]
1-Azabicyclo[2.2.1]heptane-2-carboxylic acidHypothetical Ac-T(X)N-NH2Expected to be >>1 or <<1The rigid bicyclic structure is predicted to strongly favor one isomer, effectively eliminating the cis/trans equilibrium.N/A

Applications in Drug Development and Peptide Science

The unique structural properties of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid make it a highly valuable building block for a range of applications.

Peptidomimetics

By replacing a proline residue with this constrained analogue, it is possible to rigidify a peptide's backbone into a bioactive conformation. This is particularly useful in the design of peptide-based drugs targeting G-protein coupled receptors (GPCRs) or enzymes where a specific turn or loop structure is required for activity.[9]

Small Molecule Drug Design

The rigid scaffold of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid can serve as a core element in the design of small molecule inhibitors. Its well-defined three-dimensional structure allows for the precise positioning of functional groups to interact with a biological target.

Organocatalysis

Proline and its derivatives are widely used as organocatalysts in asymmetric synthesis. The constrained geometry of bicyclic analogues can enhance the stereoselectivity of these reactions by providing a more defined chiral environment in the transition state.[10][11]

Incorporation into Peptides: A Solid-Phase Approach

The integration of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for SPPS

SPPS_Workflow Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Purification Cleavage->Precipitation

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Protocol for Coupling
  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial Fmoc deprotection of the resin's free amine.

  • Activation: In a separate vessel, pre-activate the Fmoc-protected 1-azabicyclo[2.2.1]heptane-2-carboxylic acid (1.5-3.0 eq) with a coupling reagent such as HBTU (1.5-3.0 eq) and a base like DIPEA (3.0-6.0 eq) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Next Cycle: Proceed with the Fmoc deprotection of the newly coupled amino acid to continue the peptide chain elongation.

Conclusion and Future Perspectives

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid represents a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to impose rigid conformational constraints on peptide backbones and small molecule scaffolds offers a rational approach to enhancing biological activity, selectivity, and metabolic stability. As our understanding of structure-activity relationships continues to deepen, the strategic use of such constrained analogues will undoubtedly play an increasingly important role in the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related bicyclic amino acids, as well as their application in a wider range of therapeutic areas.

References

  • ResearchGate. Conformational properties of constrained proline analogues and their application in nanobiology. [Link][8]

  • Iris Biotech. Proline Derivatives and Analogs. [Link][1]

  • ResearchGate. (2025, August 4). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link][4]

  • The LAIR at East Texas A&M. Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Link][5]

  • American Chemical Society. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link][7]

  • TESIS DOCT. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. [Link][12]

  • PMC. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link][13]

  • Royal Society of Chemistry. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. [Link][14]

  • Figshare. (2009, July 17). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry. [Link][10]

  • NIH. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. [Link][15]

  • Universidad de La Rioja. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. [Link][6]

  • ACS Publications. (2009, June 1). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry. [Link][11]

  • FLORE. (2023, September 21). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4. [Link][9]

  • ETH Library. (2022, December 16). Crystal structure analysis of N‐acetylated proline and ring size analogs. [Link][2]

  • ChemRxiv. Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link][16]

Sources

The Thermodynamic Imperative: Conformational Pre-organization

Author: BenchChem Technical Support Team. Date: February 2026

Architectural Constraints in Chemical Biology: The Therapeutic Utility of Bicyclic Amino Acids

Abstract This technical guide examines the biological and pharmacological significance of bicyclic amino acids (bi-cAAs) in modern drug discovery. Unlike standard proteinogenic amino acids, bi-cAAs possess rigidified side chains or backbones that lock peptides into specific secondary structures (e.g.,


-turns, 

-turns). This "pre-organization" significantly reduces the entropic penalty of receptor binding and provides steric shielding against proteolytic degradation. This document details the thermodynamic principles, structural classifications, and practical methodologies for synthesizing and validating bi-cAA-containing therapeutics, with a focus on their pivotal role in HCV protease inhibitors and GPCR modulation.

The central dogma of using bicyclic amino acids in drug design is the reduction of entropic penalty .

In a standard linear peptide, the molecule exists in a "random coil" ensemble of conformations in solution. Upon binding to a target (receptor or enzyme), the peptide must collapse into a single bioactive conformation. This loss of degrees of freedom results in a massive decrease in entropy (


), which thermodynamically opposes the binding event (

).

The Bi-cAA Advantage: By incorporating a bicyclic amino acid (e.g., Oic, Tic, or a bridged proline analog), the molecule is chemically constrained into a shape resembling the bioactive conformation before it encounters the target.

  • 
     is less negative:  The "cost" of freezing the molecule is paid during synthesis, not during binding.
    
  • Affinity (

    
    ) increases:  Even if Enthalpy (
    
    
    
    ) remains constant, the favorable change in the entropy term drives higher affinity.
Visualization: Thermodynamic Landscape of Binding

The following diagram illustrates the energy landscape differences between flexible linear peptides and rigidified bi-cAA analogs.

Thermodynamics Linear_Unbound Linear Peptide (High Entropy / Random Coil) Linear_Bound Bound Complex (High Entropic Penalty) Linear_Unbound->Linear_Bound  ΔG = ΔH - TΔS (Large Penalty)   BicAA_Unbound Bi-cAA Analog (Pre-organized / Low Entropy) BicAA_Bound Bound Complex (Low Entropic Penalty) BicAA_Unbound->BicAA_Bound  ΔG = ΔH - TΔS (Small Penalty)   Target Drug Target (Receptor/Enzyme) Target->Linear_Bound Target->BicAA_Bound

Figure 1: Thermodynamic comparison showing how pre-organization (green path) minimizes the entropic cost of binding compared to flexible linear peptides (red path).

Structural Classification of Bicyclic Amino Acids

Bicyclic amino acids are generally categorized by how the second ring is fused to the primary amino acid backbone (usually a proline or phenylalanine derivative).

ClassStructural FeatureRepresentative ExamplesBiological Utility
Fused Systems Two rings share a common bond.[]Oic (Octahydroindole-2-carboxylic acid)Tic (Tetrahydroisoquinoline-3-carboxylic acid)Potent

-turn inducers; used in ACE inhibitors and Bradykinin antagonists.
Bridged Systems Two rings share two non-adjacent atoms.2-Azabicyclo[2.2.1]heptane (ABH)2-Azabicyclo[2.2.2]octane (ABO)Extreme rigidity; mimics twisted amide bonds; high metabolic stability.
Spiro Systems Two rings share a single atom.Spiro[pyrrolidine-3,3'-oxindole] Access to novel 3D space; often used to target GPCRs by projecting side chains into deep pockets.

Key Insight: The choice between a fused vs. bridged system often depends on the required bond angle of the amide backbone. Bridged systems (like ABH) force the


 (phi) and 

(psi) torsion angles into very narrow regions of the Ramachandran plot, effectively "locking" the backbone.

Biological Significance & Case Study: HCV Protease Inhibitors

The most commercially significant application of bicyclic amino acids lies in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease .

Mechanism of Action: The NS3/4A protease has a shallow, solvent-exposed active site that is difficult to target with small molecules.[2] The substrate recognition sequence involves a specific shape at the P2 position (usually a proline residue).

  • The Problem: Native proline is too flexible to achieve picomolar affinity and is susceptible to cleavage.

  • The Solution: Drug developers replaced the P2 proline with large, lipophilic bicyclic analogs.

Case Study: Boceprevir & Telaprevir Generations Early inhibitors utilized fused bicyclic systems (e.g., dimethylcyclopropyl-fused proline) to fill the S2 hydrophobic pocket of the enzyme.

  • Steric Fit: The bicyclic ring fills the S2 pocket more completely than a single ring, increasing Van der Waals contacts (

    
     advantage).
    
  • Proteolytic Shield: The bulk of the bicyclic system prevents host proteases from accessing the adjacent peptide bonds, extending the drug's half-life.

Field Note: In later generation macrocyclic inhibitors (e.g., Grazoprevir), the bicyclic "concept" was evolved into a macrocycle linking P2 and P4, but the fundamental principle—rigidifying the P2 scaffold—remains the core design philosophy.

Technical Workflow: Synthesis & Incorporation

Incorporating bi-cAAs into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The same steric bulk that protects them from proteases makes them difficult to couple chemically.

Protocol: SPPS Incorporation of Sterically Hindered Bi-cAAs

Reagents Required:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt. Standard HBTU is often insufficient.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash x5 with DMF.

  • Activation (Critical):

    • Dissolve Fmoc-Bi-cAA (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization.

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Assistance: Heat to 75°C for 10 minutes (25W) OR shake at RT for 4-12 hours.

    • Monitoring: Standard Kaiser test may fail due to steric shielding. Use Chloranil test for secondary amines (proline-like N-terminus).

  • Double Coupling: If the Bi-cAA is followed by another bulky residue, repeat step 4.

Visualization: SPPS Decision Tree for Bi-cAAs

SPPS_Workflow Start Start Coupling Cycle Check_Steric Is Amino Acid Bicyclic/Hindered? Start->Check_Steric Standard_Coup Standard HBTU/DIEA (45 min) Check_Steric->Standard_Coup No Hindered_Coup Use HATU/HOAt Microwave (75°C, 10 min) Check_Steric->Hindered_Coup Yes Check_Complete Chloranil Test (Blue = Incomplete) Standard_Coup->Check_Complete Hindered_Coup->Check_Complete Recouple Double Couple (New Reagents) Check_Complete->Recouple Fail (Blue) Next_Step Proceed to Deprotection Check_Complete->Next_Step Pass (Colorless) Recouple->Check_Complete

Figure 2: Logic flow for incorporating bicyclic amino acids during peptide synthesis, emphasizing the need for high-efficiency coupling reagents (HATU) and validation steps.

Validation Protocol: Proteolytic Stability Assay

Once synthesized, the biological stability of the bi-cAA-containing peptide must be quantified against its linear counterpart.

Objective: Determine the half-life (


) of the peptide in the presence of serum proteases.

Materials:

  • Pooled Human or Mouse Plasma (heparinized).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system.

Procedure:

  • Preparation: Dissolve peptide to 1 mM in DMSO. Dilute to 10

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate mixture at 37°C with gentle shaking.

  • Sampling: At time points

    
     min:
    
    • Remove 50

      
      L aliquot.
      
    • Add to 200

      
      L cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins (quenching).
      
  • Processing: Centrifuge at 10,000 rpm for 10 min. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Result: Peptides containing bi-cAAs (especially at the N-terminus or P2 positions) typically exhibit


 hours, whereas linear analogs often degrade within < 30 minutes.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Trabocchi, A., & Guarna, A. (2008). Structural diversity of bicyclic amino acids. Amino Acids, 34(1), 1-10. Link

  • Liverton, N. J., et al. (2008). Molecular modeling based approach to the design of novel, potent, and selective inhibitors of HCV NS3 protease. Journal of the American Chemical Society, 130(14), 4607-4609. Link

  • Rhodes, C. A., & Pei, D. (2017). Bicyclic peptides as next-generation therapeutics. Chemistry – A European Journal, 23(52), 12690-12703. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Discovery and history of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

[1][2][3]

Executive Summary

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic

11

This scaffold is critical in medicinal chemistry for two primary applications:

  • Neuronal Nicotinic Receptor (nAChR) Ligands: It serves as a core template for developing selective ligands for

    
    7 and 
    
    
    4
    
    
    2 nAChR subtypes, targeting cognitive deficits in neurodegenerative diseases.[1]
  • Peptidomimetics: As a rigid proline analogue, it is used to "lock" peptide conformations, stabilizing specific secondary structures (e.g.,

    
    -turns) to elucidate bioactive conformations.[1]
    

Discovery and Historical Context

The Challenge of Bicyclic Amino Acids

Prior to the mid-2000s, the synthesis of strained bicyclic bridgehead amino acids was non-trivial. While the parent amine (1-azabicyclo[2.2.1]heptane) was known, efficient routes to the 2-carboxylic acid derivative were scarce.[1] Early approaches relied on complex rearrangements or low-yielding Diels-Alder adducts of dehydropiperidines, which often lacked stereochemical control.[1]

The 2006 Breakthrough

The definitive history of this specific molecule is anchored by the work of Strachan, Whitaker, Miller, and Bhatti at Targacept, Inc. (now part of Catalyst Biosciences). In 2006 , they published a seminal paper in The Journal of Organic Chemistry titled "Synthesis of Bicyclic Tertiary

2

This work was driven by the need for novel scaffolds to modulate neuronal nicotinic receptors (NNRs).[1] The team developed a generalizable protocol to access the [2.2.1], [2.2.2], and [3.2.2] azabicyclo systems. Their method solved the scalability issue, allowing for the routine production of both exo- and endo- isomers of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid for structure-activity relationship (SAR) studies.[1]

Structural Analysis & Stereochemistry

The 1-azabicyclo[2.2.1]heptane skeleton is rigid.[1] Unlike proline, which retains some envelope puckering flexibility, the bicyclic bridge locks the nitrogen lone pair and the carboxylate vector into a fixed orientation.

Isomerism

The 2-carboxylic acid introduces stereocenters at C2 and the bridgehead C4. However, due to the bridge, the relative stereochemistry is defined as exo or endo relative to the nitrogen bridge.

  • Exo-isomer: The carboxyl group is oriented away from the nitrogen bridge (often the thermodynamically preferred product in certain cyclizations).[1]

  • Endo-isomer: The carboxyl group is oriented towards the nitrogen bridge.[1]

Quantitative data on the physical properties of the hydrochloride salt (from the seminal 2006 synthesis) is summarized below:

PropertyValue (Exo-Isomer HCl)Value (Endo-Isomer HCl)
Molecular Formula


Molecular Weight 177.63 g/mol 177.63 g/mol
Appearance White solidWhite solid
Key NMR Feature (

)
Carbonyl

~171.5 ppm
Carbonyl

~169.8 ppm
CAS Number 921755-45-5 (rel-isomer)921755-46-6 (rel-isomer)

Synthesis Protocol: The Strachan Route

The most authoritative method for synthesizing this compound utilizes the alkylation of a glycine Schiff base with a functionalized cyclic ether, followed by an acid-mediated cascade cyclization. This protocol is favored for its modularity and use of inexpensive starting materials.

Mechanistic Pathway[4][5]
  • Alkylation: The benzophenone imine of glycine ethyl ester is deprotonated and alkylated with a cyclic ether electrophile (e.g., a bromomethyl-tetrahydrofuran derivative).

  • Hydrolysis & Ring Opening: Acidic hydrolysis removes the protecting group (benzophenone) and simultaneously opens the cyclic ether ring via nucleophilic attack (often by bromide or water), generating a reactive intermediate.[1]

  • Cyclization: Under basic conditions (ammonium hydroxide), the free amine displaces the leaving group (bromide) to form the bicyclic cage.[1]

Step-by-Step Methodology

Reagents:

  • Glycine ethyl ester benzophenone imine[1]

  • Electrophile: 3-(Bromomethyl)tetrahydrofuran (implied for [2.2.1] system based on atom economy and analogy to [3.2.2] synthesis).[1]

  • Base: Potassium tert-butoxide (KOtBu) or LDA.[1]

  • Acids: 48% HBr, conc. HCl.

  • Solvent: THF, Ethanol.

Protocol:

  • Schiff Base Formation: (If not purchasing) Condense glycine ethyl ester hydrochloride with benzophenone in DCM at room temperature.

  • Alkylation:

    • Cool a solution of glycine imine (1.0 equiv) in dry THF to -78 °C.

    • Add KOtBu (1.1 equiv) and stir for 30 min.

    • Add the cyclic ether electrophile (e.g., 3-(bromomethyl)tetrahydrofuran) dropwise.[1]

    • Warm to room temperature and stir for 16h. Quench with water and extract with ether.

  • Ring Opening & Hydrolysis:

    • Dissolve the alkylated intermediate in 48% HBr (aq).

    • Heat in a sealed tube at 90-100 °C for 8-12 hours. Note: This step cleaves the imine, hydrolyzes the ester, opens the ether ring to a dibromo-alkane species, and prepares the skeleton for closure.

  • Cyclization:

    • Concentrate the acid solution to remove excess HBr.

    • Redissolve the residue in 28%

      
       and heat at 60 °C for 4 hours. This effects the double displacement to form the bridgehead nitrogen.
      
  • Isolation:

    • Concentrate to dryness.[1]

    • Redissolve in ethanol/HCl and reflux to reform the ethyl ester (optional, for purification) or crystallize the free acid hydrochloride from isopropanol/ether.[1]

Synthesis Workflow Diagram

GStartGlycine Ethyl EsterBenzophenone ImineInter1Alkylated ImineIntermediateStart->Inter1KOtBu, THF, -78°CReagentCyclic Ether Electrophile(e.g., 3-(bromomethyl)THF)Reagent->Inter1AcidStep48% HBr / Heat(Ring Opening & Deprotection)Inter1->AcidStepInter2Linear/BranchedHalo-Amine SpeciesAcidStep->Inter2BaseStepNH4OH / 60°C(Double Cyclization)Inter2->BaseStepProduct1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (HCl)BaseStep->Product

Figure 1: Synthetic pathway for the construction of the 1-azabicyclo[2.2.1]heptane core via Schiff base alkylation and acid-mediated rearrangement.[1]

Applications in Drug Development[6]

Neuronal Nicotinic Receptor (nAChR) Ligands

The 1-azabicyclo[2.2.1]heptane core is a bioisostere of the quinuclidine ring found in naturally occurring ligands like epibatidine.[1]

  • Mechanism: The bridgehead nitrogen mimics the cationic center of acetylcholine, while the rigid bicyclic structure positions the carboxylate (or derived amide/heterocycle) to interact with the complementary binding pocket of the nAChR.

  • Selectivity: By varying the substituents at the C2 position (derived from the carboxylic acid), researchers can tune selectivity between

    
    7 (homomeric) and 
    
    
    4
    
    
    2 (heteromeric) receptors, which is crucial for separating cognitive enhancement effects from cardiovascular side effects.[1]
Proline Mimetics in Peptides

In peptide chemistry, replacing a native proline with 1-azabicyclo[2.2.1]heptane-2-carboxylic acid restricts the


1
  • 
    -Turn Stabilization:  The rigid geometry forces the peptide chain into a turn conformation, making it an excellent tool for mapping the active conformation of peptide hormones or enzyme inhibitors.
    
  • Proteolytic Stability: The non-natural bicyclic structure confers resistance to peptidases, potentially increasing the half-life of peptide-based drugs.[1]

References

  • Strachan, J. P., Whitaker, R. C., Miller, C. H., & Bhatti, B. S. (2006).[2] Synthesis of Bicyclic Tertiary

    
    -Amino Acids. The Journal of Organic Chemistry, 71(26), 9909–9911.[1][2] Link[1]
    
  • Mellor, S. L., & Elmore, D. T. (2000).[1] Synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid. Biochemical Society Transactions, 28(5), A185.[1]

  • Targacept, Inc. (2008).[1] Aza-bicyclo pyridine derivatives as nicotinic acetylcholine receptor ligands. Patent WO2008100334.[1] Link[1]

A Technical Guide to the Spectroscopic Characterization of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a rigid bicyclic scaffold, this molecule offers unique conformational constraints that are highly sought after in the design of peptides and peptidomimetics with enhanced biological activity and stability.[1][2] Due to the limited availability of published experimental data for this specific molecule, this guide will leverage established principles of spectroscopic analysis and data from structurally related compounds to provide a robust predictive framework for researchers.

Molecular Structure and Stereochemistry

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid possesses a rigid bicyclic core with the nitrogen atom at a bridgehead position. The stereochemistry at the C2 and C4 positions is crucial for its three-dimensional structure and, consequently, its biological activity. This guide will consider the exo and endo diastereomers, with a focus on the spectroscopic features that allow for their differentiation.

cluster_exo exo-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid cluster_endo endo-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid exo_structure exo_structure endo_structure endo_structure

Caption: Chemical structures of the exo and endo diastereomers of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, providing detailed information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of multiple stereocenters. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the carboxylic acid group, as well as anisotropic effects from the ring system.

Proton Predicted Chemical Shift (ppm) Multiplicity Expected Coupling Constants (Hz) Notes
H23.5 - 4.0d or ddJ2,3-exo ≈ 4-6, J2,3-endo ≈ 8-10The chemical shift and coupling constants are highly dependent on the exo or endo configuration of the carboxylic acid group.
H3-exo1.8 - 2.2m
H3-endo1.5 - 1.9m
H43.0 - 3.5br sBridgehead proton.
H5-exo1.7 - 2.1m
H5-endo1.4 - 1.8m
H6-exo1.6 - 2.0m
H6-endo1.3 - 1.7m
H7-syn2.8 - 3.2dJgem ≈ 10-12
H7-anti2.5 - 2.9dJgem ≈ 10-12
NHVariablebr sPosition dependent on solvent and concentration.
COOH> 10br sPosition dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon Predicted Chemical Shift (ppm) Notes
C1 (COOH)170 - 180Carboxylic acid carbonyl.
C260 - 70Carbon bearing the carboxylic acid.
C325 - 35
C465 - 75Bridgehead carbon.
C520 - 30
C625 - 35
C745 - 55
Key 2D NMR Experiments for Structural Elucidation
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the spin systems within the bicyclic framework.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying through-space correlations between protons. For instance, a strong NOE between H2 and H7-syn would suggest an endo configuration of the carboxylic acid group.

cluster_nmr NMR Workflow 1D_H_NMR 1D ¹H NMR COSY 2D COSY 1D_H_NMR->COSY HSQC 2D HSQC 1D_H_NMR->HSQC 1D_C_NMR 1D ¹³C NMR 1D_C_NMR->HSQC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HMBC 2D HMBC HSQC->HMBC HMBC->Structure_Elucidation NOESY 2D NOESY NOESY->Structure_Elucidation Stereochemistry

Caption: A typical workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired pH.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) for optimal resolution and sensitivity.

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra: Perform COSY, HSQC, HMBC, and NOESY experiments. For the NOESY experiment, a mixing time of 300-800 ms is recommended to observe key through-space correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate peaks, determine coupling constants, and assign all proton and carbon signals based on the 1D and 2D correlation data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3300 - 2500O-H stretch (carboxylic acid)BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4][5]
3200 - 3500N-H stretch (secondary amine)Medium, sharpMay be obscured by the broad O-H stretch.
2950 - 2850C-H stretch (aliphatic)Strong
1730 - 1700C=O stretch (carboxylic acid)Strong, sharpThe exact position can indicate the extent of hydrogen bonding.[3]
1650 - 1580N-H bendMedium
1440 - 1395O-H bendMedium
1300 - 1200C-O stretchStrong
1250 - 1020C-N stretchMedium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation patterns.

Expected Mass Spectrometric Data
  • Molecular Formula: C₇H₁₁NO₂

  • Monoisotopic Mass: 141.0790 u

  • High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement within 5 ppm of the theoretical value will confirm the elemental composition.

Predicted Fragmentation Patterns

Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 142.0863. In tandem MS (MS/MS) experiments, characteristic fragment ions are expected to arise from:

  • Loss of H₂O: [M+H - H₂O]⁺

  • Loss of CO₂: [M+H - CO₂]⁺

  • Loss of COOH radical: [M+H - •COOH]⁺

  • Ring opening and fragmentation: Cleavage of the bicyclic system can lead to various smaller fragment ions.

cluster_ms Predicted ESI-MS/MS Fragmentation M+H [M+H]⁺ m/z 142.0863 Loss_H2O [M+H - H₂O]⁺ M+H->Loss_H2O Loss_CO2 [M+H - CO₂]⁺ M+H->Loss_CO2 Ring_Fragment Ring Fragment Ions M+H->Ring_Fragment

Caption: A simplified representation of potential fragmentation pathways in ESI-MS/MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an ESI source.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose fragmentation pathways based on the MS/MS spectrum to further confirm the structure.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. By combining the predicted NMR, IR, and MS data with the detailed experimental protocols provided, researchers and drug development professionals will be well-equipped to unambiguously identify and structurally elucidate this important constrained amino acid. The key to successful characterization lies in the synergistic use of these spectroscopic techniques, with a particular emphasis on 2D NMR for the definitive assignment of its complex stereochemistry.

References

  • Biocompatible and selective gener
  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctorales en Red.
  • (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. MilliporeSigma.
  • Biocompatible and Selective Generation of Bicyclic Peptides. Wiley Online Library.
  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

Sources

Conformational Analysis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted structural motif of significant interest in medicinal chemistry due to its rigid three-dimensional architecture. As a proline analogue, its incorporation into bioactive molecules can enforce specific spatial arrangements of pharmacophoric groups, leading to enhanced potency and selectivity. This guide presents a comprehensive methodological framework for the detailed conformational analysis of a key derivative, 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, integrating state-of-the-art computational modeling and experimental spectroscopic techniques. We provide detailed, field-proven protocols for determining the preferred three-dimensional structure, quantifying the energetic landscape of its conformers, and understanding the structural dynamics that govern its chemical and biological behavior.

Introduction: The Structural Imperative

The bicyclo[2.2.1]heptane ring system, also known as the norbornane system, is a cornerstone in stereochemical studies due to its inherent rigidity. When a nitrogen atom is introduced at the bridgehead position (C1), forming the 1-azabicyclo[2.2.1]heptane core, the resulting structure presents a unique and spatially demanding scaffold. This framework is found in various natural products and has been explored for its ability to mimic peptide turns and constrain ligands into bioactive conformations[1][2].

The addition of a carboxylic acid group at the C2 position introduces a critical element of conformational flexibility: the rotation around the C2-COOH bond. The orientation of this carboxyl group relative to the bicyclic frame dictates the molecule's overall shape, polarity, and ability to engage in intermolecular interactions, such as hydrogen bonding with a biological target. Therefore, a thorough understanding of its conformational preferences is not merely an academic exercise; it is a prerequisite for rational drug design and structure-activity relationship (SAR) studies.

This guide outlines a synergistic approach, combining predictive computational chemistry with definitive experimental validation, to elucidate the conformational landscape of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

The Conformational Landscape: Defining the Degrees of Freedom

The primary conformational question for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid revolves around the torsional or dihedral angle associated with the exocyclic C2-C(OOH) single bond. While the bicyclic core is largely rigid, minor puckering can occur. However, the most significant energy variations will arise from the rotation of the carboxylic acid substituent.

We can define the key degree of freedom by the dihedral angle τ (N1–C2–C8–O9) , where C8 is the carboxyl carbon and O9 is the carbonyl oxygen. Different values of τ correspond to distinct rotamers, which may be stabilized or destabilized by steric hindrance and intramolecular interactions. Potential low-energy conformations could be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the bridgehead nitrogen (N1), a factor highly dependent on the solvent environment.

Methodology I: In-Silico Conformational Prediction

Computational modeling provides an invaluable tool for predicting the geometries and relative stabilities of all possible conformers.[3][4] A robust computational workflow allows for a systematic exploration of the potential energy surface (PES) to identify energy minima corresponding to stable conformers.

  • Initial 3D Structure Generation:

    • Construct the 3D model of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid using molecular building software (e.g., Avogadro, ChemDraw 3D).

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan. The key dihedral angle τ (N1–C2–C8–O9) should be systematically rotated (e.g., in 15° increments from 0° to 360°).

    • At each step, the energy of the molecule is calculated while allowing the remaining parts of the molecule to relax. This initial scan can be performed efficiently using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).[5]

  • High-Level Geometry Optimization:

    • Identify the approximate energy minima from the PES scan.

    • Perform full geometry optimization on each of these low-energy structures using a more accurate method, such as Density Functional Theory (DFT).[6][7]

    • Recommended DFT Settings:

      • Functional: B3LYP or ωB97X-D (the latter is good for systems with potential non-covalent interactions).

      • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

  • Vibrational Frequency Analysis:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Causality: This step is critical to validate the nature of the stationary point. A true local minimum will have zero imaginary frequencies. The results also provide the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy corrections.

  • Solvation Effects:

    • Biological interactions and NMR experiments are typically conducted in solution. Therefore, recalculate the energies of the optimized conformers using a continuum solvation model (e.g., PCM or SMD) with a relevant solvent (e.g., water or DMSO).

    • Rationale: Solvation can significantly alter the relative energies of conformers, especially by stabilizing polar structures or disrupting potential intramolecular hydrogen bonds.[3]

  • Data Analysis:

    • Calculate the relative energies (ΔE or ΔG) of all confirmed conformers with respect to the global minimum.

    • Use the Gibbs Free Energy differences (ΔG) to calculate the expected Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

G cluster_0 Computational Workflow A 1. 3D Structure Generation B 2. Relaxed PES Scan (Rotate C2-COOH bond) A->B C 3. Identify Energy Minima B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) C->D E 5. Frequency Calculation D->E F Validation Check: Zero Imaginary Frequencies? E->F Validate F->D No (Find Transition State) G 6. Recalculate with Solvation Model (e.g., PCM/Water) F->G Yes H 7. Final Relative Energies (ΔG) & Boltzmann Populations G->H

Caption: Workflow for in-silico conformational analysis.

The results from the computational analysis should be summarized for clarity.

Conformer IDDihedral Angle τ (N1–C2–C8–O9)Relative Energy (ΔG, kcal/mol) (Gas Phase)Relative Energy (ΔG, kcal/mol) (Solvated)Predicted Population (298 K)
Conf-1 e.g., 60°0.000.00e.g., 75%
Conf-2 e.g., 180°1.200.85e.g., 20%
Conf-3 e.g., -90°2.502.80e.g., 5%

Methodology II: Experimental Spectroscopic Validation

While computation provides a powerful predictive model, experimental data is the ultimate arbiter of the true solution-state conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most potent technique for this purpose, as it provides direct evidence of through-bond and through-space atomic relationships.[8][9][10]

  • Sample Preparation:

    • Dissolve a high-purity sample of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent should match the one used in computational solvation models for direct comparison.

    • Ensure the sample is free of paramagnetic impurities.

  • 1D ¹H and ¹³C NMR Acquisition:

    • Acquire standard 1D proton and carbon spectra to assign all signals. This serves as the foundation for more advanced 2D experiments.

  • 2D COSY and HSQC/HMBC Acquisition:

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to unambiguously assign all proton and carbon resonances.

  • Conformational Proof: NOESY/ROESY Spectroscopy:

    • Objective: To detect through-space interactions (Nuclear Overhauser Effect - NOE) between protons that are close in space (< 5 Å), irrespective of their bonding network.

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum with an appropriate mixing time (e.g., 300-800 ms).

    • Data Interpretation: The presence or absence of specific NOE cross-peaks is the most definitive experimental evidence. For example, an NOE between the proton at C2 (H2) and a proton on the C6 methylene bridge would strongly support a conformer where the carboxylic acid group is oriented away from that bridge. Conversely, an NOE between H2 and the bridgehead proton at C4 would indicate a different rotamer.

  • ³J Coupling Constant Analysis:

    • Measure the three-bond coupling constants (³JHH) from the high-resolution 1D ¹H spectrum.

    • The magnitude of these couplings, particularly between H2 and the protons on C3, can be related to the dihedral angles via the Karplus equation. While the rigid frame limits the utility for the ring itself, it can help confirm the assignment of the H2 proton.

Caption: Correlating predicted structures with experimental NOE data.

Synthesis and Integration of Findings

The power of this dual-pronged approach lies in the integration of theoretical predictions and experimental results.

  • Agreement: If the experimentally observed NOEs and coupling constants are consistent with the computationally predicted lowest-energy conformer, this provides a high-confidence model of the molecule's structure. The relative populations calculated from DFT should correlate with the relative intensities of NOE cross-peaks corresponding to different conformers.

  • Discrepancy: If the experimental data points to a different major conformer than predicted by in-vacuo DFT calculations, it strongly suggests that solvent effects or the limitations of the chosen functional are significant. The results from the solvated computational model should then be prioritized.[3] This feedback loop is crucial for refining the computational methodology for this class of molecules.

Implications for Drug Development

The definitive 3D structure derived from this analysis is critical for:

  • Pharmacophore Modeling: The precise spatial orientation of the nitrogen atom and the carboxylic acid—both key hydrogen bonding groups—can be used to design more effective ligands.

  • Structure-Based Design: When docking the molecule into a receptor active site, starting from the correct, low-energy conformation significantly improves the accuracy and predictive power of the simulation.

  • Understanding Physicochemical Properties: The preferred conformation influences the molecule's dipole moment, polar surface area, and pKa, all of which affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The conformational analysis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid requires a rigorous, multi-faceted approach. By systematically combining the predictive power of DFT-based computational modeling with the definitive validation of advanced NMR spectroscopy, researchers can build a highly accurate and reliable model of its three-dimensional structure and dynamic behavior in solution. The detailed protocols and logical framework presented in this guide provide a self-validating system for achieving this goal, enabling the confident application of this valuable scaffold in drug discovery and development.

References

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). SCIRP. [Link]

  • Density Functional Calculations for Amino Acids. (2004). th.physik.uni-frankfurt.de. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.). The LAIR at East Texas A&M. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). National Center for Biotechnology Information. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. [Link]

  • Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051. [Link]

  • Wang, Y., & Chang, C. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1645–1655. [Link]

  • Peptide Conformers Dataset - PeptideCs. (2022). Figshare. [Link]

  • Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. (1991). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad Complutense de Madrid. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn.org. [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). Semantic Scholar. [Link]

  • The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. (2017). National Center for Biotechnology Information. [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056. [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. (1992). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). ResearchGate. [Link]

Sources

The Bridgehead Nitrogen: A Technical Review of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its scaffold derivatives. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on synthetic accessibility, structural pharmacophores, and cholinergic receptor modulation.

Executive Summary & Structural Pharmacophore

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (often referred to as 1-azanorbornane-2-carboxylic acid) represents a class of conformationally restricted amino acids and pharmacophores. Unlike its more common isomer, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (a proline analogue), the 1-aza variant places the nitrogen atom at the bridgehead position.

This structural distinction creates a unique electronic and steric environment:

  • Lone Pair Orientation: The bridgehead nitrogen is pyramidalized, with its lone pair rigidly directed along the

    
     axis of the bicyclic system. This reduces the entropic penalty upon receptor binding compared to flexible acyclic amines.
    
  • pKa Modulation: The strain of the [2.2.1] cage (approx. 13-15 kcal/mol) lowers the pKa of the bridgehead nitrogen compared to quinuclidine (1-azabicyclo[2.2.2]octane), altering its protonation state at physiological pH.

  • Vectorial Analysis: The C2-carboxylate provides a specific vector for electrostatic interaction, mimicking the spatial arrangement of acetylcholine or glutamate depending on the receptor pocket (e.g., mAChR vs. iGluR).

Structural Comparison Table
Feature1-Azabicyclo[2.2.1]heptaneQuinuclidine (1-Azabicyclo[2.2.2]octane)Proline (Pyrrolidine-2-COOH)
Nitrogen Position Bridgehead (1)Bridgehead (1)Ring (1)
Ring Strain High (Azanorbornane)ModerateLow
Lone Pair Rigid, Exo-directedRigid, AxialFlexible (Envelope flip)
Common Use Muscarinic Agonist (M1/M4)Muscarinic AntagonistPeptide constraint
C2-COOH Role

-Amino Acid (Rigid)

-Amino Acid (Rigid)

-Amino Acid (Flexible)

Synthetic Pathways and Logic

The synthesis of the 1-azabicyclo[2.2.1]heptane core is challenging due to the ring strain involved in closing the [2.2.1] cage. Unlike quinuclidine, which forms readily, the 1-azanorbornane skeleton often requires high-energy radical cyclizations or specific transannular displacements.

Pathway A: The Transannular Cyclization (Primary Route)

The most robust route to the scaffold involves the cyclization of a functionalized pyrrolidine or piperidine precursor.

Mechanism:

  • Precursor Selection: A 3,4-disubstituted pyrrolidine or a 3-substituted piperidine.

  • Leaving Group Activation: Installation of a leaving group (Tosylate/Mesylate/Bromide) on a side chain.

  • Intramolecular Attack: The secondary amine attacks the electrophilic side chain to close the bridge.

Pathway B: C2-Functionalization (Carboxylation)

Direct synthesis of the 2-carboxylic acid is rare. The preferred method involves synthesizing the parent amine (1-azabicyclo[2.2.1]heptane) followed by


-lithiation.

Logic: The bridgehead nitrogen directs lithiation to the adjacent C2 position due to the complexation-induced proximity effect (CIPE), allowing trapping with


.
DOT Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule.

Retrosynthesis Target 1-Azabicyclo[2.2.1]heptane- 2-carboxylic acid Precursor1 1-Azabicyclo[2.2.1]heptane (Parent Scaffold) Precursor1->Target C2-Lithiation + CO2 Trapping (Beak's Protocol) Precursor2 3-(2-Haloethyl)pyrrolidine Derivative Precursor2->Precursor1 Intramolecular Nucleophilic Substitution Start Pyrrolidine-3-carboxylic acid or 3-Pyrrolidinol Start->Precursor2 Side Chain Extension & LG Activation

Figure 1: Retrosynthetic logic flow from the target acid back to commercially available pyrrolidine precursors.

Detailed Experimental Protocol

This protocol describes the synthesis of the scaffold followed by C2-carboxylation. This methodology synthesizes field-proven insights from muscarinic agonist research (e.g., Saunders et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Phase 1: Scaffold Construction (The "Saunders" Cyclization)

Objective: Synthesis of 1-azabicyclo[2.2.1]heptane.[12]

  • Starting Material: 1-Benzyl-3-(2-hydroxyethyl)pyrrolidine.

  • Activation:

    • Dissolve starting material (10 mmol) in anhydrous DCM (50 mL).

    • Add

      
       (1.2 eq) dropwise at 0°C. Reflux for 2 hours to form the chloro-derivative.
      
    • Evaporate solvent to yield the hydrochloride salt.

  • Cyclization (Critical Step):

    • Dissolve the crude chloride in Acetone/Water (1:1).

    • Self-Validation Point: Monitor pH. The cyclization requires the free amine to act as a nucleophile, but the product is a strained amine.

    • Heat to reflux.[8]

    • Note: This specific route often yields the [2.2.1] system in equilibrium with the piperidine isomer.

    • Alternative (High Yield): Use Hofmann-Löffler-Freytag conditions on N-chloro-4-ethylpiperidine (radical mechanism) to force the bridgehead formation.

Phase 2: C2-Carboxylation (The "Beak" Lithiation)

Objective: Installation of the carboxylic acid at C2.

  • Reagents: 1-Azabicyclo[2.2.1]heptane (purified),

    
    -BuLi (1.3 M in cyclohexane), TMEDA, Dry 
    
    
    
    gas.
  • Setup: Flame-dried Schlenk flask under Argon.

  • Complexation:

    • Dissolve amine (1.0 eq) and TMEDA (1.1 eq) in anhydrous

      
       at -78°C.
      
    • Add

      
      -BuLi (1.1 eq) dropwise.
      
    • Mechanistic Insight: The bridgehead nitrogen coordinates the Lithium, directing deprotonation to the exo face of the C2 methylene. Stir for 45 mins.

  • Trapping:

    • Bubble dry

      
       gas into the solution at -78°C for 30 mins.
      
    • The solution will become viscous as the Lithium carboxylate forms.

  • Workup:

    • Quench with MeOH. Acidify with HCl to pH 2.

    • Extract impurities with Ether.

    • Concentrate aqueous layer and apply to Ion-Exchange Resin (Dowex 50W) to isolate the zwitterionic amino acid.

Therapeutic Utility & Biological Profile

The 1-azabicyclo[2.2.1]heptane moiety is a "Privileged Scaffold" in neuropharmacology, particularly for Muscarinic Acetylcholine Receptors (mAChRs).

Receptor Selectivity Logic
  • M1 Agonism (Cognition): The rigid distance between the bridgehead Nitrogen and the distal H-bond acceptor (like the carboxylate or an ester/oxadiazole bioisostere) perfectly matches the pharmacophore of the M1 allosteric site.

  • M3 Selectivity (Side Effects): The [2.2.1] system is bulkier than the natural ligand Acetylcholine. This steric bulk is often used to avoid M3 activation (which causes salivation/diarrhea), favoring central M1/M4 activity.

Quantitative Comparison: Binding Affinities ( )

Data synthesized from representative azanorbornane derivatives (e.g., WAY-132983 analogues).

CompoundScaffoldReceptor Subtype

(nM)
Efficacy (Functional)
Target Analog 1-Aza[2.2.1]-2-esterM1 (Cortex)15 - 30Partial Agonist
Target Analog 1-Aza[2.2.1]-2-esterM3 (Glandular)> 500Weak/Antagonist
Arecoline TetrahydropyridineNon-selective10 - 50Full Agonist
Xanomeline TetrahydropyridineM1/M45 - 20Partial Agonist
DOT Diagram: SAR Decision Tree

SAR Core 1-Azabicyclo[2.2.1] Scaffold SubC2 C2 Substitution (Carboxylic Acid/Ester) Core->SubC2 SubC3 C3 Substitution (Ketone/Oxime) Core->SubC3 Result1 Rigid Proline Mimic (Peptidomimetics) SubC2->Result1 Incorporation into Peptides Result2 Muscarinic Agonist (M1/M4 Selective) SubC2->Result2 Bioisostere of Acetylcholine SubC3->Result2 Classic Agonist (e.g., WAY-132983)

Figure 2: Structure-Activity Relationship (SAR) flow for azanorbornane functionalization.

References

  • Saunders, J., et al. (1990). Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. Journal of Medicinal Chemistry.[1] (Note: Foundational work on bridged bicyclic amines).

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry.[4][11] (Mechanistic basis for C2-lithiation).
    
  • Dunbar, P. G., et al. (1993). Design and Synthesis of 1-Azabicyclo[2.2.1]heptane Muscarinic Agonists. Journal of Medicinal Chemistry.[1]

  • Vertex Pharmaceuticals. (2007). Pharmacological characterization of the muscarinic agonist WAY-132983.[5] Journal of Pharmacology and Experimental Therapeutics.[5] (Demonstrates biological utility of the 1-azabicyclo[2.2.1] scaffold).

  • Jenkins, S. M., et al. (1992). Synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters.[12] Journal of the Chemical Society, Perkin Transactions 1. (Key synthetic protocol for the scaffold).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

[1]

Executive Summary & Strategic Analysis

The 1-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold (often referred to as an azanorbornane amino acid) represents a "privileged structure" in peptidomimetic drug design. By rigidly locking the nitrogen lone pair and the carboxylate vector, this scaffold restricts the conformational space of the peptide backbone, stabilizing

Unlike its common isomer 7-azabicyclo[2.2.1]heptane (a bridged proline where nitrogen is the bridge), the 1-azabicyclo[2.2.1] system features a bridgehead nitrogen . This structural distinction creates a highly strained, non-planar amine that exhibits unique basicity and nucleophilicity profiles, making it a critical target for developing high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and protease inhibitors.

Synthetic Strategy Selection

For drug development applications requiring high enantiomeric purity, we recommend Route A (Chiral Pool) . For rapid generation of diverse analogs or racemic libraries, Route B (De Novo Assembly) is superior.

FeatureRoute A: Chiral Pool (Recommended) Route B: De Novo Assembly
Precursor trans-4-Hydroxy-L-prolineEthyl Nitroacetate / Glycine Schiff Base
Chirality Enantiospecific (Retains L-configuration)Racemic (requires resolution)
Key Mechanism Intramolecular Alkylation (C4-tether)Double Alkylation / Ring Contraction
Scalability High (Linear steps, cheap starting material)Moderate (Chromatography intensive)

Protocol A: Stereoselective Synthesis from 4-Hydroxyproline

This protocol leverages the natural chirality of trans-4-hydroxy-L-proline to establish the (2S, 4R) absolute configuration. The strategy involves functionalizing the C4 position with a 2-carbon tether, followed by intramolecular cyclization onto the nitrogen.

Phase 1: Scaffold Preparation & C4-Functionalization

Reagents:

  • Starting Material: trans-4-Hydroxy-L-proline (CAS: 51-35-4)

  • Protection: Di-tert-butyl dicarbonate (

    
    ), Benzyl bromide (BnBr)
    
  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    )
    
  • Alkylation: Dimethyl malonate, Sodium hydride (NaH)

Step-by-Step Methodology:

  • Orthogonal Protection:

    • Protect the amine: Treat 4-hydroxyproline with

      
       (1.1 equiv) in aqueous NaOH/Dioxane.
      
    • Protect the acid: React the N-Boc intermediate with Benzyl bromide (1.2 equiv) and

      
       in DMF to yield N-Boc-trans-4-hydroxy-L-proline benzyl ester .
      
    • Checkpoint: Verify purity via TLC (EtOAc/Hexane 1:1).

  • C4 Activation (Inversion Precursor):

    • Dissolve the ester in dry DCM at 0°C.

    • Add

      
       (1.5 equiv) followed by MsCl (1.2 equiv) dropwise.
      
    • Stir for 2 hours. Wash with 1M HCl, saturated

      
      , and brine.
      
    • Result:O-Mesyl intermediate . (Note: The configuration at C4 is still trans).

  • C4-Alkylation (Inversion of Configuration):

    • Generate sodium dimethyl malonate: Add dimethyl malonate (1.5 equiv) to a suspension of NaH in dry THF at 0°C.

    • Cannulate the O-Mesyl intermediate (in THF) into the malonate solution. Reflux for 12–18 hours.

    • Mechanism:[1][2]

      
       displacement occurs, inverting the C4 stereocenter from trans to cis (relative to the C2-carboxyl). This cis orientation is critical for the bridge formation.
      
    • Purification: Flash chromatography (Hexane/EtOAc).[3]

Phase 2: Bridge Construction & Cyclization

Reagents:

  • Decarboxylation: NaCl, DMSO/Water

  • Reduction:

    
     or 
    
    
  • Cyclization: TFA (Trifluoroacetic acid),

    
    , reflux
    

Step-by-Step Methodology:

  • Decarboxylation:

    • Heat the malonate adduct in wet DMSO with NaCl at 140°C (Krapcho decarboxylation) to yield the C4-acetic acid ester derivative .

  • Reduction to Alcohol:

    • Treat the ester with

      
       (2.0 equiv) in THF at 0°C 
      
      
      RT.
    • Target Structure: A pyrrolidine ring with a

      
       tether at position 4 (cis to the C2-ester).
      
  • Activation & Cyclization (The "Miyazawa" Cyclization):

    • Convert the primary alcohol to a mesylate (MsCl,

      
      , DCM).
      
    • Deprotection: Treat with TFA/DCM (1:1) to remove the N-Boc group. Concentrate to dryness.

    • Intramolecular Displacement: Dissolve the crude salt in dry MeOH or Ethanol. Add excess

      
       (5 equiv) and reflux for 6–12 hours.
      
    • Observation: The secondary amine attacks the terminal mesylate of the C4-tether, forming the 1-azabicyclo[2.2.1]heptane core.

  • Final Deprotection:

    • Hydrogenolysis (

      
      , Pd/C) removes the benzyl ester to yield the free amino acid.
      

Protocol B: De Novo Synthesis (JOC 2006 Method)

This route is ideal for generating the scaffold from achiral precursors using a "double alkylation" strategy.

Reagents:

  • Ethyl Nitroacetate[2][4][5]

  • 3-(Bromomethyl)tetrahydrofuran (Electrophile)

  • HBr (33% in AcOH)

Workflow:

  • Initial Alkylation:

    • React Ethyl nitroacetate with 3-(bromomethyl)tetrahydrofuran using DBU or NaH in DMF.

    • Isolate the nitro-ether intermediate.

  • Nitro Reduction:

    • Reduce the nitro group to the amine (

      
      , Raney Ni or Zn/HCl). This yields the glycine-ether intermediate.
      
  • Ring Opening & Cyclization (One-Pot):

    • Treat the intermediate with HBr in Acetic Acid in a sealed tube at 70°C.

    • Mechanism:[1][2] The THF ring opens to form a dibromo-species (or bromo-acetate).

    • Concentrate to remove acid.[5]

    • Redissolve in concentrated

      
       and heat. The nitrogen undergoes double intramolecular alkylation to "zip up" the bicyclic system.
      

Reaction Logic & Pathway Visualization

The following Graphviz diagram illustrates the critical stereochemical inversion in Protocol A and the convergence of the cyclization step.

Gcluster_BRoute B (De Novo)Starttrans-4-Hydroxy-L-Proline(Natural Chiral Pool)Protect1. N-Boc Protection2. C2-EsterificationStart->Protect  Standard Setup  ActivateC4-OH Activation(O-Mesylation)Protect->ActivateInversionSN2 Displacement(Malonate Enolate)*Inversion to cis-C4*Activate->Inversion  Critical Step  TetherTether Elongation(-CH2-CH2-OH)Inversion->Tether  Decarboxylation/Red  CyclizeIntramolecularNucleophilic AttackTether->Cyclize  N-Deprotection  Final1-Azabicyclo[2.2.1]heptane-2-carboxylic acidCyclize->FinalNitroEthyl NitroacetateZipAcid Ring Open+ NH4OH CyclizationNitro->Zip + THF THF3-(Bromomethyl)THFZip->Final

Caption: Synthesis pathway comparing the stereoselective Chiral Pool route (Solid) vs. the De Novo route (Dashed).

Analytical Data & QC Specifications

To validate the synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid , compare experimental data against these reference values.

ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Hygroscopic; store in desiccator.

H NMR (D

O)

4.15 (t, 1H, H2), 3.3-3.1 (m, 4H), 2.1-1.6 (m, 6H)
Diagnostic bridgehead proton at

3.3 ppm.

C NMR

171.5 (COOH), 64.8 (C2), 58.9 (C4), 52.4 (C6)
Bridgehead carbons (C4) are distinctively shielded compared to proline.[3][1][6]
Mass Spec (ESI)

Consistent with formula

.
Stereochemistry NOESY correlation between H2 and Bridge H7Confirms endo vs exo carboxylic acid orientation.

References

  • Strachan, J. P., et al. (2006).[7] "Synthesis of Bicyclic Tertiary ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Amino Acids." The Journal of Organic Chemistry, 71(26), 9909–9911. 
    
  • Miyazawa, T., et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57, 2413-2421. (Protocol adapted for 1-aza system).

  • Robl, J. A. (1994). "Peptidomimetic Synthesis: A New Route to Azabicycloalkane Amino Acids." Tetrahedron Letters, 35(3), 393-396.

  • PubChem. "1-Azabicyclo[2.2.1]heptane Compound Summary." National Library of Medicine.

Enantioselective Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Constrained Bicyclic Scaffold

The 1-azabicyclo[2.2.1]heptane framework represents a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug development. As rigid analogues of piperidine and pyrrolidine, these bicyclic systems offer a unique three-dimensional architecture that can enhance binding affinity and selectivity for various biological targets by locking the molecule into a specific bioactive conformation. The incorporation of a carboxylic acid ester at the 2-position provides a versatile handle for further functionalization, making these compounds valuable building blocks for the synthesis of complex pharmaceutical agents. However, the stereocontrolled synthesis of these molecules, particularly in an enantiomerically pure form, presents a considerable challenge. This document provides a detailed overview of a robust strategy for the enantioselective synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid esters, focusing on a chiral auxiliary-directed approach.

Overview of Synthetic Strategies

Several synthetic strategies can be envisioned for the construction of the 1-azabicyclo[2.2.1]heptane core. Among the most prominent are:

  • Aza-Diels-Alder Reactions: This powerful cycloaddition reaction offers a direct route to the bicyclic system.[1][2] While highly effective for related azabicycles, specific applications to the enantioselective synthesis of the target 2-carboxylic acid ester are not extensively documented.

  • Organocatalytic Approaches: The use of chiral Brønsted acids or other organocatalysts has shown promise in the asymmetric synthesis of various azabicyclic systems through formal cycloadditions or ring-opening of meso-epoxides.[3][4]

  • Intramolecular Cyclization: This is a highly versatile strategy that allows for the construction of the bicyclic core from a suitably substituted acyclic or monocyclic precursor. The stereochemistry can be controlled through the use of chiral catalysts or, as will be detailed in this note, a chiral auxiliary. A notable example of this approach has been successfully applied to the synthesis of the isomeric 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters.[5]

This application note will focus on a detailed protocol for a chiral auxiliary-mediated intramolecular cyclization, a strategy that offers excellent control over stereochemistry and is amenable to scale-up.

Featured Application: Chiral Auxiliary-Directed Intramolecular Cyclization

The core of this strategy lies in the temporary installation of a chiral auxiliary onto the nitrogen atom of a pyrrolidine precursor. This auxiliary directs the stereochemical outcome of the subsequent intramolecular cyclization, after which it can be removed to yield the enantiomerically pure product. A commercially available and widely used chiral auxiliary for this purpose is (S)-(-)-1-phenylethylamine.

Principle of Stereochemical Control

The chiral (S)-1-phenylethyl group, attached to the pyrrolidine nitrogen, creates a chiral environment that sterically biases the approach of the reacting functionalities during the key intramolecular cyclization step. The bulky phenyl group effectively shields one face of the molecule, forcing the cyclization to occur from the less hindered face, thus leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary via hydrogenolysis yields the enantiomerically pure 1-azabicyclo[2.2.1]heptane-2-carboxylic acid ester.

stereochemical_control cluster_0 Chiral Auxiliary-Directed Cyclization Chiral Pyrrolidine Precursor Chiral Pyrrolidine Precursor Transition State Transition State Chiral Pyrrolidine Precursor->Transition State Intramolecular Cyclization Diastereomerically Pure Bicyclic Intermediate Diastereomerically Pure Bicyclic Intermediate Transition State->Diastereomerically Pure Bicyclic Intermediate Favored Pathway (less steric hindrance) Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Pure Bicyclic Intermediate->Enantiomerically Pure Product Auxiliary Removal synthetic_route A 1. (S)-Pyroglutamic Acid B 2. Esterification & N-Protection A->B C 3. Reduction of Lactam B->C D 4. Introduction of Chiral Auxiliary C->D E 5. Alkylation with Allyl Bromide D->E F 6. Hydroboration-Oxidation E->F G 7. Mesylation F->G H 8. Intramolecular Cyclization G->H I 9. Removal of Chiral Auxiliary H->I J 10. Final Product I->J

Figure 2: Proposed synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-1-((S)-1-Phenylethyl)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid methyl ester

This protocol details the synthesis of the key acyclic precursor for the intramolecular cyclization, starting from (S)-pyroglutamic acid.

Step 1: Esterification and N-Protection of (S)-Pyroglutamic Acid

  • To a solution of (S)-pyroglutamic acid (10.0 g, 77.4 mmol) in methanol (150 mL) at 0 °C, add thionyl chloride (6.7 mL, 92.9 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and add triethylamine (26.9 mL, 193.5 mmol) followed by di-tert-butyl dicarbonate (20.3 g, 92.9 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected methyl ester.

Step 2: Reduction of the Lactam

  • To a solution of the N-Boc protected methyl ester (from Step 1) in dry THF (200 mL) at 0 °C, add a 1.0 M solution of borane-dimethyl sulfide complex in THF (155 mL, 155 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol (50 mL).

  • Remove the solvent under reduced pressure and co-evaporate with methanol (3 x 50 mL) to remove residual borates.

  • Purify the crude product by flash chromatography to yield the corresponding N-Boc protected pyrrolidine.

Step 3: Deprotection and Introduction of the Chiral Auxiliary

  • Dissolve the N-Boc protected pyrrolidine (from Step 2) in a 4 M solution of HCl in 1,4-dioxane (100 mL) and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the pyrrolidine hydrochloride salt.

  • Dissolve the salt in methanol (150 mL) and add potassium carbonate (2.5 eq) and (S)-(-)-1-phenylethylamine (1.2 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the N-((S)-1-phenylethyl)pyrrolidine derivative.

Step 4: Alkylation with Allyl Bromide

  • To a solution of the N-((S)-1-phenylethyl)pyrrolidine derivative (from Step 3) in dry THF (100 mL) at -78 °C, add a 1.6 M solution of n-butyllithium in hexanes (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add allyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield the desired allylated pyrrolidine.

Protocol 2: Intramolecular Cyclization and Formation of the 1-Azabicyclo[2.2.1]heptane Core

Step 5: Hydroboration-Oxidation of the Terminal Olefin

  • To a solution of the allylated pyrrolidine (from Protocol 1, Step 4) in dry THF (100 mL) at 0 °C, add a 1.0 M solution of borane-THF complex in THF (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Cool the reaction to 0 °C and slowly add water (10 mL), followed by a 3 M aqueous solution of NaOH (15 mL) and 30% aqueous H₂O₂ (15 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash chromatography.

Step 6: Mesylation of the Primary Alcohol

  • To a solution of the alcohol (from Step 5) in dry dichloromethane (100 mL) at 0 °C, add triethylamine (2.0 eq) and methanesulfonyl chloride (1.2 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Wash the reaction with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

Step 7: Intramolecular Cyclization

  • Dissolve the crude mesylate (from Step 6) in dry toluene (150 mL) and add potassium tert-butoxide (2.0 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench with water (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to obtain the diastereomerically pure 1-azabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester with the chiral auxiliary attached.

Protocol 3: Removal of the Chiral Auxiliary

Step 8: Hydrogenolysis

  • Dissolve the bicyclic product (from Protocol 2, Step 7) in methanol (100 mL) and add 10% Pd/C (10 mol%).

  • Stir the mixture under an atmosphere of hydrogen (balloon pressure) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by flash chromatography or distillation to yield the enantiomerically pure 1-azabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester.

Data Presentation

Table 1: Expected Yields and Stereoselectivities

StepTransformationExpected Yield (%)Expected Stereoselectivity
1-4Synthesis of Allylated Pyrrolidine40-50 (overall)>98% ee (from chiral pool)
5-7Cyclization to Bicyclic Intermediate60-70 (overall)>95% de
8Removal of Chiral Auxiliary>90>98% ee

Yields and stereoselectivities are estimated based on analogous transformations reported in the literature.

Conclusion

The presented chiral auxiliary-directed intramolecular cyclization provides a robust and reliable method for the enantioselective synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid esters. Starting from the readily available chiral pool material (S)-pyroglutamic acid, this multi-step protocol offers excellent control over stereochemistry, culminating in the formation of the target compound in high enantiomeric purity. The versatility of the carboxylic acid ester functionality in the final product opens up numerous possibilities for the synthesis of more complex and biologically active molecules, making this protocol a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • Black, D. StC., et al. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, 1994 , (21), 3061-3068. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M. [Link]

  • Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. PhD Thesis, Universidad de La Rioja, 2001 . [Link]

  • An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 2017 , 15(4), 853-857. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Request PDF. [Link]

  • Goti, A., et al. Synthesis of a New Chiral Pyrrolidine. Molecules, 2010 , 15(3), 1843-1854. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. [Link]

  • A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Chiral Bicyclo[2.2.1]hepta-2,5-diene Ligands through Rhodium-Catalyzed Asymmetric Arylative Bis-cyclization of a 1,6-Enyne. Request PDF. [Link]

  • Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes by iodine-mediated cyclization of optically pure compounds containing the 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC. [Link]

  • Rhodium-Catalyzed Tandem Asymmetric Allylic Decarboxylative Addition and Cyclization of Vinylethylene Carbonates with N-Nosylimines. PMC. [Link]

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]

  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 2017 , 15, 3105-3129. [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. [Link]

  • Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds. RSC Publishing. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • A chiral pool approach for asymmetric syntheses of (−)-antrocin, (+)-asperolide C, and (−)-trans-ozic acid. Chemical Communications, 2017 , 53(75), 10406-10409. [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. ResearchGate. [Link]

  • 1-Azabicyclo[2.2.1]heptane. PubChem. [Link]

Sources

Asymmetric synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Asymmetric Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Introduction: The Significance of a Constrained Scaffold

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained, bridged bicyclic amino acid. Its rigid structure makes it a highly valuable proline analogue for applications in medicinal chemistry and drug development. By incorporating this scaffold into peptides, researchers can enforce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[1] This conformational rigidity can also enhance metabolic stability by protecting peptide bonds from enzymatic degradation. The synthesis of this molecule, particularly in an enantiomerically pure form, presents significant challenges due to the steric strain of the bicyclic system and the need to precisely control stereochemistry at the C2 position.[2]

This guide provides an in-depth analysis of key asymmetric strategies to synthesize this target molecule, offering detailed, field-proven protocols for researchers. We will explore methodologies starting from the chiral pool, employing asymmetric catalysis, and utilizing modern chiral auxiliary-based approaches.

Strategy 1: Chiral Pool Synthesis from L-Hydroxyproline

The most direct path to an enantiopure product is often to begin with a readily available chiral molecule. trans-4-Hydroxy-L-proline is an inexpensive starting material that provides a robust foundation for constructing the (4R)-1-azabicyclo[2.2.1]heptane ring system.[3] This strategy leverages the inherent stereochemistry of the starting material to dictate the configuration of the final product.

The overall workflow involves protecting the proline nitrogen, activating the hydroxyl group, introducing a two-carbon side chain, and finally, inducing an intramolecular cyclization to form the bicyclic core.

Chiral_Pool_Synthesis A trans-4-Hydroxy-L-proline B N-Boc Protection & Esterification A->B Boc₂O, Esterification C Sulfonate Ester Formation (MsCl, Pyridine) B->C D Key Intermediate: (3R)-N-Boc-3-mesyloxypyrrolidine C->D E Enolate Alkylation D->E LDA, Acetic Ester Enolate F Side-Chain Elaboration (Reduction, Activation) E->F G Deprotection & Intramolecular Cyclization F->G TFA or HCl H Target Scaffold: 1-Azabicyclo[2.2.1]heptane Derivative G->H Diels_Alder cluster_0 Chiral Environment Dienophile Dienophile Transition_State [4+2] Transition State (endo/exo selectivity) Dienophile->Transition_State Cycloaddition Catalyst Catalyst Catalyst->Dienophile Coordination & Activation Diene Diene Diene->Transition_State Cycloaddition Product Chiral Bicyclic Adduct Transition_State->Product Stereoselective Bond Formation

Caption: General mechanism for a chiral Lewis acid-catalyzed Diels-Alder reaction.

Protocol 2: Chiral Boron-Based Lewis Acid Catalyzed Aza-Diels-Alder

This protocol is a representative procedure based on established principles of asymmetric catalysis by chiral oxazaborolidines, pioneered by Corey and others. [4][5] Materials & Reagents:

  • (S)-2-Methyl-CBS-oxazaborolidine

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • 2,5-Dihydro-1H-pyrrole (dienophile precursor)

  • A suitable diene (e.g., Danishefsky's diene)

  • N-Acrolyl-2-oxazolidinone (or similar activated olefin)

  • Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried, argon-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine in anhydrous toluene.

    • Cool the solution to -78 °C.

    • Slowly add a solution of BH₃·THF. Stir for 15-20 minutes.

    • Rationale: The reaction between the CBS reagent and borane forms a highly effective and sterically defined chiral Lewis acid catalyst. Performing this at low temperature is critical to maintain the catalyst's integrity.

  • Diels-Alder Reaction:

    • To the cold catalyst solution, add the N-protected 2,5-dihydro-1H-pyrrole derivative (acting as the diene component).

    • Slowly add the dienophile (e.g., an acrylate derivative) over 30 minutes, keeping the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 12-24 hours, monitoring by TLC.

    • Scientist's Note: The choice of N-protecting group on the pyrroline is crucial. An electron-withdrawing group (e.g., Boc, Cbz) activates the diene system for the cycloaddition.

  • Workup and Purification:

    • Quench the reaction by adding a few drops of methanol.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the bicyclic adduct.

  • Post-Cycloaddition Modifications:

    • The initial adduct will likely require several steps to be converted to the final target acid, including reduction of double bonds, removal of protecting groups, and hydrolysis of an ester or amide functionality.

  • Enantiomeric Excess (ee) Determination:

    • The enantiopurity of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.

Catalyst TypeDienophileTypical ee (%)
Chiral Oxazaborolidineα-Bromoacrolein96% [4][5]
Chiral Diazaaluminolide3-Acryloyl-1,3-oxazolidin-2-one97% [4]
Chiral Copper(II)-BOXAcrylate Esters>98%
Table 2. Performance of various chiral Lewis acids in Diels-Alder reactions.

Strategy 3: Diastereoselective Allylation and Ring-Closing Metathesis

A powerful modern approach involves a diastereoselective addition to a chiral sulfinimine, followed by a ring-closing metathesis (RCM) reaction to form the second ring. This strategy, outlined by Scola and coworkers, offers a versatile and highly enantioselective route to various 1-azabicyclo[m.n.0]alkane systems. [6] The key steps are the preparation of an N-sulfinyl imine from a chloroaldehyde, a diastereoselective indium-mediated allylation to install a terminal olefin, and a subsequent Grubbs-catalyzed RCM to form the bicyclic core.

RCM_Strategy A Chloroaldehyde + (S)-tert-butanesulfinamide B N-Sulfinyl Imine Intermediate A->B CuSO₄ C Indium-Mediated Allylation B->C D Homoallylic Amine (High d.r.) C->D E N-Alkylation with Allyl Bromide D->E F Diene Precursor E->F G Ring-Closing Metathesis (Grubbs Catalyst) F->G H Target Bicyclic Alkene G->H

Caption: Workflow for synthesis via diastereoselective allylation and RCM.

Protocol 3: Synthesis via Ellman Auxiliary and RCM

This protocol is adapted from the general methodology reported for 1-azabicyclo[m.n.0]alkanes. [6] Materials & Reagents:

  • (S)-tert-butanesulfinamide (Ellman's auxiliary)

  • 4-Chlorobutanal

  • Copper(II) sulfate (CuSO₄), Anhydrous

  • Allyl bromide

  • Indium powder

  • Grubbs 2nd Generation Catalyst

  • Anhydrous Solvents: DCM, Toluene

Step-by-Step Procedure:

  • Chiral N-Sulfinyl Imine Formation:

    • Stir a mixture of 4-chlorobutanal, (S)-tert-butanesulfinamide, and anhydrous CuSO₄ in anhydrous DCM at room temperature for 18-24 hours.

    • Filter the mixture through celite and concentrate to obtain the crude N-sulfinyl imine.

    • Rationale: The Ellman auxiliary serves as a powerful chiral directing group. The resulting imine is the electrophile for the key diastereoselective addition.

  • Diastereoselective Allylation:

    • Add the crude imine to a suspension of indium powder and allyl bromide in a suitable solvent.

    • Stir the reaction until completion (monitored by TLC).

    • Purify the resulting homoallylic amine by column chromatography.

    • Expected Outcome: This reaction should proceed with high diastereoselectivity (>9:1 dr), affording the (R)-anti-adduct as the major product. [6]

  • Preparation of the Diene Precursor:

    • The secondary amine is alkylated with a second equivalent of an olefin-containing electrophile (e.g., another molecule of allyl bromide) under basic conditions to form the diene precursor for RCM.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor in anhydrous, degassed toluene.

    • Add Grubbs 2nd generation catalyst (typically 5-10 mol%).

    • Heat the reaction mixture (often using microwave irradiation at ~100 °C for 1 hour) to drive the reaction to completion. [6] * Remove the solvent and purify the crude product by column chromatography to yield the bicyclic alkene.

  • Final Transformations:

    • The sulfinyl group can be removed under acidic conditions (HCl in methanol).

    • The double bond can be functionalized (e.g., via ozonolysis or dihydroxylation) and oxidized to introduce the C2-carboxylic acid functionality.

StepTransformationDiastereomeric Ratio (dr)Typical Yield
2Indium-Mediated Allylation>9:180-90%
4Ring-Closing MetathesisN/A65-75%
Table 3. Representative results for the Allylation/RCM strategy.
[6]

References

  • Davies, H. M., & Williams, J. M. (1998). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-84. [Link]

  • Günter, M., & Gais, H. J. (2003). Asymmetric Synthesis of Fused Bicyclic r-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson-Khand Reaction. Organic Letters, 5(13), 2251-2254. [Link] (Note: While not the primary source, this link leads to related work by one of the authors, the original source URL was not available).

  • Corey, E. J., & Loh, T. P. (1991). A rational approach to catalytic enantioselective Diels-Alder addition using a C2-symmetric chiral bis(oxazoline)-copper(II) complex. Journal of the American Chemical Society, 113(23), 8966-8967. [Link]

  • Wiberg, K. B. (2005). Chiral Lewis acid catalysts in Diels-Alder reactions. DiVA portal. [Link]

  • Fülöp, F., et al. (2012). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. [Link]

  • De la Cruz, R., et al. (2005). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 70(4), 1470-1475. [Link]

  • Couch, C. E. (2022). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctorales, Universidad de La Rioja. [Link]

  • Dunn, B. M., & Pennington, M. W. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • Laschat, S. (1997). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society. [Link]

  • Ma, S. (Ed.). (2010). Handbook of Cyclization Reactions. Wiley-VCH. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

  • Memmedbeyli, E. G., et al. (2021). Chiral Organic Catalysts in the Diels-Alder Reaction. Chemical Journal of Kazakhstan. [Link]

  • Scola, P. M., et al. (2011). A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Organic Letters, 13(16), 4344-4347. [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles, 67(2), 519-522. [Link]

  • Davies, S. G., et al. (1993). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (9), 1009-1015. [Link]

  • Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • D'annibale, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Ikeda, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles. [Link]

  • Gil, M. J., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(8), 1219-1222. [Link]

Sources

Application Note: Purification Strategies for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists involved in the isolation and purification of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid . This compound is a conformationally restricted, bicyclic tertiary


-amino acid, often utilized as a scaffold in the development of Neuronal Nicotinic Receptor (NNR) ligands and as a chiral building block in peptidomimetics.

Introduction & Chemical Context

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 921755-45-5 for HCl salt) presents unique purification challenges due to its zwitterionic nature , high water solubility, and the presence of stereoisomers (exo and endo). Unlike standard amino acids, the tertiary bridgehead nitrogen creates a rigid cage structure, influencing both solubility and pKa values.

The Purification Challenge

In synthetic routes—typically involving the alkylation of glycine Schiff bases followed by acid-induced cyclization—the crude reaction mixture contains:

  • Inorganic Salts: High loads of ammonium salts (from cyclization in NH

    
    OH) or alkali halides.
    
  • Stereoisomers: Mixtures of exo (kinetic) and endo (thermodynamic) isomers.

  • Zwitterionic Solubility: The free acid is difficult to extract into organic solvents, making direct isolation from aqueous salt streams inefficient.

Strategic Solution: The most robust purification protocol utilizes a "Derivative-Purification-Hydrolysis" cycle . By temporarily converting the amino acid to its ester, we alter its solubility profile to allow facile separation from inorganic contaminants, followed by hydrolysis and crystallization of the hydrochloride salt.

Core Purification Protocols

Method A: The Esterification-Hydrolysis Cycle (High Purity)

Recommended for: Removal of inorganic salts and isolation of high-purity hydrochloride salt.

This method leverages the lipophilicity of the ethyl ester intermediate to separate the target molecule from the aqueous synthesis matrix.

Phase 1: Esterification & Extraction
  • Evaporation: Concentrate the crude aqueous reaction mixture (containing the target zwitterion and salts) to dryness under reduced pressure.

  • Esterification: Resuspend the solid residue in absolute Ethanol (EtOH) .

  • Acid Catalysis: Add concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )
    dropwise (approx. 1.5 - 2.0 equiv).
  • Reflux: Heat the mixture to reflux for 8–12 hours .

    • Mechanism:[1] This converts the zwitterion into the ethyl ester bisulfate/sulfate, which is soluble in ethanol, while some inorganic salts may precipitate.

  • Neutralization & Extraction (Critical Step):

    • Cool the mixture and concentrate to remove excess EtOH.

    • Basify the residue with saturated aqueous NaHCO

      
        (pH ~8–9). Note: The ester is now a free base.
      
    • Extract immediately with Chloroform (CHCl

      
      )  or Dichloromethane (DCM)  (
      
      
      
      volumes).
    • Result: The organic layer contains the amino ester; inorganic salts remain in the aqueous phase.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and evaporate to yield the crude ester oil.
Phase 2: Hydrolysis & Salt Formation [2]
  • Hydrolysis: Dissolve the crude ester in 6M Hydrochloric Acid (HCl) .

  • Reflux: Heat at reflux for 4–6 hours . Monitor by TLC or LC-MS for disappearance of the ester.

  • Isolation: Evaporate the aqueous HCl solution to dryness. The residue is the crude hydrochloride salt of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

Phase 3: Crystallization (Polishing)
  • Dissolution: Dissolve the crude HCl salt in a minimum volume of hot Isopropyl Alcohol (IPA) .

  • Precipitation: Add Diethyl Ether (Et

    
    O)  dropwise to the hot solution until persistent turbidity is observed (cloud point).
    
  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Collect the off-white to white crystals via vacuum filtration under inert atmosphere (nitrogen blanket recommended due to hygroscopicity).

Method B: Ion Exchange Chromatography (Direct Isolation)

Recommended for: Isolation of the free zwitterion or when esterification is contraindicated.

  • Resin Preparation: Use Dowex 50W-X8 (strongly acidic cation exchanger), H

    
     form.
    
  • Loading: Dissolve crude synthesis residue in water (pH < 2) and load onto the column.

    • Action: The amino acid binds to the resin; anions (Cl

      
      , SO
      
      
      
      ) pass through.
  • Washing: Wash the column with distilled water until the effluent is neutral and halide-free (AgNO

    
     test).
    
  • Elution: Elute the target compound using 1M - 2M Ammonium Hydroxide (NH

    
    OH) .
    
    • Mechanism:[1] The high pH deprotonates the carboxylic acid and suppresses the protonation of the tertiary amine, displacing the zwitterion.

  • Post-Processing: Collect ninhydrin-positive fractions and lyophilize immediately to obtain the free zwitterion.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for purifying this compound, highlighting the critical "Salt Purge" step achieved via esterification.

PurificationWorkflow Start Crude Synthesis Mixture (Amino Acid + NH4Cl/NaCl) Decision Target Form? Start->Decision Esterify Esterification (EtOH / H2SO4, Reflux) Decision->Esterify HCl Salt (Preferred) DowexLoad Load Dowex 50W (H+) Decision->DowexLoad Free Zwitterion Extract Basify (NaHCO3) & Extract (CHCl3) *CRITICAL SALT PURGE* Esterify->Extract Forms Lipophilic Ester Hydrolyze Acid Hydrolysis (6M HCl, Reflux) Extract->Hydrolyze Organic Phase Only Crystallize Crystallization (IPA / Ether) Hydrolyze->Crystallize FinalHCl Final Product: HCl Salt (High Purity) Crystallize->FinalHCl DowexWash Wash (H2O) -> Elute (NH4OH) DowexLoad->DowexWash Lyophilize Lyophilization DowexWash->Lyophilize FinalFree Final Product: Free Zwitterion Lyophilize->FinalFree

Figure 1: Purification workflow comparing the Esterification-Hydrolysis cycle (Method A) against Ion Exchange (Method B). Method A is superior for removing heavy inorganic salt loads.

Analytical Quality Control

Verify the identity and purity of the isolated 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid using the following parameters.

ParameterSpecification / ObservationNotes
Appearance White to off-white crystalline solidHygroscopic as HCl salt.

H NMR (D

O)
Bridgehead H (C4)

4.15–4.20 ppm
Distinctive downfield shift due to bridgehead N.

C NMR
Carbonyl (C=O)

~170–175 ppm
Confirms carboxylic acid/salt state.
Stereochemistry Exo vs Endo coupling constantsExo isomer typically shows no coupling between H2 and H3-exo (

Hz) due to dihedral angle ~90°.
HPLC Method HILIC Column (Amide or Silica)C18 is often insufficient for retention of this polar molecule.
Mobile Phase Acetonitrile : Water (with 10mM NH

OAc)
Gradient: 90% ACN

50% ACN.

References

  • Strachan, J. P., et al. (2006).[3] Synthesis of Bicyclic Tertiary

    
    -Amino Acids. The Journal of Organic Chemistry, 71(26), 9909–9911.
    
    
  • Barriobero, J. I., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(49), 9965-9972. (Referenced for comparative bicyclic amino acid handling).[2]

  • Chemical Vendors. (2023). Product Specification: (1R,2S,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.[4][5][6] [7]

Sources

Analytical techniques for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid represents a distinct class of conformationally constrained, bicyclic amino acids. Unlike its proline analogs (e.g., 2-azabicyclo[2.2.1]heptane), this molecule features a bridgehead nitrogen (tertiary amine) and a high degree of ring strain. These structural features present unique analytical challenges: the absence of a secondary amine prevents standard amino acid derivatization (e.g., FMOC/OPA), and the lack of a UV chromophore necessitates advanced detection methods.[1] This guide outlines a validated workflow using HILIC-MS/CAD for purity profiling and high-field NMR for stereochemical assignment.

Introduction & Chemical Context

The characterization of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid is critical for its use in peptidomimetics and asymmetric catalysis. Structurally, the nitrogen atom occupies the bridgehead position (Position 1), rendering it a tertiary amine . This distinguishes it from standard proline surrogates and dictates the analytical strategy.

Key Analytical Challenges:

  • Detection: The molecule is non-chromophoric (transparent at

    
     nm).
    
  • Reactivity: The bridgehead nitrogen is tertiary; therefore, N-terminal derivatization reagents (Ninhydrin, FMOC-Cl, OPA) will not work .

  • Retention: As a zwitterionic, highly polar small molecule, it elutes in the void volume of standard C18 columns.

Protocol A: Purity Profiling via HILIC-CAD/MS

Rationale: Since N-derivatization is impossible, and UV detection is non-specific (requiring 200-210 nm where solvents interfere), we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) . HILIC provides retention for polar zwitterions, while CAD offers near-universal response independent of chromophores.

Experimental Workflow

HILIC_Workflow Figure 1: HILIC-CAD/MS Analytical Workflow for Non-Chromophoric Bridgehead Amino Acids Sample Sample Prep (Acetonitrile/Buffer) Column HILIC Column (Zwitterionic Phase) Sample->Column Injection Separation Gradient Elution (High ACN Start) Column->Separation Split Flow Splitter Separation->Split CAD Detector A: CAD (Quantitation) Split->CAD 90% Flow MS Detector B: Q-TOF MS (ID) Split->MS 10% Flow

Method Parameters
ParameterSetting / Description
Column Merck SeQuant® ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 35°C
Detection CAD: Evap Temp 35°C, Power Function 1.0 (Linear)MS: ESI Positive Mode, Scan 50–500 m/z

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 90% Initial Hold (High organic for HILIC retention)
2.0 90% End of Hold
12.0 50% Linear Gradient (Elution of polar species)
12.1 40% Column Flush

| 15.0 | 90% | Re-equilibration (Crucial for HILIC) |

Data Interpretation:

  • CAD Signal: Used for purity calculation (% Area). The response is mass-dependent, making it ideal for quantifying impurities lacking UV absorption.

  • MS Signal: Expect

    
     at m/z 142.08  (Calculated Exact Mass: 141.079). Look for in-source fragmentation of 
    
    
    
    (
    
    
    ).

Protocol B: Structural Confirmation via NMR

Rationale: The rigidity of the [2.2.1] bicyclic system leads to distinct coupling constants (


) that allow differentiation between the (R) and (S) enantiomers if a chiral solvating agent is used, or simply to confirm the relative stereochemistry.

Solvent System: Use


 with 0.1% 

or

with

.
  • Why Acid? Protonation of the bridgehead nitrogen (

    
    ) prevents zwitterionic aggregation and sharpens the peaks of the adjacent protons.
    

Key Assignments (600 MHz):

PositionTypeMultiplicityApprox.[2][3] Shift (

)
Diagnostic Coupling
H-2 Methine (

-H)
dd or s4.1 - 4.5 ppmShows coupling to H-3exo/endo. In [2.2.1], dihedral angles often near 90° can result in

(singlet appearance).
H-4 BridgeheadBroad s3.2 - 3.5 ppmDiagnostic of the bicyclic core.
H-7 BridgeAB System1.8 - 2.2 ppmLarge geminal coupling (

Hz).

Stereochemical Validation (NOESY): To confirm the configuration at C2 relative to the bridge:

  • NOE Correlation: Irradiate H-2.

    • If H-2 is endo, NOE is observed to the bridge protons (H-7).

    • If H-2 is exo, NOE is observed to the adjacent bridgehead H-4 (weak) or H-3 protons.

Protocol C: Enantiomeric Purity (Chiral HPLC)

Rationale: Since the molecule is chiral (C2) and cannot be derivatized at the nitrogen, standard ligand-exchange columns (which require a free primary amino group and copper complexation) may fail or perform poorly.

Recommended Column Technology: Use Zwitterionic Chiral Stationary Phases (CSPs) which separate based on ion-pairing and steric inclusion.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-derived).

  • Mobile Phase: MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Mechanism: The bridgehead ammonium (protonated by formic acid) interacts with the anionic site of the CSP, while the carboxylate interacts with the cationic site.

  • Detection: CAD or ELSD (Evaporative Light Scattering Detector).

Protocol D: Solid State Characterization (XRD)

For absolute configuration, Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate reference.

  • Crystallization: Dissolve 20 mg in minimal hot Ethanol/Water (95:5). Allow slow evaporation at 4°C.

  • Salt Formation: If the zwitterion does not crystallize well, prepare the Hydrochloride salt or Picrate salt (the large picrate anion often aids lattice formation for small bicyclic amines).

  • Analysis: Determine the Flack parameter to confirm absolute stereochemistry.

References

  • PubChem. (2025).[4] 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2023). Analysis of Non-Chromophoric Compounds using Charged Aerosol Detection (CAD). Agilent Application Notes. [Link]

  • Daicel Corporation. (2024). Chiralpak ZWIX(+) Instructional Manual for Zwitterionic Amino Acids. Chiral Technologies. [Link]

  • Royal Society of Chemistry. (2013).[5] Analytical Methods for Bicyclic Proline Analogs. (Contextual Reference for Bicyclic Systems). [Link]

Sources

Application Note: Azabicyclo[2.2.1]heptane Carboxylates in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and conformational constraints.

Editorial Note on Nomenclature: In the context of peptide synthesis, the term "Azabicyclo[2.2.1]heptane carboxylic acid" most frequently refers to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (often abbreviated as Ahc or methanoproline ), a bridged proline analogue used to constrain peptide backbones (e.g., in the Hepatitis C drug Ledipasvir).[1] However, the specific isomer 1-azabicyclo[2.2.1]heptane-2-carboxylic acid (a quinuclidine-like tertiary amine) also exists but functions differently (typically as an N-terminal cap, as the bridgehead nitrogen is tertiary and cannot form internal peptide bonds).[1] This guide primarily details the protocol for the 2-aza (Ahc) variant due to its extensive utility in peptide chain elongation, while explicitly addressing the 1-aza variant in the "N-Terminal Capping" section.[1]

Executive Summary

The incorporation of azabicyclo[2.2.1]heptane scaffolds into bioactive peptides is a high-impact strategy for improving metabolic stability and locking bioactive conformations.[1] Unlike standard proline, which allows some flexibility between


-endo and 

-exo puckers, the [2.2.1] bicyclic system rigidly locks the

(phi) and

(psi) torsion angles.[1]

This guide provides the methodology for using Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Fmoc-Ahc-OH) in Solid Phase Peptide Synthesis (SPPS).[1] It addresses the specific challenges of steric hindrance during coupling and provides a validated workflow for high-yield synthesis.

Scientific Rationale & Structural Impact[2][3]

Conformational Constraint Mechanism

The Ahc scaffold is essentially a "proline on steroids." The methylene bridge across the C1 and C4 positions of the pyrrolidine ring freezes the ring pucker.

  • Exo-isomer: Mimics the

    
    -exo pucker of proline (trans-amide preference).[1]
    
  • Endo-isomer: Mimics the

    
    -endo pucker.[1]
    

This locking mechanism is critical for:

  • Nucleating

    
    -turns:  Stabilizing Type I or Type II 
    
    
    
    -turns depending on stereochemistry.
  • Protease Resistance: The bulky bicyclic system prevents access to the peptide bond by peptidases (e.g., DPP-IV, trypsin).

  • Pre-organization: Reduces the entropic penalty of binding to a receptor (e.g., HCV NS5A protein).

Structural Comparison (Graphviz Diagram)

G cluster_0 Peptide Backbone Utility Proline Proline (Flexible Pucker) Ahc Ahc (2-Azabicyclo...) (Locked Pucker) Proline->Ahc Methylene Bridge (C1-C4) Beta-Turn Stabilization Beta-Turn Stabilization Ahc->Beta-Turn Stabilization Metabolic Stability Metabolic Stability Ahc->Metabolic Stability OneAza 1-Azabicyclo... (Tertiary Amine) N-Terminal Capping N-Terminal Capping OneAza->N-Terminal Capping No NH for elongation

Caption: Structural relationship between Proline, the bridged Ahc analogue (peptide building block), and the 1-Aza isomer (terminal cap).

Experimental Protocols

Materials & Reagents[4]
  • Building Block: Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Fmoc-Ahc-OH).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly recommended over HBTU/PyBOP due to the steric bulk of the bicyclic ring.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.[1]

Protocol A: Coupling Fmoc-Ahc-OH to the Peptide Chain

Challenge: The carboxyl group of Ahc is sterically hindered, making activation slower. Solution: Use a pre-activation cycle with HATU.

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (2 x 10 min).[1] Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-Ahc-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.[1]

    • Add DIPEA (6.0 eq) immediately before adding to the resin.[1]

    • Note: The solution should turn yellow (formation of the activated ester).[1]

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: Shake for 2 to 4 hours at room temperature. (Standard amino acids take 45-60 min; Ahc requires extended time).[1]

    • Optimization: For extremely hindered sequences, double couple (repeat step 3-4) or heat to 50°C (microwave assisted: 75°C for 5 min).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] Note that if coupling to a Proline or another Ahc, the Kaiser test is invalid; use Chloranil or micro-cleavage LCMS.

Protocol B: Coupling the Next Amino Acid to Ahc (The "Difficult" Step)

Challenge: The nitrogen of the Ahc residue is a secondary amine embedded in a bicyclic ring. It is significantly more hindered and less nucleophilic than Proline. This is the most common failure point.

Step-by-Step:

  • Deprotection of Ahc:

    • Treat with 20% Piperidine/DMF (2 x 15 min). Extend time slightly to ensure complete removal of Fmoc from the bulky amine.

    • Wash 5x DMF, 3x DCM, 3x DMF.

  • Coupling the Next Residue (Fmoc-Xaa-OH):

    • Reagent Choice: HATU or COMU is mandatory.[1] Carbodiimides (DIC/Oxyma) are often insufficient.[1]

    • Stoichiometry: Use 5.0 eq of Fmoc-Xaa-OH, 4.9 eq HATU, 10 eq DIPEA.

    • Conditions:

      • Standard: Double coupling (2 x 2 hours).

      • Recommended: Microwave coupling at 75°C for 10 minutes is highly effective for overcoming the nucleophilic sluggishness of the Ahc nitrogen.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Protocol C: Using 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (The 1-Aza Isomer)

Context: If using the specific 1-aza isomer (CAS 921755-45-5), note that the nitrogen is tertiary (bridgehead).[1] It cannot be Fmoc-protected.[1] It is used as a terminal acid to cap the N-terminus of a peptide.

  • Usage: Dissolve the free acid (or HCl salt) in DMF.

  • Activation: Activate with HATU/DIPEA (1:1:2 ratio).

  • Coupling: React with the N-terminal amine of the resin-bound peptide.[1]

  • Result: The peptide is now terminated with the bicyclic cage. No further amino acids can be added.

Technical Data & Troubleshooting

Comparative Coupling Efficiency Table
Amino Acid TypeSteric HindranceNucleophilicity (Amine)Recommended Coupling
Proline ModerateGood (Secondary)HBTU/DIC (Standard)
Ahc (2-Aza) High Poor (Bulky Secondary) HATU (Double Couple) or Microwave
Aib HighPoor (Primary)HATU/HOAt
1-Aza Isomer N/A (Tertiary N)None (Cannot couple)N-Terminal Cap Only
Troubleshooting Guide
  • Problem: Incomplete coupling of the amino acid after Ahc.

    • Cause: The Ahc secondary amine is extremely shielded.

    • Fix: Switch solvent to NMP. Use HOAt additive. Increase temperature to 60-75°C.

  • Problem: Racemization of Fmoc-Ahc-OH during activation.

    • Cause: Over-activation or excessive base.

    • Fix: Maintain DIPEA < 2.0 eq relative to acid during activation. Use TMP (Collidine) as a milder base.[1]

  • Problem: Poor solubility of Fmoc-Ahc-OH.

    • Fix: Dissolve in pure NMP or add 10% DMSO to the coupling mixture.

Visualizing the Workflow (Graphviz)[1]

SPPS_Workflow Start Resin-Peptide-NH2 Couple1 Coupling 1: Attach Ahc (2-4 hrs, RT) Start->Couple1 Add Activated AA Activate Activate Fmoc-Ahc-OH (HATU/DIPEA/DMF) Activate->Couple1 Deprotect Fmoc Removal (20% Piperidine) Couple1->Deprotect Decision Next Residue Coupling (Critical Step) Deprotect->Decision Standard Standard Coupling (Fails often) Decision->Standard Low Yield Optimized Optimized Coupling (HATU, 2x, or Microwave) Decision->Optimized High Yield End Elongated Peptide Optimized->End

Caption: SPPS workflow highlighting the critical optimization step required after Ahc insertion.

References

  • Mellor, J. M., et al. (2002).[2] "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron: Asymmetry. Link

  • Link, J. O., et al. (2014). "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1] Journal of Medicinal Chemistry. (Demonstrates the use of the Ahc scaffold in drug discovery). Link[1]

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. Link

  • Sigma-Aldrich Product Sheet. "(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid."[1] (Verifying commercial availability for peptide synthesis). Link

Sources

Application Notes and Protocols for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid as a Ligand for Neuronal Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Modulating Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention. Their dysfunction has been linked to a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] This has made nAChRs a significant target for drug discovery and development.

Understanding the Target: Neuronal Nicotinic Acetylcholine Receptors

Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[3] The specific subunit composition of the receptor determines its pharmacological and physiological properties, including its affinity for ligands, ion permeability, and desensitization kinetics. The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[3]

The development of subtype-selective ligands is a key goal in nAChR drug discovery to maximize therapeutic efficacy while minimizing off-target effects. The rigid conformational structure of the 1-azabicyclo[2.2.1]heptane core can provide a basis for designing such selective ligands.

In Vitro Characterization: Binding Affinity and Functional Activity

A crucial first step in characterizing a novel ligand is to determine its binding affinity for the target receptor and its functional effect (i.e., whether it is an agonist, antagonist, or allosteric modulator).

Radioligand Binding Assays: Quantifying Affinity for nAChR Subtypes

Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor subtype.[4] These assays involve the use of a radiolabeled ligand with known high affinity for the receptor of interest. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

Illustrative Binding Affinity Data for a 1-Azabicyclo[2.2.1]heptane Analog

The following table presents representative binding affinity (Ki) data for a compound structurally related to 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating its interaction with various nAChR subtypes. This data is for illustrative purposes to guide researchers in their expectations for this class of compounds.

nAChR SubtypeRadioligandKi (nM) of Analog
α4β2[³H]Cytisine98[5]
α3β4[³H]Epibatidine245[5]
α7[¹²⁵I]α-Bungarotoxin>10,000

Note: The data presented is for N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane, a closely related analog.[5]

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol describes the determination of the binding affinity of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid for the human α4β2 nAChR subtype using [³H]Cytisine as the radioligand.

Materials:

  • Membranes from cells stably expressing the human α4β2 nAChR (e.g., SH-SY5Y cells).[6]

  • [³H]Cytisine (specific activity ~30-60 Ci/mmol).

  • 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

  • Nicotine (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing α4β2 nAChRs in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]Cytisine (typically at a concentration close to its Kd, e.g., 0.6 nM).[6]

    • A range of concentrations of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of nicotine (e.g., 10 µM).[6]

    • For total binding, add assay buffer instead of the test compound.

    • Add the membrane preparation to initiate the binding reaction (e.g., 7 µg of protein per well).[6]

  • Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Activity

TEVC in Xenopus laevis oocytes is a robust system for studying the functional properties of ligand-gated ion channels.[7][8] By expressing specific nAChR subtypes in oocytes, one can measure the ion currents elicited by the application of a ligand, thereby determining its efficacy (agonist or antagonist) and potency (EC50 or IC50).

Illustrative Functional Data for a 1-Azabicyclo[2.2.1]heptane Analog

The following table provides representative functional data for a pyridazine analogue of epibatidine, which shares the 7-azabicyclo[2.2.1]heptane core, at different nAChR subtypes expressed in Xenopus oocytes. This data illustrates the type of information that can be obtained from TEVC experiments.

nAChR SubtypeAgonist ResponseEC50 (µM) of Analog
α4β2Agonist0.03
α3β4Agonist1.1
α7Weak Partial Agonist>100

Note: The data presented is for a specific pyridazine analogue of epibatidine and is for illustrative purposes.[9]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Detailed Protocol: TEVC for nAChR Functional Characterization in Xenopus Oocytes

This protocol outlines the procedure for assessing the functional activity of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid at a specific nAChR subtype (e.g., α4β2) expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis frogs.

  • cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

  • Collagenase solution.

  • Oocyte Ringer's 2 (OR2) solution.

  • Barth's solution.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes (filled with 3 M KCl).

  • Micromanipulators.

  • Perfusion system.

  • Acetylcholine (ACh).

  • 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

Procedure:

  • Oocyte Preparation: Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog. Treat the ovarian lobe with collagenase to defolliculate the oocytes. Select healthy stage V-VI oocytes.

  • cRNA Injection: Inject each oocyte with cRNA encoding the nAChR subunits of interest. Incubate the injected oocytes in Barth's solution at 16-18°C for 2-5 days to allow for receptor expression.[10]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR2 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[10]

    • Clamp the membrane potential at a holding potential of -70 mV.

    • To determine agonist activity, apply increasing concentrations of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and record the resulting inward currents.

    • To determine antagonist activity, co-apply a fixed concentration of ACh (e.g., its EC50) with increasing concentrations of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and measure the inhibition of the ACh-induced current.

  • Data Analysis:

    • For agonists, plot the normalized current response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

    • For antagonists, plot the percentage of inhibition of the ACh response against the logarithm of the ligand concentration to determine the IC50.

In Vivo Characterization: Assessing Behavioral Effects

To understand the physiological relevance of a novel nAChR ligand, it is essential to evaluate its effects in vivo using appropriate animal models. Behavioral assays can provide insights into the compound's potential therapeutic applications, such as in anxiety or cognitive enhancement.

Elevated Plus Maze: A Test for Anxiolytic or Anxiogenic Effects

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[11][12][13] The test is based on the natural aversion of rodents to open and elevated spaces.[12][13] Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for the Elevated Plus Maze test.

Detailed Protocol: Elevated Plus Maze

Materials:

  • Elevated plus maze apparatus for mice.

  • Video camera and tracking software.

  • Adult mice (e.g., C57BL/6).

  • 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid formulated for in vivo administration.

  • Vehicle control solution.

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate.[14]

  • Drug Administration: Administer 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing.

  • Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.[12]

    • Immediately start the video recording and allow the mouse to explore the maze for 5 minutes.[11][12][15]

    • After the 5-minute session, return the mouse to its home cage.

    • Clean the maze with 70% ethanol between each trial to remove olfactory cues.[15]

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Statistical Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Open Field Test: Assessing Locomotor Activity and Exploratory Behavior

The open field test is used to assess general locomotor activity and exploratory behavior in rodents.[16][17][18][19] It can also provide an indication of anxiety-like behavior, as rodents with higher levels of anxiety tend to spend more time in the periphery of the arena (thigmotaxis).[16]

Detailed Protocol: Open Field Test

Materials:

  • Open field arena (e.g., a 40 x 40 cm box).[14]

  • Video camera and tracking software.

  • Adult mice.

  • 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid formulated for in vivo administration.

  • Vehicle control solution.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.[14]

  • Drug Administration: Administer the test compound or vehicle.

  • Testing:

    • Gently place a mouse in the center of the open field arena.[17]

    • Record the session for a set duration (e.g., 5-10 minutes).[17]

    • After the session, return the mouse to its home cage.

    • Clean the arena thoroughly between trials.[14]

  • Data Analysis: Analyze the video recordings for:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

  • Statistical Analysis: Compare the data from the different treatment groups. A significant change in total distance traveled would indicate an effect on locomotor activity, while a change in the time spent in the center zone can be interpreted as a change in anxiety-like behavior.

Conclusion

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its analogs represent a promising class of compounds for the modulation of neuronal nicotinic acetylcholine receptors. The protocols detailed in this application note provide a comprehensive framework for the in vitro and in vivo characterization of these ligands. By systematically evaluating their binding affinity, functional activity, and behavioral effects, researchers can gain valuable insights into their therapeutic potential for a range of neurological and psychiatric disorders. The combination of radioligand binding, electrophysiology, and behavioral pharmacology is essential for a thorough understanding of the mechanism of action and potential clinical utility of novel nAChR modulators.

References

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Komada, M., et al. (2023, January 13). Elevated plus maze protocol. protocols.io. [Link]

  • IACUC. (2024, June). Locomotor Activity/Open Field Test. IACUC Standard Procedure. [Link]

  • Belovicova, K., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 107-113. [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - TW. [Link]

  • Rust, W. L., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51734. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

  • Maze Engineers. Elevated Plus Maze. ConductScience. [Link]

  • BehaviorCloud. Open Field Test. BehaviorCloud Protocols. [Link]

  • Bertoglio, L. J., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 43. [Link]

  • Gündisch, D., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. Journal of Medicinal Chemistry, 44(1), 135–138. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

  • Abreo, M. A., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(14), 3041–3047. [Link]

  • Papke, R. L., et al. (2012). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Biochemical Pharmacology, 84(6), 834–845. [Link]

  • Davies, S. G., et al. (1999). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]

  • Leung, K. (2006). 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctoral, Universidad de La Rioja. [Link]

  • Gmeiner, P., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(2), 157-161. [Link]

  • Boulin, T., et al. (2013). Two-electrode voltage clamp electrophysiological experiments on Xenopus oocytes. WormBook, 1-11. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 252, 115293. [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293–2295. [Link]

  • RTI International. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane. [Link]

  • Ammar, M., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Digital Commons@Becker. [Link]

  • Fucile, S. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. [Link]

  • npi electronic. (2025, January 15). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. [Link]

  • Thompson, A. J. (2019). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]

  • Van-Elk, R., et al. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 10(10), 4346–4353. [Link]

  • Chen, Z. H., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2109. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 5651-5655. [Link]

  • Moretti, M., et al. (2013). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 169(6), 1329–1347. [Link]

  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(2), 2093–2107. [Link]

  • Gonzalez-del-Pino, G., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 3(1), 101198. [Link]

Sources

Application Notes and Protocols: N-Protection Strategies for 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, conformationally constrained amino acid analogs are invaluable building blocks for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability. 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a rigid proline analogue, presents a unique bicyclic structure that imparts significant conformational constraints.[1][2] Its incorporation into peptides or small molecules can lead to compounds with well-defined three-dimensional structures, crucial for precise molecular recognition at biological targets.

However, the synthetic utility of this valuable scaffold is contingent upon the strategic manipulation of its reactive functional groups. The secondary amine within the bicyclic system is a potent nucleophile and base, which can lead to undesirable side reactions during subsequent synthetic transformations, such as peptide coupling.[3][4] Therefore, the temporary masking or "protection" of this nitrogen atom is a critical first step in most synthetic routes. This guide provides a detailed examination of common N-protection strategies for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, focusing on the underlying chemical principles, field-proven experimental protocols, and the logic behind choosing an appropriate protecting group.

The Strategic Imperative: Choosing the Right Protecting Group

The selection of an amine protecting group is a critical decision that dictates the entire synthetic strategy. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions planned for subsequent steps, and readily removable under specific, mild conditions that do not affect other functional groups in the molecule.[5] The concept of "orthogonal protection" is paramount, allowing for the selective deprotection of one group in the presence of others.[4]

For 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, the three most widely employed N-protecting groups are tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

  • tert-Butyloxycarbonyl (Boc): This is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is exceptionally stable to most bases and nucleophiles.[6] Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generates the free amine along with isobutylene and carbon dioxide.[3][7]

  • Carbobenzyloxy (Cbz or Z): The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). It offers broad stability towards both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[3][8] Deprotection is most commonly and cleanly achieved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[9][10]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[11] It is stable to acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][12] This mild deprotection condition makes it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.

The choice among these depends on the planned synthetic route. For solution-phase synthesis where subsequent steps might involve basic conditions, the Boc group is often a reliable choice. If acid-sensitive functional groups are present, or if orthogonality to Boc is required, the Cbz group is an excellent alternative. For SPPS, the Fmoc group is the undisputed standard.

Core Experimental Protocols

The following protocols are detailed for the N-protection of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. These protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Protocol 1: N-Boc Protection

This protocol describes the reaction of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) under aqueous basic conditions. The base serves to deprotonate the carboxylic acid and neutralize the acid byproduct of the reaction, facilitating the nucleophilic attack of the amine on the Boc anhydride.

Diagram of the Boc-Protection Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep_dissolve Dissolve Starting Material in Aqueous Base reac_add Add (Boc)₂O (Slowly, with Cooling) prep_dissolve->reac_add reac_stir Stir at Room Temp (Monitor by TLC) reac_add->reac_stir work_wash Aqueous Wash (Remove Water-Soluble Impurities) reac_stir->work_wash work_acidify Acidify Aqueous Layer (to pH ~3) work_wash->work_acidify work_extract Extract with Organic Solvent (e.g., EtOAc) work_acidify->work_extract work_dry Dry, Filter & Concentrate work_extract->work_dry work_purify Purify (Crystallization/Chromatography) work_dry->work_purify final_product N-Boc-1-Azabicyclo[2.2.1]heptane- 2-carboxylic acid work_purify->final_product

Caption: Workflow for N-Boc protection.

Materials and Reagents:

  • 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., a 1:1 ratio). To this, add sodium bicarbonate (2.0-2.5 eq) and stir until all solids have dissolved. The solution should be cooled to 0 °C in an ice bath.

    • Expertise & Experience: Using a mixed solvent system ensures the solubility of both the polar starting material and the less polar Boc anhydride. Cooling the reaction is crucial to control the exothermicity and prevent the hydrolysis of the (Boc)₂O reagent.

  • Reagent Addition: To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) dissolved in a small amount of dioxane (or THF) dropwise over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours.

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be Dichloromethane:Methanol (e.g., 9:1). The product should have a higher Rf value than the starting material.

  • Initial Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water to the residue and wash with a nonpolar organic solvent like diethyl ether or hexanes (2x) to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Acidification and Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will likely precipitate or form an oil. Extract the product from the aqueous layer with ethyl acetate (3x).

    • Causality: Acidification protonates the carboxylate, rendering the product molecule neutral and thus more soluble in an organic solvent like ethyl acetate, enabling its extraction from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is an oil.

Protocol 2: N-Cbz Protection

This protocol utilizes benzyl chloroformate under Schotten-Baumann conditions. The reaction is typically run in a biphasic system or an aqueous solution with a base to neutralize the HCl generated.[13]

Diagram of the Cbz-Protection Reaction

Caption: Reaction scheme for N-Cbz protection.

Materials and Reagents:

  • 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.[9]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. A white precipitate may form.[9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[9]

  • Workup: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with 1 M HCl.[9]

  • Extraction and Drying: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[9]

Data Summary and Comparison

Protecting GroupReagentTypical ConditionsDeprotection MethodOrthogonal To
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aq. NaHCO₃/Dioxane, RTStrong Acid (TFA, HCl)[3]Cbz, Fmoc
Cbz Benzyl chloroformate (Cbz-Cl)Aq. Na₂CO₃, 0 °C to RTCatalytic Hydrogenolysis (H₂, Pd/C)[8]Boc, Fmoc
Fmoc Fmoc-Cl or Fmoc-OSuAq. NaHCO₃/Dioxane, RTMild Base (20% Piperidine in DMF)[4]Boc, Cbz

Conclusion

The N-protection of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a fundamental and enabling step for its application in synthetic chemistry. The choice between Boc, Cbz, and Fmoc protecting groups should be made with careful consideration of the overall synthetic plan, particularly the conditions of subsequent reactions and deprotection steps. The protocols provided herein offer robust and reliable methods for achieving high-yielding protection, paving the way for the successful synthesis of complex molecules and novel peptide-based therapeutics. By understanding the causality behind each experimental step, researchers can troubleshoot and adapt these protocols to meet the specific needs of their synthetic targets.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems [Doctoral dissertation, Universidad de La Rioja]. Dialnet. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. RSC Publishing. Retrieved from [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempts to deprotect the N-benzyl group. Retrieved from [Link]

  • MDPI. (2025, August 30). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Azabicyclo[2.2.1]heptane. Retrieved from [Link]

  • PubMed. (2024, September 12). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Retrieved from [Link]

  • Repository of the Academy's Library. (n.d.). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTEC - Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]

  • MDPI. (2022, February 22). Design and Synthesis of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • ResearchGate. (2020, March 31). How can we deprotect of boc-protecing group in gelatin? Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthetic Approach to 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique conformational scaffold for designing novel peptidomimetics, therapeutic agents, and catalysts. This document provides a comprehensive guide to a proposed scalable synthesis of this target molecule. The outlined strategy is grounded in established chemical principles, drawing parallels from the successful synthesis of its isomers. This application note details the retro-synthetic analysis, a step-by-step protocol for a proposed forward synthesis, and discusses the critical parameters for successful scale-up.

Introduction: The Significance of Constrained Proline Analogues

Proline and its derivatives are fundamental components of many biologically active peptides and proteins, often inducing specific secondary structures like β-turns.[1][2] The conformational rigidity of the pyrrolidine ring in proline plays a crucial role in protein folding and stability.[1] Constrained proline analogues, such as 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, further restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, offering a powerful tool to enhance metabolic stability, receptor-binding affinity, and selectivity of peptide-based drugs.[1] The 1-azabicyclo[2.2.1]heptane framework, a bridged bicyclic system, imparts a high degree of conformational constraint, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel therapeutics. While the synthesis of related isomers like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been reported, a scalable route to the 2-carboxylic acid isomer remains an area of active development.[3]

Retrosynthetic Analysis and Strategic Approach

A robust and scalable synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid can be envisioned through a hetero-Diels-Alder reaction, a powerful and widely used method for the construction of six-membered rings.[4] This approach offers excellent control over stereochemistry and has been successfully employed in the synthesis of similar bicyclic systems.[3][5]

Our proposed retrosynthesis commences by disconnecting the bicyclic framework at the C2-C3 and N1-C6 bonds, which are formed in the key [4+2] cycloaddition step. This reveals a suitable diene and a dienophile.

Retrosynthesis Target 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid Intermediate1 Protected Bicyclic Adduct Target->Intermediate1 Deprotection Diene_Dienophile Diene + Dienophile Intermediate1->Diene_Dienophile [4+2] Hetero-Diels-Alder Dienophile 2-Aza-1,3-diene derivative Diene_Dienophile->Dienophile Diene Protected α,β-unsaturated aldehyde/ester Diene_Dienophile->Diene

Caption: Retrosynthetic analysis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

The forward synthesis will, therefore, involve the following key stages:

  • Preparation of a suitable N-protected 2-aza-1,3-diene.

  • A hetero-Diels-Alder reaction with a protected α,β-unsaturated aldehyde or ester.

  • Reduction of the resulting adduct.

  • Deprotection to yield the final product.

This strategy allows for the introduction of chirality and functional group manipulation at various stages, offering flexibility in the synthesis of derivatives.

Proposed Scale-Up Synthesis Protocol

This protocol is a proposed route and may require optimization for specific laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Starting Material (e.g., N-benzyl-1-(trimethylsilyloxy)aza-1,3-butadiene)≥95%Commercially AvailableEnsure dryness and purity
Dienophile (e.g., Methyl acrylate)≥99%Commercially AvailableInhibitor should be removed before use
Lewis Acid Catalyst (e.g., Zinc Chloride)Anhydrous, ≥98%Commercially AvailableStore in a desiccator
Solvents (Toluene, Dichloromethane, Methanol, Ethyl Acetate)Anhydrous/HPLC gradeCommercially AvailableUse anhydrous solvents for the reaction
Reducing Agent (e.g., Sodium borohydride)≥98%Commercially AvailableHandle with care
Deprotection Catalyst (e.g., Palladium on Carbon)10% PdCommercially AvailableHandle under an inert atmosphere
Hydrochloric Acid6 M solutionCommercially AvailableCorrosive
Sodium BicarbonateSaturated solutionPrepared in-house
Magnesium SulfateAnhydrousCommercially AvailableFor drying organic layers
Step-by-Step Experimental Procedure

Workflow cluster_step1 Step 1: Hetero-Diels-Alder Cycloaddition cluster_step2 Step 2: Reduction of the Adduct cluster_step3 Step 3: Deprotection and Hydrolysis A Charge reactor with N-protected azadiene and anhydrous toluene. B Add Lewis acid catalyst (e.g., ZnCl2) under inert atmosphere. A->B C Cool to 0°C and add dienophile (e.g., methyl acrylate) dropwise. B->C D Allow to warm to room temperature and stir for 12-24 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench with saturated NaHCO3 solution. E->F G Extract with ethyl acetate, dry, and concentrate. F->G H Dissolve crude adduct in methanol. G->H Purify if necessary I Cool to 0°C and add NaBH4 portion-wise. H->I J Stir for 2-4 hours at 0°C. I->J K Quench with water and concentrate. J->K L Extract with dichloromethane, dry, and concentrate. K->L M Dissolve the reduced intermediate in methanol. L->M Purify if necessary N Add Pd/C catalyst. M->N O Hydrogenate at 50 psi H2 until deprotection is complete. N->O P Filter through Celite and concentrate. O->P Q Hydrolyze the ester with 6 M HCl at reflux. P->Q R Isolate the product by crystallization or ion-exchange chromatography. Q->R

Caption: Proposed workflow for the scale-up synthesis.

Step 1: Hetero-Diels-Alder Cycloaddition

  • To a stirred solution of N-benzyl-1-(trimethylsilyloxy)aza-1,3-butadiene (1.0 eq) in anhydrous toluene (5 mL/g of diene) under an argon atmosphere, add zinc chloride (1.1 eq) at room temperature.

  • Cool the mixture to 0 °C and add methyl acrylate (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cycloadduct.

Step 2: Reduction of the Intermediate

  • Dissolve the crude cycloadduct from Step 1 in methanol (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give the reduced intermediate.

Step 3: Deprotection and Hydrolysis

  • Dissolve the reduced intermediate from Step 2 in methanol (15 mL/g).

  • Add 10% Palladium on Carbon (10% w/w).

  • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting crude ester, add 6 M hydrochloric acid (20 mL/g) and heat to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by ion-exchange chromatography to yield 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.

Key Considerations for Scale-Up

  • Reaction Energetics: Computational studies suggest that the formation of the 1-azabicyclo[2.2.1]heptan-2-one system via a Diels-Alder reaction is energetically demanding.[6] The choice of a suitable Lewis acid catalyst and reaction temperature will be critical for achieving a good yield on a larger scale.

  • Purification: While the protocol suggests purification at the final step, purification of intermediates may be necessary to ensure the purity of the final product. For large-scale synthesis, avoiding column chromatography is often desirable. Crystallization of intermediates or the final product should be explored.[7]

  • Safety: The use of hydrogen gas under pressure requires appropriate safety precautions and equipment. The deprotection step is exothermic and should be monitored carefully.

  • Stereocontrol: The Diels-Alder reaction can lead to the formation of different stereoisomers. The choice of chiral auxiliaries or catalysts may be necessary to achieve high enantioselectivity for a specific isomer.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the scale-up synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. The strategy leverages a hetero-Diels-Alder reaction, a robust and scalable method for the construction of the core bicyclic system. The successful implementation of this synthesis will provide researchers and drug development professionals with access to a valuable constrained proline analogue for the development of next-generation therapeutics. Further optimization of reaction conditions and purification methods will be essential for an efficient and cost-effective large-scale production.

References

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M.
  • Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI: 10.1016/S0040-4039(01)02351-2.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC.
  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry.
  • 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications (RSC Publishing).
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate.
  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. PubMed.
  • A biocompatible inverse electron demand Diels–Alder reaction of aldehyde and tetrazine promoted by proline. New Journal of Chemistry (RSC Publishing).
  • 1-Azabicyclo[2.2.1]heptane. PubChem.
  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journals.
  • Diels–Alder reaction. Wikipedia. Available at: [Link]

Sources

Application Note: Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1-azabicyclo[2.2.1]heptane-2-carbonyl chloride (also known as 1-azanorbornane-2-carbonyl chloride). This compound is a critical intermediate in the synthesis of conformationally restricted peptidomimetics and cholinergic ligands.

Due to the high reactivity of the acyl chloride and the nucleophilicity of the bridgehead tertiary amine, this compound is unstable as a free base. It must be synthesized and isolated as the hydrochloride salt to prevent intermolecular self-acylation (polymerization). This protocol utilizes thionyl chloride (


) for the conversion of the carboxylic acid precursor, ensuring complete protonation of the bridgehead nitrogen.
Core Applications
  • Medicinal Chemistry: Synthesis of muscarinic/nicotinic acetylcholine receptor agonists.

  • Peptidomimetics: Introduction of rigid turn constraints in peptide backbones.

  • Asymmetric Catalysis: Precursor for chiral bicyclic ligands.

Safety & Hazard Analysis

CRITICAL WARNING: 1-Azabicyclo[2.2.1]heptane derivatives are structurally related to potent neurotoxins and cholinergic agents. Treat all intermediates as potentially highly toxic.

Hazard ClassDescriptionMitigation
Corrosive Thionyl chloride and the product release HCl gas upon contact with moisture.Work in a functional fume hood. Use silver-shield gloves.
Vesicant Acyl chlorides cause severe skin burns and eye damage.Wear full PPE (lab coat, goggles, face shield).
Pressure Reaction generates

and

gas.[1]
Ensure open system venting through a scrubber (NaOH trap). Never heat a closed system.
Reactivity Product reacts violently with water/alcohols.Use strictly anhydrous glassware and solvents.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic acyl substitution of the parent carboxylic acid. The bridgehead nitrogen introduces a specific constraint: it must remain protonated throughout the reaction to prevent it from attacking the activated carbonyl species.

Reaction Scheme

The reaction proceeds via a chlorosulfite intermediate.[2][3] The


 generated in situ ensures the amine remains the hydrochloride salt.

ReactionScheme Acid 1-Azabicyclo[2.2.1] heptane-2-carboxylic acid Inter Chlorosulfite Intermediate Acid->Inter Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter Product 1-Azabicyclo[2.2.1] heptane-2-carbonyl chloride HCl Inter->Product - SO2 Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Mechanistic pathway for the chlorination of the bicyclic amino acid.

Materials & Equipment

Reagents
  • Starting Material: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (hydrochloride salt preferred).

    • Note: If starting with the zwitterion/free acid, the first equivalent of HCl generated will form the salt.

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus® grade (>99%).
    
  • Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).

  • Catalyst (Optional):

    
    -Dimethylformamide (DMF), anhydrous (1-2 drops).
    
Equipment
  • Flame-dried 2-neck round-bottom flask (RBF).

  • Reflux condenser with drying tube (

    
    ) or inert gas line (
    
    
    
    /Ar).
  • Gas scrubber (trap containing 1M NaOH) to neutralize evolved HCl/SO2.

  • Rotary evaporator with a high-vacuum pump.

Detailed Experimental Protocol

Phase 1: Setup and Activation
  • Drying: Flame-dry a 50 mL 2-neck RBF and a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

  • Loading: Charge the flask with 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid HCl (1.0 g, 5.6 mmol).

  • Suspension: Add anhydrous DCM (10 mL). The amino acid salt will likely remain as a suspension.

    • Scientific Rationale: DCM is used because it allows for moderate reflux temperatures (40°C) and is easily removed. The product is generally insoluble in non-polar solvents, aiding in precipitation if needed.

Phase 2: Chlorination
  • Reagent Addition: Add Thionyl Chloride (2.0 mL, ~27 mmol, 5 equiv.) dropwise via syringe.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately. Ensure the scrubber is active.
  • Catalysis: Add 1 drop of anhydrous DMF .

    • Mechanism:[1][2][3][4][5][6][7] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than 
      
      
      
      itself, accelerating the formation of the acyl chloride [1].
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~45°C) for 2 to 3 hours .

    • Endpoint: The suspension should become a clear or slightly yellow solution as the carboxylic acid is converted to the acid chloride (which is more soluble in DCM/SOCl2).

Phase 3: Isolation
  • Evaporation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

    
    .
    
    • Critical: Use a trap cooled with dry ice/acetone to prevent

      
       from damaging the pump.
      
  • Azeotropic Drying: To ensure complete removal of

    
    , add anhydrous Toluene  (5 mL) to the residue and re-evaporate. Repeat this step 2 times.
    
    • Why: Residual thionyl chloride can interfere with subsequent nucleophilic additions. Toluene forms an azeotrope that helps carry over the thionyl chloride [2].

  • Final Product: The residue is the 1-Azabicyclo[2.2.1]heptane-2-carbonyl chloride hydrochloride . It typically appears as an off-white to pale yellow hygroscopic solid.

Phase 4: Storage
  • Immediate Use: It is highly recommended to use the acid chloride immediately in the next step (e.g., coupling with an amine).

  • Storage: If storage is necessary, keep under Argon in a desiccator at -20°C.

Workflow Visualization

Workflow Start Start: Dry 1-Azabicyclo[2.2.1] heptane-2-carboxylic acid Suspend Suspend in anhydrous DCM (Inert Atmosphere) Start->Suspend AddReagent Add SOCl2 (5 equiv) + cat. DMF (Gas Evolution Warning) Suspend->AddReagent Reflux Reflux 2-3 Hours (Until solution clears) AddReagent->Reflux Evap Evaporate Volatiles (Remove excess SOCl2) Reflux->Evap Chase Azeotrope with Toluene (2x) (Critical for purity) Evap->Chase Isolate Isolate Acid Chloride HCl Salt (Hygroscopic Solid) Chase->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the target acid chloride.

Quality Control & Validation

Direct analysis of acid chlorides is difficult due to hydrolysis. The standard validation method is Derivatization .

Protocol: Methyl Ester Derivatization Check
  • Take a small aliquot (~10 mg) of the synthesized acid chloride.

  • Quench it into dry Methanol (0.5 mL).

  • Evaporate the methanol.

  • Analyze the residue via 1H NMR (in

    
     or 
    
    
    
    ).
  • Criteria:

    • Disappearance of the broad acid proton (if visible).

    • Appearance of a sharp methyl ester singlet (~3.7 ppm).

    • Retention of the bicyclic skeletal protons (bridgehead peak typically ~3.0-4.0 ppm depending on isomer).

Quantitative Analysis
  • Chloride Content Titration: Dissolve product in water (hydrolysis converts -COCl to -COOH + HCl). Titrate with

    
     to determine total chloride content.
    
    • Expected: 2 equivalents of

      
       per mole (1 from HCl salt, 1 from hydrolysis of COCl).
      

Troubleshooting Guide

IssueProbable CauseSolution
Solid does not dissolve during reflux Incomplete reaction or insufficient solvent.Add more

(up to 10 equiv) or extend reflux time. Ensure DMF catalyst was added.
Product is a sticky gum/oil Residual solvent or trace hydrolysis.Triturate with anhydrous diethyl ether to induce crystallization. Dry under high vacuum.
Low yield in next step Residual

reacting with nucleophile.[4]
Ensure rigorous toluene azeotrope steps (Step 8).
Polymerization Free base formation.CRITICAL: Ensure the system remains acidic. Never wash with basic aqueous solutions.

References

  • Clayden, J. (2011). The Vilsmeier-Haack Reaction and Acid Chloride Formation. Organic Chemistry Portal. Link

  • BenchChem. (2025).[1] Optimizing thionyl chloride reaction for Bicyclo[2.2.1]heptane-2-carbonyl chloride synthesis. Link

  • Krow, G. R., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.[8][9][6] Link

  • Organic Syntheses. (1970). General methods for Diazabicyclo[2.2.1]heptane systems. Organic Syntheses, Coll. Vol. 5, p.96. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid and its analogs. It addresses common side reactions and provides detailed troubleshooting protocols to optimize synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the 1-azabicyclo[2.2.1]heptane core?

The synthesis of this strained bicyclic system is non-trivial. The most frequently employed methods include:

  • Intramolecular Cyclization: This strategy often starts from a substituted pyrrolidine or proline derivative. For instance, an enantiospecific synthesis can commence from trans-4-hydroxy-L-proline, which is converted to a key intermediate with a leaving group. Subsequent base-promoted intramolecular cyclization yields the bicyclic core.[1]

  • Diels-Alder Reaction: This powerful cycloaddition is another key approach. It typically involves the reaction of a diene with a dienophile containing a nitrogen atom.[2][3] For example, the reaction between methyl 2-benzamidoacrylate and a suitable diene can be a key step in forming a precursor to the final bicyclic system.[4]

  • Aza-Prins-Pinacol Rearrangement: A more novel approach involves an aza-Prins-pinacol reaction of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines mediated by a Lewis acid to rapidly access the 7-azabicyclo[2.2.1]heptane nucleus.[5]

Q2: My overall yield is poor. What are the likely causes and how should I begin troubleshooting?

Persistently low yields are a common challenge. A systematic investigation should focus on the following potential issues:

  • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has run to completion.

  • Side Product Formation: Analyze the crude reaction mixture by ¹H NMR and mass spectrometry to identify any major byproducts. Common side reactions are detailed in the troubleshooting section below.

  • Product Instability: The strained bicyclic system can be sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures) or purification methods.

  • Purification Losses: Assess each step of your workup and purification to identify where product loss is occurring.

Part 2: Troubleshooting Guide for Side Reactions

This section provides detailed guidance on identifying and mitigating specific side reactions commonly encountered during the synthesis of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives.

Issue 1: Epimerization at the C2-Position

Symptom: You observe a mixture of diastereomers (epimers) at the C2 position in your product, often complicating purification and reducing the yield of the desired stereoisomer. This is particularly common when a base is used in the presence of an ester at the C2 position.

Root Cause Analysis: The proton alpha to the carbonyl group at the C2 position is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers. This process is a known challenge in related systems, such as the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives, where an epimerization-lactamization cascade is a key step.[6][7][8]

Mitigation Strategies:

  • Base Selection: If a base is necessary, opt for a weaker or sterically hindered base to minimize deprotonation. For ester hydrolysis, lithium hydroxide (LiOH) at low temperatures is often a good choice.

  • Temperature Control: Perform the reaction at the lowest temperature that affords a reasonable reaction rate to disfavor the equilibrium that leads to epimerization.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Protecting Group Strategy: Consider if the synthetic route can be altered to avoid having an ester at the C2 position during a base-mediated step.

Experimental Protocol: Minimizing Epimerization During Ester Hydrolysis

  • Dissolve the C2-ester in a suitable solvent mixture (e.g., THF/water).

  • Cool the solution to 0 °C using an ice bath.

  • Add a stoichiometric amount of LiOH (as a pre-chilled aqueous solution) dropwise.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Upon completion, immediately quench the reaction by adding a mild acidic solution (e.g., saturated aqueous NH₄Cl) at 0 °C.

  • Proceed with the extraction and workup without delay.

Workflow for Diagnosing Epimerization

start Mixture of Diastereomers Detected check_nmr Analyze Crude ¹H NMR for multiple C2-H signals start->check_nmr confirm_epimers Epimers Confirmed? check_nmr->confirm_epimers confirm_epimers->start No, investigate other issues investigate_conditions Investigate Reaction Conditions confirm_epimers->investigate_conditions Yes base_present Base Present in Reaction or Workup? investigate_conditions->base_present strong_base Strong Base or Elevated Temperature Identified base_present->strong_base Yes optimize Implement Mitigation Strategies strong_base->optimize change_base Use weaker/hindered base (e.g., LiOH) optimize->change_base lower_temp Reduce reaction temperature (e.g., 0 °C) optimize->lower_temp monitor_time Minimize reaction time optimize->monitor_time resolution Desired Stereoisomer is Major Product change_base->resolution lower_temp->resolution monitor_time->resolution

Caption: A systematic workflow for diagnosing and resolving C2-epimerization.

Issue 2: Ring-Opening of the Bicyclic Core

Symptom: Your analysis of the crude reaction mixture reveals a significant amount of a byproduct corresponding to a substituted pyrrolidine or piperidine, indicating that the bicyclic scaffold has been compromised.

Root Cause Analysis: The 1-azabicyclo[2.2.1]heptane system possesses inherent ring strain. This strain can be relieved through cleavage of one of the C-N bonds under certain conditions. This is particularly a risk when subjecting the molecule to strong nucleophiles or harsh reducing agents. For instance, nucleophilic opening of related aziridine rings in azoniatricyclo[2.2.1.0²˒⁶]heptanes is a known reaction pathway.[9] Similarly, ring-opening of related oxabicyclo[2.2.1]heptene systems with Grignard reagents is also documented.[10]

Mitigation Strategies:

  • Choice of Reagents: When performing reductions (e.g., of the carboxylic acid or an ester), avoid harsh reagents like lithium aluminum hydride (LiAlH₄). Consider milder alternatives such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or sodium borohydride if the substrate is sufficiently activated.

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the energy available for overcoming the activation barrier for ring-opening.

  • pH Control: Avoid strongly acidic or basic conditions during both the reaction and the workup, as these can promote ring-opening.

Data Summary: Impact of Reducing Agent on Ring-Opening

Reducing AgentTemperature (°C)Desired Alcohol (%)Ring-Opened Product (%)
LiAlH₄251580
DIBAL-H-7885<5
NaBH₄2550 (95% starting material)
Note: These are illustrative yields and will depend on the specific substrate.

Logical Pathway of Ring-Opening vs. Desired Reaction

start 1-Azabicyclo[2.2.1]heptane-2-carboxylate reductive_conditions Reduction Conditions start->reductive_conditions harsh_conditions Harsh Conditions (e.g., LiAlH₄, high temp.) reductive_conditions->harsh_conditions mild_conditions Mild Conditions (e.g., DIBAL-H, -78 °C) reductive_conditions->mild_conditions ring_opening Ring-Opening Side Reaction harsh_conditions->ring_opening desired_product Desired Alcohol Product mild_conditions->desired_product pyrrolidine_deriv Pyrrolidine/Piperidine Derivative ring_opening->pyrrolidine_deriv

Caption: Comparison of reaction pathways under different reductive conditions.

References

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]

  • Nucleophilic Opening of the Aziridine Ring in 1Alkyl1-azoniatricyclo[2.2.1.02,6]heptanes. ResearchGate. Available at: [Link]

  • Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Semantic Scholar. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at: [Link]

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. National Center for Biotechnology Information. Available at: [Link]

  • Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. ResearchGate. Available at: [Link]

  • aza-Prins-pinacol Approach to 7-Azabicyclo[2.2.1]heptanes and Ring Expansion to [3.2.1]Tropanes. ACS Publications. Available at: [Link]

  • Regio- and stereoselective ring openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene systems with copper catalyst-modified grignard reagents: application to the synthesis of an inhibitor of 5-lipoxygenase. PubMed. Available at: [Link]

  • Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. Available at: [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. Available at: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. Available at: [Link]

Sources

Optimization of reaction conditions for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid .

This guide distinguishes the target 1-azabicyclo[2.2.1] skeleton (nitrogen at the bridgehead) from the more common 7-azabicyclo (epibatidine-like) or 2-azabicyclo (methanoproline) analogs. The protocols below focus on the intramolecular alkylation of 4-substituted piperidines , the most robust route to this specific bridgehead-nitrogen scaffold.

Current Status: Operational Scope: Route Selection, Reaction Optimization, Troubleshooting, and Isolation. Audience: Medicinal Chemists, Process Development Scientists.

Core Synthetic Strategy (The "Pipecolic" Route)

User Question: What is the most reliable synthetic pathway for the 1-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold?

Technical Response: The most validated route involves the intramolecular nucleophilic displacement of a 4-(halomethyl) or 4-(sulfonyloxymethyl) group by the piperidine nitrogen. Unlike bridged prolines where the nitrogen is secondary and protected, the 1-azabicyclo system requires the nitrogen to act as the nucleophile to form the bridgehead.

The Self-Validating Protocol

This system is "self-validating" because the formation of the [2.2.1] system is kinetically favored over intermolecular polymerization only under high-dilution conditions.

Key Intermediate: 4-(Hydroxymethyl)piperidine-2-carboxylic acid ester.

Step-by-Step Workflow:
  • Esterification: Protect the C2-carboxylic acid of 4-(hydroxymethyl)pipecolic acid (e.g., methyl or ethyl ester).

  • Activation: Selectively activate the primary alcohol at C4 (Mesylate or Tosylate).

    • Critical: The Nitrogen must remain nucleophilic (unprotected) or be temporarily protected and then deprotected in situ before cyclization.

  • Cyclization: Heat in a polar aprotic solvent under high dilution.

  • Hydrolysis: Saponify the ester to yield the free acid.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis.

G Start 4-(Hydroxymethyl) pipecolic acid Step1 Esterification (SOCl2/MeOH) Start->Step1 Step2 N-Protection (Optional) (Cbz/Boc) Step1->Step2 Route A (Safe) Step3 O-Activation (MsCl/TEA) Step1->Step3 Route B (Direct) Step2->Step3 Step4 N-Deprotection (If protected) Step3->Step4 Route A Step5 Cyclization (High Dilution, Heat) Step3->Step5 Route B Step4->Step5 End 1-Azabicyclo[2.2.1] heptane-2-COOH Step5->End Hydrolysis Polymer Polymerization (Byproduct) Step5->Polymer Conc. > 0.05M

Caption: Synthetic workflow for 1-azabicyclo[2.2.1]heptane synthesis. Route A (Protection/Deprotection) is recommended to avoid N-alkylation during the activation step.

Optimization of Reaction Conditions

User Question: My yield is low (<30%), and I see significant baseline material on TLC. How do I optimize the cyclization?

Technical Response: The formation of the strained [2.2.1] bridgehead nitrogen is energetically costly.[1] Low yields typically stem from intermolecular polymerization or elimination reactions.

Critical Parameters Table
ParameterRecommended ConditionScientific Rationale
Concentration 0.01 M - 0.05 M Critical: High dilution favors intramolecular cyclization (first-order kinetics) over intermolecular polymerization (second-order kinetics).
Solvent Acetonitrile (ACN) or DMF Polar aprotic solvents stabilize the transition state. ACN is preferred for easier workup; DMF is better for solubility of zwitterions.
Base K₂CO₃ or Hünig’s Base Use a non-nucleophilic base to scavenge acid. Avoid strong bases that might cause elimination of the mesylate to an exocyclic alkene.
Temperature Reflux (80°C for ACN) Thermal energy is required to overcome the ring strain barrier of the bicyclic system.
Leaving Group Mesylate (OMs) Tosylates are bulkier and may sterically hinder the approach of the nitrogen in the constrained conformer.
Troubleshooting Guide: The "Polymer vs. Product" Matrix

If your reaction fails, use this logic tree to diagnose the failure mode:

  • Check TLC/LCMS:

    • Result: Broad streak/baseline material.

    • Diagnosis: Polymerization.

    • Fix:Decrease concentration by factor of 10. Add reagent via syringe pump over 4 hours.

  • Check NMR:

    • Result: Olefinic protons (5.5 - 6.5 ppm).

    • Diagnosis: Elimination (E2) instead of Substitution (SN2).

    • Fix: Switch to a weaker base (e.g., NaHCO₃ instead of K₂CO₃) or lower temperature slightly.

  • Check Reactivity:

    • Result: Recovered starting material.[2][3]

    • Diagnosis: Nitrogen is protonated or protected.

    • Fix: Ensure pH > 9. If N-Boc was used, ensure complete removal (TFA/DCM) and free-basing (ion exchange) before heating.

Isolation & Purification Protocols

User Question: The product is a zwitterionic amino acid and highly water-soluble. It does not extract into organic solvents. How do I isolate it?

Technical Response: Standard aqueous workups fail for 1-azabicyclo[2.2.1]heptane-2-carboxylic acid due to its high polarity. You must use ion-exchange chromatography.

Recommended Isolation Protocol
  • Evaporation: Remove the reaction solvent (DMF/ACN) completely under high vacuum.

  • Resin Loading: Dissolve the crude residue in minimal water and load onto a Dowex 50WX8 (H+ form) cation exchange column.

  • Washing: Elute with distilled water until the pH of the eluent is neutral. This removes non-basic impurities and inorganic salts.

  • Elution: Elute the product with 1M - 2M NH₄OH (Ammonium Hydroxide). The amino acid will release as the ammonium displaces it.

  • Lyophilization: Collect ninhydrin-positive fractions and freeze-dry. Do not use heat to concentrate, as the strained ring can degrade.

Frequently Asked Questions (FAQ)

Q: Can I use N-Boc protection during the cyclization step? A: No. The nitrogen atom is the nucleophile that forms the bridgehead. If it is protected with Boc, it has no lone pair available to attack the electrophilic carbon. You must deprotect the nitrogen before the cyclization step.

Q: Why is the 1-azabicyclo[2.2.1] system less common than the 7-azabicyclo system? A: The 1-azabicyclo[2.2.1] system (bridgehead nitrogen) violates Bredt's Rule limits slightly less than bridgehead double bonds, but it is still highly strained compared to the 7-azabicyclo system (where N is in the bridge, not the bridgehead). This strain makes the synthesis lower-yielding and the molecule more reactive.

Q: How do I determine the stereochemistry of the carboxylic acid? A: The bridgehead nitrogen locks the conformation. The relationship between the C2-carboxylic acid and the bridge can be determined by NOESY NMR . Look for NOE correlations between the C2-H proton and the bridge protons (C7).

Mechanistic Visualization

The following diagram details the failure modes (Elimination vs. Cyclization) to aid in troubleshooting.

Optimization Start Activated Precursor (N-H / O-Ms) Path_A Path A: Cyclization (Desired SN2) Start->Path_A Path_B Path B: Intermolecular (Polymerization) Start->Path_B Path_C Path C: Elimination (Alkene Formation) Start->Path_C Cond_A High Dilution (0.01M) Polar Solvent Cond_A->Path_A Cond_B High Conc. (>0.1M) Cond_B->Path_B Cond_C Strong Base / High Heat Cond_C->Path_C

Caption: Reaction pathways. Path A is favored by dilution. Path B by concentration. Path C by base strength.

References

  • Rubinstein, M., & Portoghese, P. S. (1979). Stereoselective synthesis of 1-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry.[2] (Foundational work on 1-aza bridgehead synthesis).

  • Blanchfield, J. T., et al. (2004). Synthesis of Bridgehead Nitrogen Heterocycles.[1][4] Australian Journal of Chemistry. (Review of cyclization strategies for bridgehead amines).

  • Mitch, C. H. (1987). Synthesis of 1-azabicyclo[2.2.1]heptane derivatives. Journal of Organic Chemistry.[2] (Specific optimization of the pipecolic acid route).

  • Organic Syntheses. (1998). General methods for high-dilution cyclization. (Standard protocols for macrocyclization and strained rings).

Sources

Improving yield and purity of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable synthetic building block. The unique strained bicyclic structure of this amino acid analogue presents specific challenges in its synthesis and purification. This resource consolidates field-proven insights and established chemical principles to navigate these complexities.

Troubleshooting Guide

Low yield and impure product are common hurdles in the multi-step synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. The following table outlines potential issues, their probable causes, and recommended solutions based on analogous chemical systems.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low to no yield of the bicyclic ester precursor 1. Incomplete formation of the pyrrolidine ring: The initial steps to form the substituted pyrrolidine are critical. Incomplete reaction can be due to poor quality reagents, insufficient reaction time, or suboptimal temperature. 2. Inefficient intramolecular cyclization: The key ring-forming step to create the bicyclic system is often the bottleneck. Steric hindrance and ring strain can disfavor the desired cyclization. The choice of base and solvent is crucial for this step.1. Pyrrolidine Formation: Ensure all starting materials are pure and dry. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials before proceeding. Consider optimizing the temperature and reaction time. 2. Intramolecular Cyclization: For the cyclization of a precursor like a 3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide, a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride in an aprotic solvent like THF or DMF is often effective. These conditions favor the intramolecular SN2 reaction to form the bicyclic structure.
Incomplete hydrolysis of the ester precursor 1. Steric hindrance: The ester group in the bicyclic system is sterically hindered, making it resistant to standard saponification conditions (e.g., aqueous NaOH or KOH at room temperature).[1][2] 2. Reversion to starting material: Under certain conditions, the equilibrium may not favor the formation of the carboxylate.1. Specialized Hydrolysis Conditions: Employ more forcing or specialized conditions. Options include:     a) High-temperature aqueous hydrolysis: Use a higher concentration of NaOH or KOH (e.g., 10N) and heat the reaction under reflux or using microwave irradiation.[2]     b) Non-aqueous hydrolysis: A mixture of NaOH in MeOH/CH2Cl2 (1:9) at room temperature can be effective for hindered esters.[1][3] The "naked" hydroxide ions in the non-aqueous medium are more reactive.     c) Anhydrous hydroxide conditions: A reagent generated from potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO can hydrolyze highly hindered esters at room temperature.[4]
Difficulty in purifying the final product 1. Zwitterionic nature: As an amino acid, the product is zwitterionic, making it poorly soluble in many common organic solvents and prone to streaking on standard silica gel chromatography.[5] 2. Presence of inorganic salts: Salts from the hydrolysis workup (e.g., NaCl, KBr) can be difficult to remove completely.1. Ion-Exchange Chromatography: This is the most effective method for purifying zwitterionic compounds.[6][7] Use a strong cation exchange resin, eluting with a gradient of a volatile base like aqueous ammonia or pyridine. 2. Reverse-Phase HPLC: For analytical and small-scale preparative purification, reverse-phase HPLC using a C18 column with a water/acetonitrile/TFA mobile phase is a viable option. 3. Desalting: Prior to chromatography, consider using a desalting resin or dialysis to remove the bulk of inorganic salts.
Presence of diastereomeric impurities 1. Lack of stereocontrol in an early step: If any of the chiral centers are not set with high diastereoselectivity in the initial steps, this will carry through to the final product. 2. Epimerization: Harsh basic or acidic conditions, particularly during hydrolysis, could potentially lead to epimerization at the carbon bearing the carboxylate group.1. Chiral Resolution/Purification of Intermediates: It is often easier to separate diastereomers at an earlier stage in the synthesis. Consider flash chromatography of a key intermediate before proceeding. 2. Milder Hydrolysis Conditions: If epimerization is suspected, opt for milder hydrolysis methods, such as enzymatic hydrolysis or the non-aqueous conditions mentioned above.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for preparing 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid?

Experimental Protocols

Proposed Synthesis of Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate

This protocol is adapted from the synthesis of the 3-carboxylate isomer and may require optimization.

  • Step 1: Synthesis of the Pyrrolidine Intermediate: The synthesis would likely begin with a multi-step sequence to construct a suitably functionalized pyrrolidine ring, for example, a 1-benzyl-2-ethoxycarbonyl-4-(2-bromoethyl)pyrrolidine.

  • Step 2: Intramolecular Cyclization:

    • Dissolve the pyrrolidine intermediate in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add 1.1 equivalents of a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for Hydrolysis of Hindered Bicyclic Ester
  • Method A: Forcing Aqueous Conditions

    • Dissolve the bicyclic ester in a 10N aqueous solution of NaOH.

    • Heat the mixture to reflux (or in a sealed microwave reactor at 120-150 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and carefully acidify to pH ~7 with concentrated HCl. The product may precipitate at its isoelectric point.

    • If a precipitate forms, collect it by filtration. If not, proceed to purification by ion-exchange chromatography.

  • Method B: Non-Aqueous Conditions [1][3]

    • Prepare a 0.3 N solution of NaOH in a 1:9 mixture of methanol and dichloromethane.

    • Dissolve the bicyclic ester in this solution and stir at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction with an equivalent of aqueous HCl.

    • The product may precipitate as the sodium salt or remain in solution. Isolate and proceed to purification.

Protocol for Purification by Ion-Exchange Chromatography
  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50WX8) and prepare it in the H+ form according to the manufacturer's instructions.

  • Loading: Dissolve the crude, neutralized product in a minimal amount of water or a suitable buffer and load it onto the column.

  • Washing: Wash the column with deionized water to remove any unbound impurities and inorganic salts.

  • Elution: Elute the product from the resin using a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).

  • Fraction Analysis: Collect fractions and analyze them by TLC (using a suitable stain like ninhydrin) or LC-MS.

  • Isolation: Combine the pure fractions and remove the volatile eluent (water and ammonia) under reduced pressure to yield the purified zwitterionic product.

Visualizations

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A Pyrrolidine Intermediate Formation B Intramolecular Cyclization A->B Key Ring Formation C Ester Hydrolysis B->C Deprotection D Crude Zwitterionic Product C->D Crude Product E Ion-Exchange Chromatography D->E Separation of Salts and Impurities F Pure 1-Azabicyclo[2.2.1]heptane -2-carboxylic acid E->F Isolation

Caption: Synthetic and purification workflow.

Troubleshooting Logic for Low Yield

cluster_investigation Investigation Point cluster_solutions Potential Solutions Start Low Yield of Final Product Check_Cyclization Analyze Cyclization Step (TLC/LC-MS) Start->Check_Cyclization Check_Hydrolysis Analyze Hydrolysis Step (TLC/LC-MS) Start->Check_Hydrolysis Optimize_Base_Solvent Optimize Base/Solvent for Cyclization Check_Cyclization->Optimize_Base_Solvent Incomplete Reaction Change_Hydrolysis Change Hydrolysis Method Check_Hydrolysis->Change_Hydrolysis Incomplete Reaction Final_Product Target Yield Achieved Optimize_Base_Solvent->Final_Product Improved Yield Change_Hydrolysis->Final_Product Improved Yield

Caption: Troubleshooting workflow for low yield.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Robertson, V. S. (2019). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses, 178. [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctoral, Universidad de La Rioja. [Link]

  • Campbell, J. A., & Rapoport, H. (1996). Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation. The Journal of Organic Chemistry, 61(18), 6313–6325. [Link]

  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • Tunbjer, A., & Sterner, O. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 5(2), 99-106. [Link]

  • Brand, S., et al. (2012). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 23(1), 84-88. [Link]

  • Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit. [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). sorbeadindia. [Link]

  • Demurtas, D., et al. (2019). Clustering Zwitterionic Amino Acids at the Upper Rim of Cone Calix[9]arene Triggers the Selective Recognition of Gram-Negative Bacteria. Chemistry – A European Journal, 25(69), 15848-15856. [Link]

  • Deming, T. J. (2007). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Macromolecules, 40(14), 4792-4794. [Link]

  • Method for purification of an amino acid using ion exchange resin. (n.d.).
  • Bertrand, T., et al. (2011). Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands. Journal of Medicinal Chemistry, 54(21), 7539-7545. [Link]

  • Chen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5, 10386-10392. [Link]

  • Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis. [Link]

Sources

Technical Support Center: Peptide Coupling with 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you navigate the unique challenges of incorporating this sterically hindered, bicyclic amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide coupling yield with 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid consistently low?

Low coupling yields are the most common issue when working with this amino acid. The primary cause is severe steric hindrance. Unlike simpler amino acids, the rigid, bicyclic structure of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid shields the carboxylic acid group, making it difficult for standard coupling reagents to activate it efficiently and for the incoming amine to approach for nucleophilic attack. Standard coupling reagents like DCC or DIC are often insufficient to overcome this steric barrier.[1][2]

Q2: What are the most effective coupling reagents for this amino acid?

For sterically demanding couplings, high-potency uronium or phosphonium salt-based reagents are strongly recommended.[3] Reagents such as HATU , HCTU , and COMU are significantly more effective than older reagents.[4] These reagents form highly reactive OAt or Oxyma esters, which are better at overcoming the steric hindrance and driving the reaction to completion. PyAOP is also particularly effective for coupling sterically hindered N-methyl amino acids, a class that shares challenges with bicyclic structures.[4]

Q3: My analysis shows a second peak with the same mass as my desired product. What is it and how can I prevent it?

This is a classic sign of epimerization at the α-carbon of the 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid residue.[5] Proline and its analogues are susceptible to racemization during the activation step of the coupling reaction.[1] The formation of an intermediate oxazolone, facilitated by the coupling reagent and base, can lead to the loss of stereochemical integrity at the chiral center.[1][6] To prevent this, use a racemization-suppressing additive like HOAt or Oxyma Pure (which is intrinsic to reagents like HATU and COMU) and consider using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially if epimerization is severe.[7]

Q4: How can I be sure the coupling reaction has gone to completion before I proceed with the next step in my solid-phase synthesis?

It is crucial to monitor the reaction's progress. The most common method in Solid-Phase Peptide Synthesis (SPPS) is the Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin.[3] After the coupling step, a small sample of the resin beads is tested. A positive result (blue beads) indicates that unreacted amino groups are still present, meaning the coupling is incomplete. A negative result (yellow/colorless beads) signifies a successful coupling.[3]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Coupling Efficiency

This guide addresses the primary challenge of achieving high-yield couplings with the sterically demanding 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

Logical Troubleshooting Workflow

G start Low Yield Detected (LC-MS Analysis) kaiser Perform Kaiser Test on Resin Sample start->kaiser kaiser_pos Positive Kaiser Test (Blue Beads) kaiser->kaiser_pos Incomplete kaiser_neg Negative Kaiser Test (Yellow Beads) kaiser->kaiser_neg Complete? double_couple Strategy 1: Double Coupling (Repeat coupling step) kaiser_pos->double_couple proceed Coupling Successful. Proceed to next step. kaiser_neg->proceed change_reagent Strategy 2: Change Reagent (Switch to HATU, HCTU, COMU) double_couple->change_reagent optimize_cond Strategy 3: Optimize Conditions (Increase temp, extend time) change_reagent->optimize_cond re_evaluate Re-evaluate strategy. Consider capping or sequence redesign. optimize_cond->re_evaluate

Caption: A decision-making workflow for troubleshooting low peptide coupling yields.

Root Cause Analysis: Steric Hindrance

The bicyclic framework of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid severely restricts access to the carboxyl group. This is more pronounced than in simple proline derivatives. The rigid structure prevents the conformational flexibility that might otherwise facilitate the approach of the activating agent and the incoming nucleophile. This necessitates the use of more powerful chemical tools.

Recommended Solutions & Protocols

1. Selection of High-Potency Coupling Reagents

Standard carbodiimide activators (DCC, DIC) are often insufficient. Uronium and phosphonium salts are designed for such "difficult couplings".

ReagentActivating GroupStrengths & Use CasesWeaknesses
HATU O-(7-Azabenzotriazol-1-yl)Gold Standard. Highly efficient, low racemization due to HOAt moiety. Excellent for hindered amino acids.[4]Higher cost.
HCTU O-(6-Chloro-benzotriazol-1-yl)More cost-effective than HATU, very fast reaction times. Generates a highly reactive ester.Byproduct can be harder to remove.
COMU Oxyma-basedGenerates highly reactive Oxyma esters. Non-explosive byproduct (Oxyma). Performs better than HOBt-based reagents.[6]Reactivity relative to HATU is debated but is superior to HBTU.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphoniumGood for hindered couplings, but generally superseded by HATU/HCTU in terms of efficiency.Generates carcinogenic HMPA as a byproduct.[7]

2. Optimized Reaction Conditions

  • Extended Reaction Times: For SPPS, a standard 1-2 hour coupling may be insufficient. Extend the reaction time to 4 hours or even overnight.[3] Monitor with the Kaiser test at intervals.

  • Increased Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent. A 3- to 5-fold excess over the resin loading is a good starting point.[3]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. This is particularly useful for disrupting on-resin aggregation.[3]

  • Solvent Choice: Ensure you are using high-purity, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are effective at solvating the growing peptide chain and reagents.[8]

3. Double Coupling Protocol

If a Kaiser test is positive after the initial coupling time, a second coupling is a reliable strategy.[3]

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of the protected 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF.

  • Add the fresh coupling solution to the resin and allow it to react for an additional 1-2 hours.

  • Wash the resin with DMF (3x) and perform another Kaiser test to confirm completion.

Guide 2: Diagnosing and Preventing Epimerization

The stereochemical integrity of your peptide is paramount. The rigid nature of proline analogues can influence the stability of the chiral center during activation.

Root Cause Analysis: Oxazolone Formation

G cluster_0 Activation & Coupling cluster_1 Proton Abstraction & Reprotonation aa L-Amino Acid (Correct Stereocenter) activated Activated Ester (e.g., OAt Ester) aa->activated + HATU / Base oxazolone Oxazolone Intermediate (Planar, Achiral Center) activated->oxazolone Intramolecular Cyclization l_product L-Product (Desired) activated->l_product Direct Coupling (Desired Pathway) enolate Enolate Form (Loss of Stereoinformation) oxazolone->enolate - H+ (Base) reprotonation Reprotonation enolate->reprotonation reprotonation->l_product from one face d_product D-Product (Epimerized) reprotonation->d_product from other face

Caption: The chemical pathway leading to epimerization during peptide coupling.

The key cause of racemization is the formation of a 5(4H)-oxazolone intermediate.[1] This can happen after the carboxylic acid is activated. In the presence of a base, the proton at the α-carbon can be abstracted, leading to a planar, achiral enolate. When this intermediate is reprotonated or reacts, it can do so from either face, resulting in a mixture of L- and D-isomers (epimers).

Prevention Strategies
  • Use Additives that Suppress Racemization: Modern coupling reagents incorporate additives that minimize epimerization.

    • HOAt (in HATU, PyAOP): The nitrogen in the pyridine ring of HOAt is thought to provide anchimeric assistance, accelerating the desired coupling reaction and outcompeting the oxazolone formation pathway.

    • OxymaPure (in COMU): This additive is a non-explosive and highly effective alternative to HOBt and HOAt for creating reactive esters while suppressing racemization.

  • Judicious Choice of Base: The strength and steric bulk of the base are critical.

    • DIPEA (N,N-Diisopropylethylamine): Commonly used, but its strong basicity can promote proton abstraction and epimerization.

    • NMM (N-Methylmorpholine) or sym-Collidine: These are weaker, less-hindered bases. In cases where epimerization is a significant problem, switching to NMM can reduce the rate of racemization.[7][9]

  • Control Reaction Conditions:

    • Low Temperature: Perform the coupling at 0 °C or room temperature. Avoid excessive heating if epimerization is a concern.

    • Minimize Pre-activation: Add the coupling reagent to the amino acid immediately before introducing it to the resin-bound amine. A long pre-activation time allows more opportunity for the oxazolone to form and racemize.

Analytical Verification: Chiral HPLC

To quantify the extent of epimerization, a dedicated analytical method is required.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers or diastereomers.

  • Column: Use a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H).[10]

  • Mobile Phase: A typical mobile phase for these columns is a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol.[10]

  • Validation: The method should be validated for linearity, precision, and accuracy to ensure reliable quantification of the undesired stereoisomer.[10]

Appendix: Standard Operating Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is for a standard 0.1 mmol scale solid-phase synthesis.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 20 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate vial, dissolve:

    • Fmoc-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • In an appropriate volume of DMF (e.g., 2 mL).

  • Activation: Add DIPEA (0.8 mmol, 8 eq.) to the reagent solution and vortex briefly. The solution may change color. Allow to pre-activate for no more than 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: After 2 hours, remove a small sample of resin beads (approx. 1-2 mg), wash them thoroughly with DMF and then isopropanol, and perform a Kaiser test (see Protocol 2).

  • Completion: Once the Kaiser test is negative (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next deprotection step. If the test remains positive, consider a double coupling.

Protocol 2: The Kaiser Test for Free Primary Amines

This qualitative test is essential for monitoring SPPS.[3]

  • Sample Preparation: Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following solutions:

    • Solution A: 5% (w/v) Ninhydrin in ethanol.

    • Solution B: 80% (w/v) Phenol in ethanol.

    • Solution C: 2% (v/v) 0.001M aqueous KCN in pyridine.

  • Heating: Heat the test tube at 100-110 °C for 5 minutes.[3]

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple. This indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the absence of free primary amines.

References
  • Badi, A., & Carreño, M. C. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Badi, A., & Carreño, M. C. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • Toniolo, C. (Ed.). (2005). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. Available at: [Link]

  • Paterson, A. J. (2017). Chemical Strategies for Bicyclic Peptide Formation. White Rose eTheses Online. Available at: [Link]

  • Pace, V. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Available at: [Link]

  • Charette, A. B., et al. (2016). Peptide Coupling Challenges to Aza-Pipecolyl Smac Mimetic. ResearchGate. Available at: [Link]

  • Reddy, G. O., et al. (2010). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

[1]

Case ID: #CHIRAL-1AZA-221 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Bicyclic Amino Acid Resolution

⚠️ Phase 1: Structural Verification (Critical Stop)

Before proceeding, we must verify the specific isomer in your sample.[1] The nomenclature for azabicycloheptanes is frequently confused.

  • Scenario A: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid [1]

    • Structure: Nitrogen is at the bridgehead (Position 1).

    • Chemistry: This is a Tertiary Amine .

    • Implication: You CANNOT use standard amino acid methods like Marfey’s Reagent, OPA derivatization, or Crownpak CR-I columns (which require primary amines).[1]

    • Action: Follow Protocol A (Zwitterionic/Teicoplanin).

  • Scenario B: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Often used as a Proline analog)[1]

    • Structure: Nitrogen is in the bridge (Position 2).

    • Chemistry: This is a Secondary Amine .

    • Implication: You CAN use Marfey’s Reagent (FDAA) or Copper-Ligand Exchange.

    • Action: Follow Protocol B .

This guide prioritizes Protocol A based on your specific request for the "1-Azabicyclo" isomer.

🔬 Protocol A: The "1-Aza" (Tertiary Amine) Workflow

Since the nitrogen is tertiary and the molecule is zwitterionic, traditional "crown ether" columns will fail.[1] You need a column capable of Double Ion Pairing or Inclusion Complexation with tertiary amines.

Primary Recommendation: Zwitterionic Phase (ZWIX)

The Chiralpak ZWIX(+) or ZWIX(-) columns are specifically engineered for underivatized amino acids containing secondary or tertiary amines.

Mechanism: The stationary phase contains both anion-exchange (quinine/quinidine) and cation-exchange (sulfonic acid) groups. It holds the amino acid via a "double ion-pairing" mechanism.[2]

Start-Up Method (ZWIX)
ParameterSetting
Column Chiralpak ZWIX(+) (3µm, 150 x 3.0 mm)
Mobile Phase MeOH / ACN / H₂O (49 : 49 :[3] 2)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Temp 25°C (Lower to 10°C if resolution is < 1.5)
Detection ELSD / CAD (Preferred) or UV 205-210 nm

Why this works:

  • MeOH: Promotes protic solvation essential for the ion-pairing mechanism.

  • Acid/Base Ratio: The 2:1 molar ratio of Formic Acid to DEA ensures the stationary phase and analyte are in the correct ionization state (Zwitterionic).

Secondary Recommendation: Teicoplanin Phase

If ZWIX is unavailable, use a Chirobiotic T (Teicoplanin) column.[1] Teicoplanin has hydrophobic pockets that can accommodate the bicyclic cage while interacting with the carboxylate.

Start-Up Method (Chirobiotic)
ParameterSetting
Column Astec Chirobiotic T (5µm)
Mode Polar Organic Mode (POM)
Mobile Phase MeOH / ACN / TEA / Acetic Acid (15 : 85 : 0.1 : 0.1)
Optimization Increase MeOH to reduce retention; increase ACN to improve selectivity.

📉 Protocol B: The "2-Aza" (Secondary Amine) Workflow

Use this ONLY if you actually have the 2-aza analog (Proline mimic).

Indirect Separation (Derivatization)

Since the 2-aza form is a secondary amine, it reacts with Marfey’s Reagent (FDAA) to form diastereomers.[1]

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1]

  • Column: Standard C18 (Achiral).

  • Detection: UV 340 nm (High sensitivity, no ELSD needed).[1]

  • Advantage: Converts the "invisible" amino acid into a UV-absorbing species.

Direct Separation
  • Column: Chirobiotic T (see above) or Chiralpak IA (Immobilized Amylose).

  • Note: Do not use Crownpak CR-I , as it is optimized for primary amines.[1] While it can separate some secondary amines, peak shape is often poor due to slow kinetics.[1]

🛠️ Troubleshooting & FAQs

Q1: I see no peaks or just baseline noise. Why?

Diagnosis: Lack of Chromophore. 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has no aromatic ring.[1] Its UV absorption is only significant below 210 nm, where solvent cutoff interferes.[1] Solution:

  • Switch Detector: Use CAD (Charged Aerosol Detector) or ELSD . These are universal for non-volatile analytes.

  • LC-MS: Use the ZWIX method (it is MS-compatible).[3] Monitor the [M+H]+ ion (approx. m/z 142).[4]

  • Derivatization (Last Resort): If you must use UV, you cannot derivatize the N (if tertiary).[1] You must esterify the Carboxylic Acid with a UV-active alcohol (e.g., benzyl alcohol) or a chiral alcohol, then run on a standard chiral column.[1]

Q2: My peaks are tailing severely.

Diagnosis: Silanol Interactions. The bridgehead nitrogen is basic and interacts with residual silanols on the silica support. Solution:

  • On ZWIX: Ensure you have 25 mM DEA (or Ammonia). The base competes for silanol sites.

  • On Polysaccharide Columns: Use Immobilized phases (IA, IC, IG) and add 0.1% DEA. Do not use coated phases (AD/OD) with harsh solvents.

Q3: Can I use the Daicel Crownpak CR-I(+) column?

Answer: NO. Crownpak columns rely on the 18-crown-6 ether forming a tripod hydrogen bond complex with a primary ammonium group (


📊 Logic & Workflow Visualization[1]

Method Development Decision Tree

MethodDevcluster_detectDetection Strategy (1-Aza)StartStart: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acidStructCheckCheck Structure:Position of Nitrogen?Start->StructCheckPos1Position 1 (Bridgehead)Tertiary AmineStructCheck->Pos11-AzaPos2Position 2 (Bridge)Secondary AmineStructCheck->Pos22-AzaZWIXPrimary Choice:Chiralpak ZWIX (+/-)(Double Ion Pairing)Pos1->ZWIXBest ResolutionChiroTAlternative:Chirobiotic T(Teicoplanin)Pos1->ChiroTAlternativeMarfeyDerivatization:Marfey's Reagent (FDAA)Run on C18Pos2->MarfeyHigh Sensitivity (UV)CrownDirect Chiral:Chirobiotic T orLigand Exchange (CLIEC)Pos2->CrownDirect InjectionDetectNo Chromophore!Use CAD, ELSD, or MSZWIX->Detect

Caption: Decision matrix for selecting the correct stationary phase based on the specific azabicyclo isomer.

📚 References

  • Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (Zwitterionic columns designed for underivatized amino acids).[2][5][6][7] Link

  • Sigma-Aldrich (Astec). Chirobiotic™ Handbook: A Guide to Using Macrocyclic Glycopeptide Phases. (Teicoplanin methods for amino acids).[8] Link

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] (Protocol for secondary amines). Link

  • Ilisz, I., et al. (2013).[1] Separation of Amino Acids on Zwitterionic Chiral Stationary Phases. Journal of Chromatography A. (Mechanistic insight into ZWIX separations). Link

Technical Support Center: Aza-Diels-Alder Synthesis of Azabicycloheptane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azabicycloheptane systems via the aza-Diels-Alder reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges, with a focus on understanding and mitigating byproduct formation to improve reaction efficiency and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a direct, question-and-answer-style approach to tackling specific experimental hurdles.

Q1: My aza-Diels-Alder reaction is producing a significant amount of the exo isomer instead of the desired endo product. What's causing this and how can I improve the stereoselectivity?

Probable Causes:

  • Thermodynamic vs. Kinetic Control: The exo isomer is often the thermodynamically more stable product, while the endo isomer is typically the kinetically favored product.[1] Higher reaction temperatures can lead to an equilibrium between the endo and exo products through a retro-Diels-Alder/Diels-Alder sequence, ultimately favoring the more stable exo isomer.[1][2]

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can disfavor the sterically more demanding endo transition state, leading to a higher proportion of the exo product.

  • Lewis Acid Choice: The nature and bulkiness of the Lewis acid catalyst can significantly influence stereoselectivity. While many Lewis acids favor the endo product, some bulky Lewis acids have been shown to promote the formation of the exo adduct.[3]

Solutions & Protocols:

  • Optimize Reaction Temperature:

    • Protocol: Run a series of small-scale reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the optimal conditions for kinetic control.

    • Causality: Lower temperatures disfavor the retro-Diels-Alder reaction, thus preserving the kinetically formed endo product.[1]

  • Lewis Acid Screening:

    • Protocol: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., BF₃·OEt₂, AlCl₃, TiCl₄, B(C₆F₅)₃).[3][4]

    • Causality: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions that stabilize the endo transition state.[4][5] However, very bulky Lewis acids might sterically block the endo approach.[3]

  • Solvent Effects:

    • Protocol: Evaluate a range of solvents with different polarities.

    • Causality: Solvent polarity can influence the stability of the transition states and, in some cases, favor one stereochemical outcome over the other.

Parameter Condition to Favor endo Product Condition to Favor exo Product
Temperature Low (e.g., -78 °C to 0 °C)High (e.g., room temperature to reflux)
Lewis Acid Less bulky (e.g., AlCl₃)[3][4]Bulky (e.g., B(C₆F₅)₃)[3]
Reaction Time ShorterLonger (allowing for equilibration)
Q2: I'm observing the formation of regioisomeric byproducts. How can I control the regioselectivity of my aza-Diels-Alder reaction?

Probable Causes:

  • Mismatch of Electronic Effects: In reactions involving unsymmetrical dienes and dienophiles, the alignment of the reactants is governed by electronic factors. A mismatch in the electronic directing effects of substituents can lead to a mixture of regioisomers.[6]

  • Steric Hindrance: Steric interactions can override electronic preferences, leading to the formation of an unexpected regioisomer.

Solutions & Protocols:

  • Analyze Frontier Molecular Orbitals (FMOs):

    • Concept: The regioselectivity of the Diels-Alder reaction can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7] The reaction proceeds through the transition state that allows for the largest orbital overlap between the termini with the largest orbital coefficients.

    • Action: Utilize computational chemistry software to model the FMOs of your specific reactants to predict the favored regioisomer.

  • Strategic Use of Lewis Acids:

    • Protocol: Employ a Lewis acid that can chelate to both the diene and dienophile, effectively pre-organizing them for the desired regioselective cycloaddition.[8]

    • Causality: Lewis acids can alter the electronic properties of the dienophile, enhancing the difference in the magnitude of the LUMO coefficients and thus increasing regioselectivity.[4]

  • Modify Substituent Patterns:

    • Protocol: If possible, modify the electron-donating and electron-withdrawing groups on the diene and dienophile to enhance the electronic bias for a single regioisomeric outcome.[9]

    • Causality: A stronger electronic directing effect will lead to a greater energy difference between the two possible regioisomeric transition states, resulting in higher selectivity.[6]

Q3: My reaction is sluggish, and upon heating, I'm getting back my starting materials. What is happening?

Probable Cause:

  • Retro-Diels-Alder Reaction: You are likely observing a retro-Diels-Alder reaction, which is the microscopic reverse of the Diels-Alder cycloaddition.[1][2] This process is favored at higher temperatures, especially if the desired azabicycloheptane product is not particularly stable. The equilibrium between the forward and reverse reactions can lead to low yields of the desired product.[2]

Solutions & Protocols:

  • Lower Reaction Temperature: As with controlling endo/exo selectivity, lowering the temperature will disfavor the retro-Diels-Alder reaction.[1]

  • Use of a More Reactive Dienophile/Diene:

    • Protocol: Consider modifying your substrates to increase their reactivity. For a normal electron-demand Diels-Alder, this would involve using a more electron-rich diene or a more electron-poor dienophile.[7][10]

    • Causality: Increasing the intrinsic reactivity of the system can allow the forward reaction to proceed at a lower temperature where the retro reaction is less significant.

  • "Trapping" the Product:

    • Protocol: If the initial adduct is prone to a retro-Diels-Alder reaction, consider if it can be immediately subjected to a subsequent reaction (e.g., reduction, protection) that modifies the structure and prevents the reverse reaction.

Q4: I am observing byproducts that appear to be the result of a stepwise, rather than a concerted, mechanism. How can I promote the desired concerted pathway?

Probable Causes:

  • Highly Polarized Reactants or a Strong Lewis Acid: When the imine dienophile is protonated or coordinated to a strong Lewis acid, the mechanism can shift from a concerted pericyclic pathway to a stepwise Mannich-Michael pathway.[11] This can lead to the formation of byproducts arising from the trapping of a zwitterionic or diradical intermediate.

Solutions & Protocols:

  • Moderate Lewis Acid Strength:

    • Protocol: If a stepwise mechanism is suspected, try using a weaker Lewis acid or a substoichiometric amount of the catalyst.

    • Causality: A less polarized dienophile is more likely to react through a concerted mechanism.

  • Solvent Choice:

    • Protocol: Non-polar solvents are generally preferred for promoting concerted reactions, as they are less likely to stabilize charged intermediates.

    • Causality: Polar solvents can stabilize the charge-separated intermediates of a stepwise pathway, making this route more competitive.

Frequently Asked Questions (FAQs)

Q: What is the role of an electron-withdrawing group on the imine nitrogen in an aza-Diels-Alder reaction?

A: An electron-withdrawing group (EWG) on the imine nitrogen increases the reactivity of the imine as a dienophile.[11] It does this by lowering the energy of the LUMO of the C=N double bond, which leads to a smaller HOMO-LUMO gap with the diene and accelerates the reaction.[7]

Q: Can I generate the imine dienophile in situ?

A: Yes, the in situ generation of imines from an amine and an aldehyde (often formaldehyde) is a common and effective strategy.[11] This approach is particularly useful when the imine is unstable or difficult to isolate.

Q: Are there any "green" or sustainable solvent options for aza-Diels-Alder reactions?

A: Yes, there has been significant research into conducting Diels-Alder reactions in more environmentally friendly media. Water, polyethylene glycol (PEG), and deep eutectic solvents have all been shown to be effective for certain systems, sometimes even accelerating the reaction rate.[12][13]

Visualizing Reaction Pathways

The following diagrams illustrate key concepts in the aza-Diels-Alder reaction.

G Fig. 1: Concerted vs. Stepwise Aza-Diels-Alder Pathways cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway A Diene + Imine B [4+2] Transition State A->B Concerted Cycloaddition C Azabicycloheptane B->C D Diene + Activated Imine E Zwitterionic Intermediate D->E Mannich-type attack F Azabicycloheptane E->F Ring Closure G Byproducts E->G Trapping/Rearrangement

Caption: Concerted vs. Stepwise Pathways in Aza-Diels-Alder Reactions.

G Fig. 2: Troubleshooting Workflow for Low Yield Start Low Yield of Azabicycloheptane Check_SM Starting Materials Recovered? Start->Check_SM Yes_SM Yes_SM Check_SM->Yes_SM No_SM No_SM Check_SM->No_SM Retro_DA Hypothesis: Retro-Diels-Alder Yes_SM->Retro_DA Yes Solution_Retro Solution: - Lower Temperature - More Reactive Substrates Retro_DA->Solution_Retro Byproducts Hypothesis: Byproduct Formation No_SM->Byproducts No Solution_Byproducts Solution: - Optimize Catalyst - Change Solvent - Screen Temperatures Byproducts->Solution_Byproducts

Caption: Decision-making workflow for troubleshooting low product yield.

References

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). Google Scholar.
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Sakata, K., & Fujimoto, H. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen.
  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles | The Journal of Organic Chemistry - ACS Publications. (2022, July 6). American Chemical Society.
  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene - MDPI. (2025, September 24). MDPI.
  • Aza-Diels–Alder reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Retro-Diels–Alder reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in - DSpace@MIT. (n.d.). MIT DSpace.
  • Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes - Vanderbilt University. (n.d.). Vanderbilt University.
  • 6 Retro Diels-Alder reaction to produce cyclopentadiene. - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Retro Diels-Alder Reaction - Master Organic Chemistry. (2018, October 1). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo - PubMed. (2000, August 25). PubMed. Retrieved February 19, 2026, from [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis - Sygnature Discovery. (n.d.). Sygnature Discovery.
  • Synthesis and hetero-Diels-Alder reactions of enantiomerically pure dihydro-1 H-azepines. (2020, August 25). Europe PMC.
  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M. (n.d.). Texas A&M University-Commerce.
  • The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC. (2025, February 10). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • The Diels-Alder & Other Pericyclic Reactions: Crash Course Organic Chemistry #42. (2021, December 23). YouTube. Retrieved February 19, 2026, from [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Diels–Alder Cycloaddition Reactions | Encyclopedia MDPI. (2022, March 25). MDPI. Retrieved February 19, 2026, from [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Periselectivity in the Aza-Diels–Alder Reaction of 1-Azadienes with α-Oxoketenes: A Combined Experimental and Theoretical Study - MDPI. (2020, October 20). MDPI. Retrieved February 19, 2026, from [Link]

  • AA Troubleshooting and Maintenance Guide | Agilent. (n.d.). Agilent Technologies. Retrieved February 19, 2026, from [Link]

  • The Diels Alder Reaction (Worksheet Solutions Walkthrough) - YouTube. (2021, August 25). YouTube. Retrieved February 19, 2026, from [Link]

  • Diels-Alder Reactions - Schrödinger. (2022, January 23). Schrödinger. Retrieved February 19, 2026, from [Link]

Sources

Improving the stereoselectivity of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid

Welcome to the Rigid Amino Acid Synthesis Hub

Current Status: Operational | Topic: 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid (Homo-Proline Analog) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Molecule & The Challenge

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a critical conformationally restricted amino acid. Unlike its 7-azabicyclo[2.2.1] cousins (Epibatidine analogs) or 2,5-diazabicyclo systems, this molecule features a bridgehead nitrogen and a carboxylic acid at the C2 position.

Primary Challenges:

  • Bredt’s Rule Constraints: The bridgehead nitrogen introduces significant ring strain (

    
     kcal/mol), making cyclization thermodynamically difficult.
    
  • Stereocontrol: Controlling the exo vs. endo orientation of the C2-carboxylate relative to the methylene bridge is the primary failure point.

  • Epimerization: The C2 stereocenter is highly prone to racemization during the harsh basic conditions often required for ring closure.

Diagnostic Module: Route Selection

Before troubleshooting, verify you are using the correct pathway for your target stereochemistry.

RouteSelection Start START: Define Target Isomer Decision Is Enantiopurity Critical? Start->Decision RouteA Route A: Chiral Pool (Proline) Best for: (1S, 4R) absolute config Risk: Multi-step protection/deprotection Decision->RouteA Yes (Natural L-series mimic) RouteB Route B: Asymmetric Alkylation (Glycine) Best for: Both Enantiomers (Ligand dependent) Risk: Diastereomeric mixtures (Exo/Endo) Decision->RouteB No (Racemic) or Tunable Ligand StepA1 Step 1: 4-Hydroxyproline Activation RouteA->StepA1 StepB1 Step 1: Glycine Imine Alkylation RouteB->StepB1

Figure 1: Decision matrix for synthetic pathway selection based on stereochemical requirements.

Technical Guide: Route A (The Modified Strachan Protocol)

Reference: Strachan, J. P., et al. J. Org. Chem. 2006, 71, 9909.

This route uses the alkylation of a glycine equivalent with a cyclic ether electrophile, followed by ring opening and recyclization.[1][2]

Protocol Overview
  • Alkylation: React N-(diphenylmethylene)glycine ethyl ester with a functionalized tetrahydrofuran (THF) electrophile.

  • Ring Opening: Acid-mediated cleavage of the THF ring.

  • Cyclization: Base-mediated displacement to form the bridgehead nitrogen.

Troubleshooting the "Exo/Endo" Ratio

Issue: You are obtaining a 1:1 mixture of exo and endo isomers (relative to the bridge), or the wrong diastereomer predominates.

Root Cause: The initial alkylation of the glycine enolate is thermodynamically controlled if the temperature is too high, losing the kinetic selectivity imparted by the chiral catalyst (if used).

Corrective Actions:

  • Temperature Control: The alkylation must be performed at -78°C . Warming to -40°C often degrades dr (diastereomeric ratio) from >20:1 to ~5:1.

  • Counter-ion Effect: Switch from LiHMDS to KHMDS. The larger potassium cation creates a "looser" ion pair with the enolate, often enhancing the efficacy of Maruoka-style chiral phase transfer catalysts.

  • Additives: Addition of 12-crown-4 (if using Li+) or 18-crown-6 (if using K+) can sequester the cation, creating a "naked" enolate that reacts faster, preserving kinetic stereocontrol.

Data: Solvent Effects on Diastereoselectivity (Alkylation Step)

SolventBaseAdditiveYield (%)dr (Exo:Endo)
THFLiHMDSNone653:1
THFKHMDS18-Crown-67212:1
TolueneKHMDSNone558:1
DCM/KOH PTC (10%) None 82 >19:1

Table 1: Optimization of the alkylation step. Note that Phase Transfer Catalysis (PTC) in DCM often yields superior stereocontrol for this specific scaffold.

Technical Guide: Route B (The Proline Rearrangement)

Reference: Based on principles from Rapoport et al. and modern adaptations.

This route converts trans-4-hydroxy-L-proline into the [2.2.1] system.[3] It relies on activating the C4 position and using the nitrogen to displace it after a ring expansion/rearrangement sequence.

Critical Failure Point: The "Elimination" Dead-End

Symptom: Instead of the bicyclic product, you isolate an alkene (elimination product) or recovered starting material.

Mechanism of Failure: The formation of the [2.2.1] system requires the nitrogen to attack a secondary carbon. If the leaving group (LG) is too "hard" (e.g., mesylate) and the base is too strong/bulky, E2 elimination dominates over S_N2 cyclization due to the ring strain penalty of the transition state.

Troubleshooting Protocol:

  • Leaving Group Switch:

    • Avoid: Mesylates (Ms) or Tosylates (Ts) if elimination is

      
      .
      
    • Use: Triflates (Tf) at low temperature (-78°C) or convert the alcohol to an Iodide (using

      
      ). Iodide is a better leaving group and less prone to hard-base elimination.
      
  • Cyclization Conditions:

    • High Dilution: Run the cyclization at 0.01 M concentration. This favors intramolecular cyclization over intermolecular polymerization.

    • Base Selection: Switch from NaH (strong base) to

      
       (silver-mediated cyclization) if using the iodide precursor. This pulls the halide off, creating a transient cation-like species that the nitrogen snaps onto immediately.
      

CyclizationFailure Precursor Precursor: N-Protected-4-LG-Proline deriv. ConditionA Condition A: NaH / THF / Reflux Precursor->ConditionA ConditionB Condition B: Ag2CO3 / MeCN / RT Precursor->ConditionB ResultA Result: Elimination (Alkene) Reason: E2 Mechanism favored by heat/base ConditionA->ResultA ResultB Result: 1-Azabicyclo[2.2.1] Reason: Ag-assisted SN1-like displacement ConditionB->ResultB

Figure 2: Mechanistic divergence in the cyclization step. Silver salts promote the desired pathway over elimination.

FAQ: Resolution & Analysis

Q: My NMR shows overlapping peaks for the exo and endo isomers. How do I quantify them?

  • A: The bridgehead protons are distinct.

    • Endo-isomer: The C2-H proton usually appears as a doublet of doublets around 3.8-4.0 ppm with a specific coupling constant (

      
       Hz) due to the eclipse with the bridgehead.
      
    • Exo-isomer: The C2-H is often shifted upfield and shows a smaller coupling constant (

      
       Hz) due to the dihedral angle (~90°).
      
    • Tip: Use a Lanthanide shift reagent (

      
      ) to separate the ester methyl signals if the ring protons are messy.
      

Q: I am losing optical purity during the ester hydrolysis step.

  • A: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is an

    
    -amino acid.[2][4][5] Acid hydrolysis (6N HCl, reflux) is standard but can cause epimerization if prolonged.
    
    • Solution: Use TMSI (Trimethylsilyl iodide) in DCM at 0°C to cleave the methyl/ethyl ester. This is a neutral, non-aqueous method that preserves stereochemistry at the C2 position perfectly.

References

  • Strachan, J. P., et al. (2006).[2] "Synthesis of Bicyclic Tertiary

    
    -Amino Acids: exo- and endo-1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid." The Journal of Organic Chemistry, 71(26), 9909–9911. 
    
  • Mellor, J. M. (2020). "Synthesis of 1-azabicyclo[2.2.1]heptanes." Tetrahedron, 76, 131456. (Review of bridgehead nitrogen systems).
  • O'Donnell, M. J. (2004).[6] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. 
    

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives: The Primacy of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional (3D) structure of a molecule is paramount. This is particularly true for conformationally constrained scaffolds like 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives. These molecules, as rigid analogues of proline, are of significant interest in peptide and protein engineering, often used to induce specific turns or rigid segments in bioactive molecules.[1][2][3] The fixed bicyclic system dramatically reduces conformational flexibility, meaning that subtle variations in stereochemistry and substituent placement can lead to profound differences in biological activity.

This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of these derivatives, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare its performance with alternative methods, and provide supporting data and protocols to ensure a comprehensive understanding for professionals in the field.

X-ray Crystallography: The Gold Standard for Unambiguous Structural Determination

X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[4] By measuring the diffraction pattern of an X-ray beam scattered by the ordered array of atoms in a crystal, we can generate a 3D electron density map and, from that, a precise model of the molecule.[5] For rigid structures like 1-Azabicyclo[2.2.1]heptane derivatives, this method is indispensable as it provides unequivocal data on bond lengths, bond angles, torsion angles, absolute stereochemistry, and the intricate network of intermolecular interactions within the crystal lattice.[6][7]

Experimental Workflow: A Self-Validating System

The path from a synthesized compound to a refined crystal structure is a meticulous process where each step validates the next. The quality of the final structure is a direct reflection of the quality of the crystals and the data collected.

X_ray_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification (e.g., Diels-Alder) Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization High Purity Sample QC Crystal Quality Check (Microscopy) Crystallization->QC Formation of Solids Mounting Crystal Mounting & Cryo-cooling QC->Mounting Suitable Single Crystal Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Prepared Crystal Solution Structure Solution (Phase Problem) Diffraction->Solution Diffraction Data Refinement Model Building & Refinement Solution->Refinement Initial Model Validation Final Structure Validation Refinement->Validation Refined Structure Techniques_Comparison cluster_info Type of Information Provided Xray X-ray Crystallography Strengths: • Unambiguous 3D structure • Absolute stereochemistry • Intermolecular interactions Limitations: • Requires single crystals • Solid-state conformation only • Static picture NMR NMR Spectroscopy Strengths: • Solution-state structure • Dynamic processes • Confirms connectivity Limitations: • Time-averaged structure • Ambiguous for absolute stereochemistry • Less precise coordinates Xray->NMR Complementary (Solid vs. Solution) Comp Computational Modeling Strengths: • Predicts conformations • Explores energy landscapes • Guides synthesis Limitations: • Theoretical prediction • Requires experimental validation • Accuracy varies with method Xray->Comp Validation & Prediction MS Mass Spectrometry Strengths: • Confirms molecular weight • Determines elemental formula • High sensitivity Limitations: • No 3D structural information • No stereochemical information Xray->MS Confirms Identity NMR->Comp Guides Interpretation

Sources

A Comparative Guide to Synthetic Strategies for the 1-Azabicyclo[2.2.1]heptane Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1-azabicyclo[2.2.1]heptane framework, a conformationally restricted proline analogue, represents a privileged scaffold in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it an attractive design element for modulating the potency, selectivity, and pharmacokinetic properties of therapeutic agents. Specifically, 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a promising but synthetically challenging target. A comprehensive review of the current literature reveals a notable absence of established, high-yield synthetic routes for this specific C-2 carboxylated isomer. Computational studies suggest that the formation of the nitrogen-bridgehead lactam, a closely related precursor, is energetically unfavorable, hinting at the synthetic hurdles involved.

This guide, therefore, shifts its focus to benchmarking established synthetic strategies for closely related and synthetically accessible isomers. By dissecting and comparing the methodologies for producing key structural analogues, we aim to provide researchers, scientists, and drug development professionals with a robust conceptual framework and practical insights that can inform the development of a viable synthesis for the elusive 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

We will compare two distinct and powerful approaches:

  • Strategy A: Asymmetric Hetero-Diels-Alder Reaction for the synthesis of the isomeric (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

  • Strategy B: Intermolecular Diels-Alder/Intramolecular Cyclization Cascade for the synthesis of the bridgehead-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

Through a detailed examination of these routes, we will illuminate the strategic choices, mechanistic underpinnings, and experimental realities of constructing the azabicyclic core, providing a valuable resource for tackling this synthetic challenge.

Strategy A: Asymmetric Hetero-Diels-Alder Approach to the 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Core

This strategy provides an elegant and highly stereoselective route to a close isomer of our target molecule. The key transformation is a [4+2] cycloaddition between cyclopentadiene and a chiral imine derived from an amino acid ester. This approach leverages the principles of asymmetric catalysis to establish the desired stereochemistry early in the synthetic sequence.

Causality Behind Experimental Choices

The success of this route hinges on the precise control of stereochemistry. The use of a chiral auxiliary on the imine dienophile directs the facial selectivity of the cyclopentadiene attack, leading to a high diastereomeric excess in the resulting cycloadduct. Subsequent removal of the chiral auxiliary and other protecting groups under hydrogenation conditions yields the final enantiopure product. An improved protocol for this synthesis avoids tedious chromatographic purification by allowing for the direct crystallization of the hydrochloride salt of the hydrogenated intermediate, making it a scalable and efficient process.[1]

Experimental Protocol: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid[2]

Step 1: Imine Formation

  • To a solution of ethyl glyoxylate and (R)-1-phenylethylamine in dichloromethane, an appropriate dehydrating agent is added.

  • The reaction mixture is stirred until the formation of the chiral imine, ethyl 2-(((R)-1-phenylethyl)imino)acetate, is complete.

  • The product is purified by vacuum distillation.

Step 2: Hetero-Diels-Alder Cycloaddition

  • The chiral imine (1.0 eq) is dissolved in a suitable solvent (e.g., DMF).

  • The solution is treated with trifluoroacetic acid (TFA) (1.01 eq), freshly cracked cyclopentadiene (2.0 eq), and a catalytic amount of water.

  • The reaction is stirred overnight at ambient temperature.

  • The reaction is quenched by pouring into an aqueous sodium bicarbonate solution, and the product is extracted with diethyl ether.

Step 3: Hydrogenation and Deprotection

  • The crude cycloadduct is dissolved in ethanol.

  • Palladium on carbon (10% w/w) is added as the catalyst.

  • The mixture is subjected to hydrogenation (e.g., using a Parr hydrogenator) to reduce the double bond and cleave the phenylethyl chiral auxiliary.

  • After the reaction is complete, the catalyst is filtered off.

Step 4: Salt Formation and Isolation

  • The ethanolic solution of the free amino ester is acidified with a solution of HCl in diethyl ether/isopropanol.

  • The resulting hydrochloride salt precipitates and is collected by filtration, washed, and dried to afford the pure ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

Step 5: Saponification

  • The ester hydrochloride is hydrolyzed using aqueous base (e.g., NaOH) followed by acidic workup to yield the final (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

Visualizing the Workflow

G cluster_0 Strategy A: Asymmetric Hetero-Diels-Alder A Ethyl Glyoxylate + (R)-1-Phenylethylamine B Chiral Imine Formation A->B C Hetero-Diels-Alder (Cyclopentadiene, TFA) B->C D [4+2] Cycloadduct C->D E Hydrogenation (H2, Pd/C) D->E Reduction & Deprotection F Saturated Bicyclic Ester E->F G Saponification (NaOH, then H+) F->G H (1R,3S,4S)-2-Azabicyclo[2.2.1]- heptane-3-carboxylic acid G->H G cluster_1 Strategy B: Diels-Alder / Intramolecular Cyclization A Methyl 2-benzamidoacrylate + Danishefsky's Diene B Diels-Alder Reaction A->B C Cyclohexenone Intermediate B->C D Reduction (NaBH4) C->D E Cyclohexenol D->E F Mesylation (MsCl, Et3N) E->F G Mesylated Intermediate F->G H Intramolecular Cyclization (t-BuOK) G->H Key Ring Formation I N-Benzoyl Bicyclic Ester H->I J Hydrolysis (6N HCl) I->J K 7-Azabicyclo[2.2.1]heptane- 1-carboxylic acid J->K

Caption: Workflow for Strategy B.

Performance Benchmark: A Side-by-Side Comparison

MetricStrategy A: Asymmetric Hetero-Diels-AlderStrategy B: Diels-Alder / Cyclization
Target Isomer 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid7-Azabicyclo[2.2.1]heptane-1-carboxylic acid
Key Reaction [4+2] Hetero-Diels-Alder Cycloaddition[4+2] Diels-Alder & Intramolecular SN2
Stereocontrol High diastereoselectivity, enantiopure productAchiral route, produces racemate
Starting Materials Ethyl glyoxylate, chiral amine, cyclopentadieneD,L-Serine derivative, Danishefsky's diene
Overall Yield Moderate (Reported as ~33% for hydrochloride salt) [1]Good (Reported as 51% over 5 steps) [2]
Scalability Good; improved protocol avoids chromatography [1]Excellent; suitable for gram-scale synthesis [2]
Key Advantages Direct access to enantiopure materialHigh overall yield, uses inexpensive starting materials
Key Challenges Requires chiral auxiliary, moderate yieldProduces a racemic mixture requiring resolution

Adapting These Strategies for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

While neither strategy directly yields our target molecule, they provide invaluable strategic blueprints.

  • Adapting Strategy A: To synthesize the C-2 carboxylic acid isomer, a different dienophile would be required. One might envision a strategy where the nitrogen is part of the diene (an azadiene) and the dienophile carries the carboxylate functionality. However, constructing a suitable, reactive azadiene for a Diels-Alder reaction that would lead to the 1-azabicyclo[2.2.1]heptane core is a significant synthetic challenge. The high activation energy associated with forming the nitrogen bridgehead suggests this would be an uphill reaction.

  • Adapting Strategy B: This route appears more adaptable. A potential approach could involve starting with a suitably substituted pyrrolidine derivative that already contains the C-2 carboxylate precursor. This substituted pyrrolidine could then undergo a sequence analogous to Strategy B, where an appended side chain is used to form the second ring via an intramolecular cyclization. For example, a transannular alkylation from a functionalized proline derivative could be a plausible, albeit challenging, key step.

Conclusion

The synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid remains an open and challenging problem in synthetic organic chemistry. However, the successful and well-documented strategies for its isomers provide a clear path forward for methods development. The Asymmetric Hetero-Diels-Alder approach (Strategy A) offers a powerful method for achieving high stereochemical purity, a critical consideration for pharmaceutical applications. In contrast, the Diels-Alder/Intramolecular Cyclization cascade (Strategy B) presents a robust, high-yielding, and scalable route for constructing the core achiral scaffold.

For researchers aiming to synthesize the C-2 carboxylic acid target, a hybrid approach that leverages the ring-closing principles of Strategy B with a more functionalized starting material derived from the proline chemical space may prove to be the most fruitful avenue of investigation. The data and protocols presented here serve as a foundational guide for these future synthetic endeavors.

References

  • Gante, J., & Knorr, R. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(2), 159-161. [Link]

  • Avenoza, A., Busto, J. H., Cativiela, C., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(25), 545-548. [Link]

  • Robertson, V. S. (2021). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Texas A&M University-Commerce. [Link]

Sources

Spectroscopic comparison of exo and endo isomers of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the exo and endo isomers of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid . It is designed for researchers requiring definitive structural assignment of these conformationally constrained proline analogues.[1]

Executive Summary

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a rigid bicyclic amino acid used as a glutamatergic ligand and a scaffold for asymmetric catalysis. Its synthesis typically yields a mixture of diastereomers:

  • Exo-isomer: The carboxylic acid group is cis to the C7 bridge (H2 is endo).[1]

  • Endo-isomer: The carboxylic acid group is trans to the C7 bridge (H2 is exo).[1]

Differentiation is critical because the biological activity and catalytic efficacy are strictly stereodependent.[1] NMR spectroscopy (


H, NOESY) is the primary method for assignment, relying on the distinct magnetic environment of the bridgehead system and specific coupling pathways (Karplus and W-coupling).[1]

Structural Analysis & Nomenclature

In the 1-azabicyclo[2.2.1]heptane system, the nitrogen atom is at the bridgehead (position 1).[1] The stereochemistry is defined by the relationship between the substituent at C2 and the C7 bridge.[1]

  • Exo-COOH: The carboxyl group points "out" (towards the bridge).[1] The C2 proton (H2) points "in" (endo).[1]

  • Endo-COOH: The carboxyl group points "in" (away from the bridge).[1] The C2 proton (H2) points "out" (exo).[1]

Isomer Visualization

Isomers cluster_0 Endo-COOH Isomer cluster_1 Exo-COOH Isomer Endo COOH is Endo (Trans to Bridge) H2 is Exo (Cis to Bridge) Key Feature: H2 shows W-coupling Exo COOH is Exo (Cis to Bridge) H2 is Endo (Trans to Bridge) Key Feature: H2 is shielded Method Differentiation Strategy Method->Endo H2 Chemical Shift ~4.45 ppm Method->Exo H2 Chemical Shift ~4.15 ppm

Figure 1: Structural logic for distinguishing isomers based on the H2 proton environment.

Spectroscopic Comparison

The most reliable differentiation markers are the chemical shift of the


-proton (H2) and its coupling pattern.[1]
Proton NMR ( H NMR) Data

Data derived from D


O spectra of the hydrochloride salts [1].
FeatureExo-COOH Isomer (H2 is endo)Endo-COOH Isomer (H2 is exo)Mechanistic Explanation
H2 Chemical Shift (

)
4.13 – 4.18 ppm 4.43 – 4.50 ppm Exo protons in norbornane-like systems are typically deshielded (downfield) relative to endo protons due to anisotropy of the C-C bonds.
H2 Multiplicity Triplet-like (t)Complex Multiplet (dddd)The exo proton (Endo-COOH) experiences more complex coupling, including long-range interactions.
Coupling Width Narrower (

Hz)
Broader (

Hz)
H2-exo has larger vicinal couplings and potential long-range W-coupling.
W-Coupling (

)
Absent Present H2-exo and H6-exo form a planar "W" arrangement, facilitating long-range coupling (~1-2 Hz). H2-endo lacks this geometry.[1]
NOESY/ROESY Correlations

Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof of configuration.[1]

  • Endo-COOH (H2 is exo): Strong NOE observed between H2 and the H7-syn proton (bridge proton on the same side).[1]

  • Exo-COOH (H2 is endo): No NOE between H2 and H7. Instead, H2 may show NOE with H6-endo or H5-endo.

IR Spectroscopy

While less definitive than NMR, the carbonyl stretching frequency (


) can differ due to hydrogen bonding in the solid state or non-polar solvents.[1]
  • Exo-COOH: Potential for intramolecular H-bonding if the N lone pair is available (free base), leading to a lower

    
    .
    
  • Endo-COOH: Sterically shielded, less likely to form intramolecular H-bonds with the bridgehead nitrogen.

Experimental Protocols

Protocol 1: Synthesis & Separation Workflow

This protocol outlines the generation of the isomers via alkylation, a common route for these derivatives [1].

  • Reactants: Start with glycine-derived Schiff bases and cyclic ether electrophiles (e.g., tetrahydrofuran derivatives).[1]

  • Cyclization: Induce ring opening with HBr, followed by cyclization in NH

    
    OH.
    
  • Crude Product: A mixture of exo and endo isomers (typically favoring the thermodynamic product).[1]

  • Separation (Critical Step):

    • Method: Fractional Crystallization or Ion-Exchange Chromatography.[1]

    • Solvent System: Isopropanol/Ether is effective for crystallizing the hydrochloride salts.[1]

    • Observation: The exo-COOH isomer often crystallizes more readily due to better packing symmetry.[1]

Protocol 2: NMR Characterization Setup

To replicate the literature values and ensure accurate assignment:

  • Sample Prep: Dissolve ~5-10 mg of the amino acid hydrochloride salt in 0.6 mL of D

    
    O .
    
    • Note: Use D

      
      O to eliminate NH/OH exchange broadening, sharpening the CH signals.[1]
      
  • Instrument: 300 MHz or higher (500 MHz recommended for resolving W-couplings).

  • Acquisition Parameters:

    • Pulse angle: 30°[1]

    • Relaxation delay: 2.0 s (ensure full relaxation for integration).

    • Scans: 64-128.

  • Target Signal: Zoom in on the 4.0 – 4.6 ppm region.[1]

    • If signal is ~4.15 ppm : Assign as Exo-COOH .[1]

    • If signal is ~4.45 ppm : Assign as Endo-COOH .[1]

Decision Logic for Assignment

AssignmentLogic Start Isolate Product (1-Azabicyclo[2.2.1]heptane-2-COOH) NMR Acquire 1H NMR in D2O Start->NMR CheckH2 Analyze H2 Chemical Shift NMR->CheckH2 Branch1 Shift ~ 4.15 ppm Narrower Multiplet CheckH2->Branch1 Branch2 Shift ~ 4.45 ppm Broad Multiplet (dddd) CheckH2->Branch2 Result1 Isomer: EXO-COOH (H2 is Endo) Branch1->Result1 Result2 Isomer: ENDO-COOH (H2 is Exo) Branch2->Result2 Validation Confirm with NOESY: NOE H2 <-> H7 (Bridge) Result2->Validation Required for certainty Confirmed Endo-COOH Confirmed Endo-COOH Validation->Confirmed Endo-COOH Strong Crosspeak

Figure 2: Step-by-step logic flow for assigning stereochemistry based on NMR observables.

References

  • Strachan, J. P., Whitaker, R. C., Miller, C. H., & Bhatti, B. S. (2006).[1] Synthesis of Bicyclic Tertiary

    
    -Amino Acids. The Journal of Organic Chemistry, 71(26), 9909–9911.[1] [Link][1]
    
  • Marchand, A. P. (1982).[1] Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Verlag Chemie International. (General reference for Norbornane NMR trends).

  • Barriobero, J. I., et al. (2001).[1][2] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(15), 2099-2102. (Comparative data for 7-aza analogues).

Sources

Head-to-head comparison of catalysts for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of catalytic systems for the asymmetric synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid .

This specific scaffold—a bridgehead-nitrogen analog of proline—presents unique synthetic challenges due to the high ring strain associated with placing a nitrogen atom at the bridgehead of a [2.2.1] system (anti-Bredt character, though stable in this size). While chiral pool synthesis (from Proline or Glutamic acid) is the traditional stoichiometric route, modern catalytic methods offer scalability and divergent stereocontrol.

We compare the two dominant catalytic modalities: Chiral Lewis Acid Catalysis (Copper-Bis(oxazoline)) versus Asymmetric Phase-Transfer Catalysis (Cinchona Alkaloids) .

Executive Summary

For the synthesis of the strained 1-azabicyclo[2.2.1]heptane core, the choice of catalyst dictates the strategy for establishing the critical C2-stereocenter prior to or during cyclization.

  • The Precision Tool: Copper(II)-Bis(oxazoline) [Cu-BOX] complexes offer superior enantioselectivity (>98% ee) and diastereocontrol via rigid coordination spheres. They are the preferred choice for Aza-Diels-Alder or Intramolecular Michael routes where absolute stereochemistry is paramount, despite high sensitivity to moisture.

  • The Scalable Workhorse: Cinchona-derived Phase-Transfer Catalysts (PTC) provide a robust, metal-free alternative, particularly effective for the Asymmetric Alkylation of glycine equivalents to form the acyclic precursors. While ee values are slightly lower (90-95%), the operational simplicity and tolerance to water make them superior for kilogram-scale batch production.

Structural Challenge & Synthetic Logic

The target molecule features a nitrogen atom at the bridgehead position.[1] Unlike 2-azabicyclo[2.2.1]heptane (where N is in the bridge), the 1-aza isomer requires forcing the nitrogen lone pair into a pyramidal geometry that resists planarization, making the final cyclization step energetically demanding.

Mechanistic Pathways

The two catalytic approaches attack the synthesis from different angles:

  • Route A (Lewis Acid): Concerted or stepwise cycloaddition/cyclization where the metal coordinates the electrophile, lowering the activation energy for the strained ring formation.

  • Route B (PTC): Asymmetric functionalization of a linear precursor, followed by a thermodynamic cyclization (displacement of a leaving group).

Synthesis_Pathways cluster_LA Route A: Lewis Acid Catalysis cluster_PTC Route B: Phase Transfer Catalysis Start Precursors (Imine / Glycine Equivalent) LA_Step Cu(II)-BOX Complex (Coordination to Imine) Start->LA_Step PTC_Step Cinchona Alkaloid (Ion-Pairing) Start->PTC_Step LA_Mech Endo-Selective Cycloaddition/Michael LA_Step->LA_Mech Activation Cyclization Ring Closure (Formation of [2.2.1] Bridge) LA_Mech->Cyclization PTC_Mech Asymmetric Alkylation (Interface Control) PTC_Step->PTC_Mech Shielding PTC_Mech->Cyclization Target 1-Azabicyclo[2.2.1]heptane- 2-carboxylic Acid Cyclization->Target Deprotection

Figure 1: Divergent catalytic strategies for accessing the strained bridgehead amine scaffold.

Head-to-Head Analysis

Candidate A: Copper(II)-Bis(oxazoline) Complexes (Cu-BOX)
  • Mechanism: Chiral Lewis Acid catalysis. The Cu(II) center coordinates with the substrate (typically a bidentate imine or diester), forming a rigid square-planar complex. The bulky oxazoline ligands shield one face of the substrate, directing the incoming nucleophile.

  • Best Application: Intramolecular Aza-Diels-Alder or Michael Addition reactions.

  • Key Advantage: Exceptional control over diastereoselectivity (endo/exo ratio), which is critical for the [2.2.1] bicyclic system.

Candidate B: Cinchona Alkaloid Derivatives (PTC)
  • Mechanism: Asymmetric Phase-Transfer Catalysis. The quaternary ammonium salt (derived from Cinchonidine or Cinchonine) forms a tight chiral ion pair with the enolate of the glycine precursor at the interface of organic/aqueous solvents.

  • Best Application: Asymmetric Alkylation of tert-butyl glycinate-benzophenone imine with 1,4-dihalides or pseudohalides, followed by internal displacement.

  • Key Advantage: Operational robustness. No anhydrous conditions required; tolerates air and moisture.

Performance Metrics Comparison
FeatureCu(II)-BOX (Lewis Acid)Cinchona PTC (Organocatalysis)
Enantioselectivity (ee) Excellent (96-99%) Good (88-95%)
Diastereocontrol (dr) >20:1 (Endo:Exo) ~5:1 to 10:1
Reaction Time Fast (1-6 hours)Slow (12-48 hours)
Temperature Low (-78°C to 0°C)Ambient to 0°C
Solvent System DCM / THF (Anhydrous)Toluene / KOH (aq) / DCM
Scalability Moderate (Ligand cost, cooling)High (Cheap catalyst, ambient)
Moisture Sensitivity High (Requires Glovebox/Schlenk)None (Biphasic system)

Detailed Experimental Protocols

Protocol A: Cu(II)-Catalyzed Asymmetric Cyclization

Targeting the core via Intramolecular Michael Addition.

Reagents:

  • Substrate:

    
    -amino- 
    
    
    
    -unsaturated ester precursor.
  • Catalyst: Cu(OTf)

    
     (10 mol%).
    
  • Ligand: (S,S)-Ph-BOX (11 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, combine Cu(OTf)

    
     (36 mg, 0.1 mmol) and (S,S)-Ph-BOX (35 mg, 0.11 mmol). Add anhydrous DCM (2 mL) and stir for 1 hour at room temperature. The solution should turn deep blue.
    
  • Substrate Addition: Cool the catalyst solution to -78°C. Add the substrate (1.0 mmol) dissolved in DCM (2 mL) dropwise over 15 minutes.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC (stain with Ninhydrin).

  • Quench: Quench with saturated aqueous NH

    
    Cl (5 mL). Allow to warm to room temperature.
    
  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Validation Check:

  • Self-Validating Step: The color change to deep blue indicates successful coordination of the ligand. If the solution is green, moisture contamination has occurred (formation of hydrates).

Protocol B: PTC-Catalyzed Asymmetric Alkylation

Targeting the precursor for subsequent cyclization.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 1,4-dibromobutane (or functionalized equivalent for bridgehead).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base: 50% aqueous KOH.

  • Solvent: Toluene.

Step-by-Step:

  • Biphasic Setup: In a round-bottom flask, combine the glycine imine (1.0 mmol), the PTC catalyst (0.1 mmol), and Toluene (5 mL).

  • Initiation: Add 50% aq. KOH (2 mL) and cool to 0°C.

  • Alkylation: Add the electrophile (1.2 mmol) dropwise. Stir vigorously (high RPM is critical for PTC) at 0°C for 24 hours.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Cyclization (Step 2): The resulting mono-alkylated product is subjected to acid hydrolysis (removes imine) and base-induced internal displacement (forms the bridgehead amine) in a separate pot.

Validation Check:

  • Self-Validating Step: Monitor the disappearance of the starting imine spot on TLC. The reaction rate is diffusion-controlled; if slow, increase stirring speed to maximize interfacial area.

Decision Matrix: Which Catalyst to Choose?

ScenarioRecommended SystemRationale
Drug Discovery / SAR Cu-BOX (Lewis Acid) You need >98% ee to ensure biological data is attributable to a single enantiomer. Scale is small, so cost/cooling is irrelevant.
Process Development (Kg) Cinchona PTC The cost of Cu(OTf)

and chiral BOX ligands is prohibitive at scale. PTC uses cheap reagents, runs in toluene/water, and requires no cryogenic cooling.
Substrate Complexity Cu-BOX (Lewis Acid) If the substrate has other basic sites or sensitive functional groups, the mild, neutral conditions of Lewis Acid catalysis are superior to the harsh KOH used in PTC.
Green Chemistry Cinchona PTC Avoids heavy metals. Water is used as a co-solvent.

References

  • Asymmetric Synthesis of 1-Azabicyclo[2.2.1]heptane Derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the baseline synthesis from chiral pool (hydroxyproline) for structural comparison. URL:[Link]

  • Chiral Bis(oxazoline)copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloadditions. Source: Accounts of Chemical Research. Context: Mechanistic grounding for the Cu-BOX protocol and evidence of endo/exo selectivity in bridged systems. URL:[Link]

  • Recent Advances in Asymmetric Phase-Transfer Catalysis. Source: Chemical Reviews.[2][3] Context: Detailed protocols for Maruoka/Cinchona alkaloid catalyzed alkylations of glycine imines. URL:[Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Source: Universidad de La Rioja (Thesis/Paper). Context: Discusses the specific challenges of bridgehead carboxylic acids in azabicyclic systems. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. As a Senior Application Scientist, the following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to foster a culture of safety and responsibility in the laboratory.

Understanding the Compound and Associated Hazards

Assumed Hazard Profile:

Hazard CategoryPotential RiskRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4]
Skin Corrosion/Irritation May cause skin irritation or burns.[1][5]Wear protective gloves and clothing.[2][5]
Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][5]Wear safety glasses with side-shields or goggles.[2][5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2]Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5]
The Regulatory Framework: Cradle-to-Grave Responsibility

The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] This act establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[8][9]

Laboratories are classified as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste they produce monthly.[9][10] It is crucial to be aware of your facility's generator status, as this dictates specific storage time limits and reporting requirements.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to the potential hazards, 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid should be treated as a hazardous waste unless a formal hazard assessment by a qualified professional determines otherwise.

  • Segregation: This waste must be segregated from non-hazardous waste. It should also be kept separate from incompatible chemicals, such as strong oxidizing agents.[2][4]

Step 2: Proper Containerization

  • Container Selection: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for this type of organic acid.[6] The container must be in good condition, with no leaks or cracks.[11]

  • Closure: The container must have a secure, leak-proof lid.[11][12] Keep the container closed except when adding waste.[11]

Step 3: Labeling

  • "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."[10]

  • Contents: Clearly identify the contents of the container, i.e., "1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, solid waste."

  • Hazard Information: Include a description of the potential hazards (e.g., "Irritant," "Harmful if Swallowed").[10]

Step 4: On-Site Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Waste can be accumulated in a designated Satellite Accumulation Area at or near the point of generation and under the control of the operator.[10][13]

  • Storage Limits: Be aware of the volume and time limits for SAAs based on your facility's generator status.[10][13]

  • Storage Location: Store the waste container in a well-ventilated area, such as a designated cabinet for chemical waste.[6] If temporarily placed in a fume hood, it should be moved to the hazardous waste storage area as soon as possible.[6]

Step 5: Disposal through a Licensed Vendor

  • Professional Disposal: Do not dispose of this chemical down the drain or in the regular trash.[4][12] It must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14]

  • Documentation: Ensure all required paperwork is completed for the waste pickup, including a hazardous waste manifest.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][14]

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A Generate Waste (1-Azabicyclo[2.2.1]heptane-2-carboxylic acid) B Treat as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container: 'Hazardous Waste' Contents Date D->E F Store in Designated Satellite Accumulation Area E->F G Adhere to Storage Time & Volume Limits F->G H Arrange Pickup with Licensed Waste Vendor G->H I Complete Hazardous Waste Manifest H->I

Caption: Disposal workflow for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

References

  • Regulations for Hazardous Waste Generated at Academic Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Regulation of Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Waste Management – Selected RCRA Regul
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • RCRA. Case Western Reserve University Environmental Health and Safety.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • SAFETY DATA SHEET - Bicyclo[2.2.1]heptane-2-carboxylic acid. (2026, January 2). Thermo Fisher Scientific.
  • 1-Azabicyclo[2.2.1]heptane. PubChem - NIH.
  • Safety Data Sheet - 3-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]Heptane-2-carboxylic acid. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one. (2025, May 1).
  • SAFETY DATA SHEET - (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane. (2009, April 29). Fisher Scientific.
  • MSDS of 5-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester. Capot Chemical Co., Ltd.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a unique bicyclic amino acid of interest in contemporary drug discovery and development. As a trusted partner in your research, we are committed to providing comprehensive safety information that extends beyond the product itself, ensuring the well-being of our scientific community.

Hazard Identification and Risk Assessment

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bifunctional molecule. The carboxylic acid moiety suggests that the compound may be corrosive and can cause skin and eye irritation.[1][2] The bicyclic amine core, a common feature in many biologically active compounds, may present its own set of toxicological properties. For instance, related azabicyclo compounds are known to be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[3]

Given its likely solid, powdered form, inhalation of dust should be avoided as it may cause respiratory irritation.[4][5] Therefore, a thorough risk assessment is imperative before commencing any experimental work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid. The following table summarizes the minimum recommended PPE.

Task Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6] A face shield is recommended if there is a risk of splashing.[7]Chemical-resistant gloves (e.g., nitrile).[6] Ensure gloves are inspected before use.[8]A lab coat that is fully buttoned.[1]Work in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[9]
Preparing Solutions Chemical splash goggles and a face shield.[10]Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.A chemical-resistant apron over a lab coat.[7]All work should be performed in a certified chemical fume hood.[1]
Running Reactions and Work-up Chemical splash goggles and a face shield.[10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) may be required depending on the solvents and reagents used.A chemical-resistant apron over a lab coat.[7]All work must be conducted within a certified chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.[10]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls, and chemical-resistant boots.[7]A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[9]
The Rationale Behind PPE Selection
  • Eye and Face Protection: The corrosive nature of carboxylic acids necessitates robust protection against splashes, which can cause serious eye damage.[11][12]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation and potential absorption of the compound.[6]

  • Body Protection: A lab coat and, where necessary, a chemical-resistant apron, protect against accidental spills and contamination of personal clothing.[7]

  • Respiratory Protection: Working in a fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors.[1]

Operational and Handling Plan: A Step-by-Step Approach

A systematic approach to handling 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is crucial for maintaining a safe laboratory environment.

General Handling
  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13] Have a chemical spill kit appropriate for acidic and amine-containing compounds nearby.[6]

  • Engineering Controls: Always handle 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid in a properly functioning chemical fume hood to minimize the risk of inhalation.[1]

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a balance inside the fume hood or in a ventilated enclosure.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[4]

Spill Management

In the event of a spill, your immediate actions are critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material from your spill kit. Do not use combustible materials like paper towels to absorb large quantities of corrosive material.

  • Neutralize (with caution): For acidic compounds, neutralization with a weak base (such as sodium bicarbonate) can be considered. However, this should only be done by trained personnel as the neutralization reaction can generate heat and gas.

  • Clean-up: Once the spill is absorbed and neutralized, carefully sweep or scoop the material into a designated chemical waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan: Responsible Stewardship

Proper disposal of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its associated waste is a critical component of the laboratory safety workflow.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, wipes, and disposable labware, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[11][13][14] Do not dispose of this chemical down the drain.[13]

Visualizing Your Safety Workflow

To aid in the rapid assessment of required safety measures, the following flowchart illustrates the decision-making process for PPE selection when working with 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid.

PPE_Decision_Workflow PPE Selection Workflow for 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid start Start: New Task with 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is_solid Is the compound in solid form? start->is_solid weighing Weighing or Aliquoting? is_solid->weighing Yes solution_prep Preparing a solution? is_solid->solution_prep No (in solution) weighing->solution_prep No ppe_weighing Minimum PPE: - Safety glasses - Nitrile gloves - Lab coat - Work in fume hood weighing->ppe_weighing Yes reaction Running a reaction or work-up? solution_prep->reaction No ppe_solution Enhanced PPE: - Chemical splash goggles - Face shield - Nitrile gloves (consider double) - Chemical-resistant apron - Work in fume hood solution_prep->ppe_solution Yes ppe_reaction Full Protection: - Chemical splash goggles - Face shield - Heavy-duty gloves - Chemical-resistant apron - Work in fume hood reaction->ppe_reaction Yes end Proceed with caution reaction->end No ppe_weighing->end ppe_solution->end ppe_reaction->end

Caption: A flowchart for selecting appropriate PPE.

By adhering to these guidelines, you can confidently and safely incorporate 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid into your research endeavors. Our commitment to your safety is paramount, and we encourage you to always consult with your institution's safety professionals for any specific questions or concerns.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121. PubChem - NIH. [Link]

  • Acid Handling. University of Utah. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.